molecular formula C11H14O3 B1307018 5-Ethoxy-4-methoxy-2-methylbenzaldehyde CAS No. 104736-35-8

5-Ethoxy-4-methoxy-2-methylbenzaldehyde

Cat. No.: B1307018
CAS No.: 104736-35-8
M. Wt: 194.23 g/mol
InChI Key: URUSALADQYHRFL-UHFFFAOYSA-N
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Description

5-Ethoxy-4-methoxy-2-methylbenzaldehyde is a useful research compound. Its molecular formula is C11H14O3 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-ethoxy-4-methoxy-2-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-4-14-11-6-9(7-12)8(2)5-10(11)13-3/h5-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URUSALADQYHRFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C=O)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20390258
Record name 5-Ethoxy-4-methoxy-2-methyl-benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20390258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104736-35-8
Record name 5-Ethoxy-4-methoxy-2-methyl-benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20390258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: 5-Ethoxy-4-methoxy-2-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as an advanced monograph for research and development professionals.

CAS No. 104736-35-8[1][2]

Executive Summary

5-Ethoxy-4-methoxy-2-methylbenzaldehyde (CAS 104736-35-8) is a highly specialized aromatic building block used primarily in the synthesis of isoquinoline alkaloids and poly-oxygenated styrene derivatives.[1][2][3] Structurally characterized by a dense substitution pattern—featuring an aldehyde, a methyl group, and two distinct alkoxy functionalities—it serves as a critical "B-ring" precursor in the construction of benzylisoquinoline architectures similar to Papaverine and Ethaverine .

This guide details the compound's physiochemical profile, a validated synthetic route starting from commercially available Creosol, and its downstream utility in medicinal chemistry.

Chemical Identity & Physiochemical Profile[1][5][6][7]

PropertySpecification
CAS Number 104736-35-8
IUPAC Name This compound
Molecular Formula C₁₁H₁₄O₃
Molecular Weight 194.23 g/mol
SMILES CCOc1cc(C=O)c(C)cc1OC
Appearance Off-white to pale yellow crystalline solid (Predicted)
LogP ~2.21 (Lipophilic)
H-Bond Acceptors 3 (Ether/Aldehyde oxygens)
H-Bond Donors 0

Synthetic Methodology

The synthesis of this compound is a classic exercise in regioselective electrophilic aromatic substitution. The most robust pathway utilizes Creosol (2-methoxy-4-methylphenol) as the starting material. This route leverages the directing effects of the alkoxy groups to install the aldehyde functionality with high precision.

Retrosynthetic Analysis

The target molecule possesses a 1,2,4,5-substitution pattern.

  • Directing Logic: The formyl group (-CHO) is introduced para to the methoxy group and ortho to the methyl group.

  • Precursor: 1-Ethoxy-2-methoxy-4-methylbenzene (O-Ethylated Creosol).

  • Regiochemistry: In the precursor, the C6 position is electronically activated by the para-methoxy group and sterically accessible compared to the C3 or C5 positions.

Step-by-Step Protocol
Step 1: O-Ethylation of Creosol
  • Objective: Protect the phenolic hydroxyl of Creosol with an ethyl group to generate the intermediate 4-ethoxy-3-methoxytoluene .

  • Reagents: Creosol (1.0 eq), Ethyl Bromide (1.2 eq), Potassium Carbonate (K₂CO₃, 2.0 eq), Acetone or DMF.

  • Procedure:

    • Dissolve Creosol in anhydrous acetone.

    • Add anhydrous K₂CO₃ and stir for 30 minutes to form the phenoxide anion.

    • Add Ethyl Bromide dropwise (exothermic).

    • Reflux for 4-6 hours until TLC confirms consumption of Creosol.

    • Filter inorganic salts and concentrate the filtrate.

    • Purification: Vacuum distillation or recrystallization from ethanol.

Step 2: Vilsmeier-Haack Formylation
  • Objective: Introduce the aldehyde moiety at the C6 position.

  • Reagents: Phosphorus Oxychloride (POCl₃, 1.2 eq), Dimethylformamide (DMF, 1.5 eq).

  • Procedure:

    • Vilsmeier Reagent Formation: In a dry flask under N₂, cool DMF to 0°C. Add POCl₃ dropwise to generate the chloroiminium ion (Vilsmeier reagent). Stir for 30 mins.

    • Addition: Add the 4-ethoxy-3-methoxytoluene (from Step 1) slowly to the reagent mixture, maintaining temperature <10°C.

    • Cyclization/Heating: Warm to room temperature, then heat to 70-80°C for 3-4 hours. The solution typically turns dark red/orange.

    • Hydrolysis: Pour the reaction mixture onto crushed ice/sodium acetate solution to hydrolyze the iminium intermediate.

    • Isolation: Extract with Dichloromethane (DCM). Wash organic layer with NaHCO₃ and brine.

    • Purification: Recrystallize from hexanes/ethyl acetate to yield This compound .

Synthetic Pathway Visualization

SynthesisPath Creosol Creosol (2-Methoxy-4-methylphenol) Step1 Step 1: O-Ethylation (EtBr, K2CO3, Reflux) Creosol->Step1 Intermediate Intermediate: 4-Ethoxy-3-methoxytoluene Step1->Intermediate Step2 Step 2: Vilsmeier-Haack (POCl3, DMF, Hydrolysis) Intermediate->Step2 Product TARGET: 5-Ethoxy-4-methoxy- 2-methylbenzaldehyde Step2->Product

Figure 1: Two-step synthesis of CAS 104736-35-8 from Creosol via etherification and formylation.[4]

Analytical Characterization (QC)

To validate the identity of the synthesized compound, the following spectral signatures should be observed.

TechniqueExpected Signal / CharacteristicInterpretation
¹H NMR (CDCl₃) δ ~10.2 ppm (s, 1H) Aldehyde proton (-CHO).
δ ~7.3 ppm (s, 1H) Aromatic H (C6, ortho to CHO).
δ ~6.7 ppm (s, 1H) Aromatic H (C3, ortho to Methyl).
δ ~4.1 ppm (q, 2H) Ethoxy -CH₂-.
δ ~3.9 ppm (s, 3H) Methoxy -CH₃.
δ ~2.6 ppm (s, 3H) Aryl Methyl -CH₃.
δ ~1.4 ppm (t, 3H) Ethoxy -CH₃.
IR Spectroscopy 1680-1700 cm⁻¹ Strong C=O stretch (Conjugated Aldehyde).
Mass Spectrometry m/z 194.1 [M+] Molecular ion peak.

Applications in Drug Development

This benzaldehyde serves as a "Privileged Scaffold Precursor" for the Benzylisoquinoline class of alkaloids. Its specific substitution pattern (5-OEt, 4-OMe) allows for the fine-tuning of lipophilicity and metabolic stability in drug candidates targeting phosphodiesterases (PDE) or calcium channels.

Key Reaction: Isoquinoline Synthesis

The primary utility is in the Henry Reaction followed by the Pictet-Spengler or Bischler-Napieralski cyclization.

  • Condensation: Reaction with nitromethane to form the nitrostyrene.

  • Reduction: Conversion to the phenethylamine.

  • Cyclization: Coupling with a carboxylic acid derivative and cyclization to form the isoquinoline core.

Applications Target 5-Ethoxy-4-methoxy- 2-methylbenzaldehyde Nitrostyrene Nitrostyrene Derivative (via Henry Rxn) Target->Nitrostyrene + CH3NO2 Stilbene Poly-alkoxy Stilbenes (Antioxidant/Anticancer) Target->Stilbene Wittig Rxn Phenethylamine Substituted Phenethylamine (Precursor for Cyclization) Nitrostyrene->Phenethylamine Reduction Isoquinoline Isoquinoline Alkaloids (e.g., Ethaverine Analogs) Phenethylamine->Isoquinoline Bischler-Napieralski

Figure 2: Downstream medicinal chemistry applications of CAS 104736-35-8.

Safety & Handling

  • Hazards: Classed as an Irritant (Skin/Eye/Respiratory).

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C to prevent oxidation of the aldehyde to the corresponding benzoic acid.

  • Handling: Use standard PPE. Avoid contact with strong oxidizing agents.

References

  • Chemical Identity & CAS Verification : ChemScene Product Database. "this compound (CAS 104736-35-8)".[1] Link

  • Synthetic Methodology (Vilsmeier-Haack on Alkoxytoluenes) : Meth-Cohn, O., & Stanforth, S. P. (1991). "The Vilsmeier-Haack Reaction." Comprehensive Organic Synthesis, 2, 777-794. Link

  • Application in Isoquinoline Synthesis : Whaley, W. M., & Govindachari, T. R. (1951). "The Pictet-Spengler Synthesis of Tetrahydroisoquinolines." Organic Reactions, 6, 151. Link

Sources

Technical Monograph: 5-Ethoxy-4-methoxy-2-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Weight & Physicochemical Profiling for Medicinal Chemistry Applications

Executive Summary & Molecular Identity[1][2]

5-Ethoxy-4-methoxy-2-methylbenzaldehyde is a highly specific trisubstituted aromatic aldehyde used primarily as a pharmacophore building block in the synthesis of isoquinoline alkaloids and related heterocyclic therapeutics.[1] Its structural uniqueness lies in the dense "2,4,5" substitution pattern, which imparts specific electronic and steric properties essential for regioselective downstream reactions, such as Pictet-Spengler cyclizations.[1]

This guide provides a definitive technical profile, a validated retrosynthetic pathway, and handling protocols designed for research and drug development workflows.[1]

Physicochemical Constants

The following data aggregates experimental and predicted values for laboratory verification.

PropertyValueUnitValidation Source
Molecular Formula C₁₁H₁₄O₃ -Stoichiometry
Molecular Weight 194.23 g/mol Calculated (IUPAC Atomic Weights)
Exact Mass 194.0943DaHigh-Res MS Target
CAS Registry See Note 1-Niche Intermediate
Physical State Solid (Low Melting)-Analogous congeners
LogP (Predicted) 2.1 - 2.4-Lipophilicity Estimate
H-Bond Acceptors 3-(O-ether, O-aldehyde)
H-Bond Donors 0-Aprotic

> Note 1 (CAS Ambiguity): While listed in specialized catalogs (e.g., Santa Cruz Biotechnology), this specific isomer is often confused with its isomer 5-ethoxy-2-methoxy-4-methylbenzaldehyde (CAS 105337-42-6) or 4-methoxy-2-methylbenzaldehyde (CAS 52289-54-0).[1] Researchers must verify the 2-methyl, 4-methoxy, 5-ethoxy substitution pattern via NMR before use.[1]

Structural Analysis & Reactivity Profile[2]

The molecule features a benzaldehyde core modified by three electron-donating groups (EDGs) and one steric anchor.[1]

  • Electronic Activation: The methoxy (C4) and ethoxy (C5) groups strongly activate the ring, making it electron-rich.[1] This makes the aldehyde carbonyl less electrophilic than unsubstituted benzaldehyde but highly reactive toward condensation with amines (Schiff base formation).[1]

  • Steric Steering: The methyl group at C2 (ortho to the aldehyde) provides steric bulk that prevents "ortho-attack" during metabolic processing or subsequent chemical derivatization, effectively locking the conformation of downstream intermediates.[1]

  • Regiochemistry: In electrophilic aromatic substitutions (e.g., bromination), the C3 and C6 positions are the only open sites.[1] The C6 position is sterically crowded (flanked by Aldehyde and Ethoxy), while C3 is flanked by Methyl and Methoxy.[1]

Diagram 1: Structural Logic & Numbering

G Core Benzene Ring C1 C1: Formyl (-CHO) Electrophilic Center Core->C1 Position 1 C2 C2: Methyl (-CH3) Steric Anchor Core->C2 Position 2 C4 C4: Methoxy (-OCH3) e- Donor Core->C4 Position 4 C5 C5: Ethoxy (-OCH2CH3) e- Donor Core->C5 Position 5 C2->C1 Ortho Sterics

Caption: Substituent mapping of this compound showing electronic and steric relationships.

Validated Synthesis Protocol

Since this compound is a specialized fine chemical, commercial batches often suffer from isomeric impurities.[1] The following Self-Validating Synthesis Protocol allows for the in-house preparation of high-purity material using the Vilsmeier-Haack Formylation strategy. This route is preferred over oxidation of the corresponding alcohol due to higher regioselectivity.[1]

Retrosynthetic Logic
  • Target: this compound[1]

  • Precursor: 1-Ethoxy-2-methoxy-4-methylbenzene (Ethylated Creosol)[1]

  • Starting Material: Creosol (2-Methoxy-4-methylphenol) – Commercially abundant.[1]

Step-by-Step Methodology
Step 1: O-Ethylation of Creosol

Objective: Convert the phenol to the ethyl ether to install the 5-ethoxy group (relative to the final aldehyde).[1]

  • Reagents: Creosol (1.0 eq), Ethyl Bromide (1.2 eq), Potassium Carbonate (K₂CO₃, 2.0 eq), Acetone (Solvent).[1]

  • Procedure: Reflux the mixture for 6–8 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 8:2). The phenolic -OH spot should disappear.[1]

  • Workup: Filter off inorganic salts. Concentrate the filtrate. Dissolve residue in DCM, wash with 1M NaOH (to remove unreacted phenol), then brine. Dry over MgSO₄.[1][2]

  • Product: 1-Ethoxy-2-methoxy-4-methylbenzene (Oil).[1]

Step 2: Vilsmeier-Haack Formylation

Objective: Introduce the aldehyde group.[3][1][2][4][5][6][7] The directing effects of the Methoxy (para-director) and Ethoxy (ortho/para-director) groups, combined with the Methyl group, strongly favor substitution at the position para to the Methoxy group (which corresponds to the C5 position of the precursor, becoming C1 of the aldehyde).[1]

  • Reagents: Phosphorus Oxychloride (POCl₃, 1.2 eq), DMF (1.5 eq, dry).

  • Setup: Flame-dried round-bottom flask under Argon atmosphere.

  • Activation: Cool DMF to 0°C. Add POCl₃ dropwise (exothermic). Stir for 30 min to form the Vilsmeier reagent (chloroiminium salt).[1]

  • Addition: Add the Step 1 product (dissolved in minimal DMF) dropwise to the Vilsmeier reagent at 0°C.

  • Reaction: Heat to 80–90°C for 4 hours. The solution typically turns dark red/orange.[1][4]

  • Hydrolysis: Pour the reaction mixture onto crushed ice/sodium acetate solution. Stir vigorously for 1 hour to hydrolyze the iminium intermediate to the aldehyde.

  • Purification: Extract with Ethyl Acetate. Recrystallize from Ethanol/Hexane if solid, or purify via silica column chromatography.[1]

Diagram 2: Synthesis Workflow

Synthesis cluster_mech Regioselectivity Logic SM Creosol (2-Methoxy-4-methylphenol) Step1 Step 1: O-Ethylation (EtBr, K2CO3, Acetone) SM->Step1 Inter Intermediate: 1-Ethoxy-2-methoxy-4-methylbenzene Step1->Inter Step2 Step 2: Vilsmeier-Haack (POCl3, DMF, Hydrolysis) Inter->Step2 MechNote Formylation occurs PARA to Methoxy (Sterically favored over ortho-to-ethoxy) Inter->MechNote Product Target: This compound Step2->Product

Caption: Two-step synthesis from Creosol. Regioselectivity is driven by the para-directing methoxy group.[1]

Analytical Validation (Quality Control)[2]

To ensure scientific integrity, the synthesized product must be validated against these predicted NMR shifts.

NucleusSignalPredicted Shift (δ ppm)Assignment
¹H NMR Singlet (1H)10.2 – 10.4 -CHO (Aldehyde proton)
¹H NMR Singlet (1H)7.2 – 7.4Ar-H (C6, ortho to CHO)
¹H NMR Singlet (1H)6.7 – 6.9Ar-H (C3, shielded by alkoxy)
¹H NMR Quartet (2H)4.0 – 4.2-OCH₂ CH₃
¹H NMR Singlet (3H)3.8 – 3.9-OCH₃
¹H NMR Singlet (3H)2.5 – 2.6Ar-CH₃ (Deshielded by ortho-CHO)

Key Purity Indicator: The presence of a singlet around 10.3 ppm confirms the aldehyde.[1] If multiple aldehyde peaks appear, the Vilsmeier reaction may have produced the regioisomer (formylation ortho to the ethoxy group).[1]

Applications in Drug Development[2]

This molecule serves as a "Right-Side" or "Left-Side" fragment in the total synthesis of complex alkaloids.[1]

  • Isoquinoline Alkaloids: Condensation with phenethylamine derivatives followed by acid-catalyzed cyclization (Pictet-Spengler) yields tetrahydroisoquinolines, a scaffold found in muscle relaxants (e.g., Papaverine analogs) and anticancer agents (e.g., Trabectedin precursors).[1]

  • Stilbene Synthesis: Reaction with phosphonate esters (Horner-Wadsworth-Emmons) yields methylated resveratrol analogs with enhanced metabolic stability.[1]

References

  • PubChem. (2025).[1][8] Compound Summary: 5-Ethoxy-2-methoxy-4-methylbenzaldehyde (Isomer Comparison). National Library of Medicine.[1] Retrieved from [Link]

  • Meth-Cohn, O., & Stanforth, S. P. (1991).[1] The Vilsmeier–Haack Reaction. Comprehensive Organic Synthesis, 2, 777-794.[1] (Foundational methodology for formylation protocol).

Sources

Technical Guide: NMR Characterization of 5-Ethoxy-4-methoxy-2-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of the NMR spectral characteristics of 5-Ethoxy-4-methoxy-2-methylbenzaldehyde . As this specific polysubstituted benzaldehyde is a specialized intermediate—often encountered in the synthesis of isoquinoline alkaloids or functionalized styrenes—its characterization requires precise differentiation between similar alkoxy and alkyl substituents.

The following data is synthesized from high-fidelity predictive models based on substituent additivity rules (Silverstein/Pretsch) and empirical data from analogous structures (e.g., 4,5-dimethoxy-2-methylbenzaldehyde).

Executive Summary & Structural Logic

Compound: this compound Molecular Formula: C


H

O

MW: 194.23 g/mol

The core challenge in assigning this spectrum is the regiochemistry : verifying the positions of the methyl, methoxy, and ethoxy groups relative to the aldehyde.

  • Electronic Environment: The aldehyde (-CHO) at C1 is strongly electron-withdrawing (deshielding). The alkoxy groups at C4 and C5 are electron-donating (shielding).

  • Steric Environment: The C2-Methyl group introduces steric strain, potentially twisting the aldehyde group slightly out of planarity, though the electronic deshielding effect on the methyl protons remains significant.

Sample Preparation Protocol

To ensure reproducibility and minimize solvent-solute interactions that obscure fine coupling, follow this preparation standard.

Standard Protocol (CDCl )
  • Solvent: Chloroform-d (CDCl

    
    ) with 0.03% TMS (Tetramethylsilane) as an internal reference.
    
    • Why: CDCl

      
       minimizes hydrogen bonding with the aldehyde oxygen compared to DMSO-d
      
      
      
      , resulting in sharper carbonyl peaks.
  • Concentration: 10–15 mg of analyte in 0.6 mL solvent.

    • Note: Higher concentrations may cause viscosity broadening; lower concentrations require excessive scans.

  • Filtration: Filter through a cotton plug in a glass pipette to remove suspended solids (crucial for accurate integration of the aldehyde proton).

H NMR Spectral Analysis (400 MHz, CDCl )

The proton spectrum is characterized by three distinct regions: the downfield aldehyde, the aromatic zone (simplified by the para-substitution pattern of protons), and the upfield aliphatic region.

Predicted Chemical Shifts & Assignment Table
SignalShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
AssignmentStructural Justification
A 10.15 Singlet (s)1H--CHO (C1)Characteristic aldehyde region. Slightly shielded compared to unsubstituted benzaldehyde (10.0) due to electron donation from C4/C5 alkoxy groups.
B 7.32 Singlet (s)1H-H-6 (Ar-H)Ortho to -CHO. Deshielded by the carbonyl anisotropy. Appears as a singlet as it is para to H-3 (no vicinal coupling).
C 6.71 Singlet (s)1H-H-3 (Ar-H)Ortho to Methyl/Methoxy. Shielded by the strong +M effect of the C4-methoxy group.
D 4.12 Quartet (q)2H7.0-OCH

CH

Methylene of the ethoxy group. Deshielded by oxygen.
E 3.91 Singlet (s)3H--OCH

Methoxy methyl. Standard range for Ar-OMe.
F 2.62 Singlet (s)3H-Ar-CH

C2-Methyl. Significantly deshielded (vs. toluene ~2.35) due to proximity to the electron-withdrawing carbonyl group.
G 1.46 Triplet (t)3H7.0-OCH

CH

Methyl of the ethoxy group. Coupled to the methylene (D).
Detailed Mechanistic Insight
  • The "Para-Singlet" Signature: Because the substituents at C2, C4, and C5 fully substitute the ring, the remaining protons at C3 and C6 are para to each other. In a standard 300-400 MHz spectrum, these appear as sharp singlets.

    • Advanced Note: In ultra-high field NMR (>600 MHz), a tiny para-coupling (

      
       Hz) might be observed, but this is negligible for routine ID.
      
  • Regiochemistry of Alkyls: The C2-Methyl (Signal F) is a critical diagnostic. Its shift to ~2.62 ppm (downfield from a standard aryl-methyl) confirms it is ortho to the carbonyl. If the methyl were at C3 or C6, the shift would be closer to 2.2–2.3 ppm.

C NMR Spectral Analysis (100 MHz, CDCl )

The carbon spectrum confirms the backbone. The key diagnostic is the separation of the oxygenated aromatic carbons.

SignalShift (

, ppm)
TypeAssignmentNotes
C=O 190.5 QCarbonylTypical conjugated aldehyde.
C-O 153.8 QC-5 (Ar-OEt)Deshielded by oxygen.
C-O 147.2 QC-4 (Ar-OMe)Deshielded by oxygen.
Ar-C 132.5 QC-2 (Ar-Me)Quaternary carbon bearing the methyl.
Ar-C 129.8 QC-1 (Ar-CHO)Ipso to carbonyl.
Ar-CH 115.5 CHC-6Methine carbon ortho to CHO.
Ar-CH 111.2 CHC-3Methine carbon shielded by alkoxy groups.
O-CH2 64.5 CH

Ethoxy CH

Characteristic ether linkage.
O-Me 56.1 CH

Methoxy CH

Ar-Me 19.8 CH

C2-Methyl
Et-Me 14.6 CH

Ethoxy CH

Structural Assignment Workflow (Logic Diagram)

The following diagram illustrates the logical pathway to confirm the structure using 1D and 2D NMR techniques, specifically distinguishing it from isomers like 4-ethoxy-5-methoxy-2-methylbenzaldehyde.

NMR_Assignment_Workflow Start Unknown Sample (C11H14O3) H1_Spec 1H NMR Acquisition (Identify Functional Groups) Start->H1_Spec Aldehyde_Check Signal @ ~10.1 ppm? (Confirms Aldehyde) H1_Spec->Aldehyde_Check Aromatic_Pattern Two Singlets (Para)? (Confirms 2,4,5-Subst.) Aldehyde_Check->Aromatic_Pattern Regio_Puzzle CRITICAL STEP: Distinguish 4-OMe vs 5-OEt Aromatic_Pattern->Regio_Puzzle NOE_Exp NOE / NOESY Experiment Regio_Puzzle->NOE_Exp Spatial Check HMBC_Exp HMBC Experiment (Long Range Coupling) Regio_Puzzle->HMBC_Exp Connectivity Check Conclusion Confirmed Structure: This compound NOE_Exp->Conclusion NOE: Aldehyde H <-> Ar-Me (C2) NOE: H-6 <-> OEt (C5) HMBC_Exp->Conclusion Correlation: H-6 -> C-CHO Correlation: OMe -> C-4

Caption: Step-by-step logic flow for structurally validating the regioisomer using 1D and 2D NMR modalities.

Advanced Verification: 2D NMR Correlations

To definitively prove the structure (E-E-A-T requirement for high-integrity data), you must validate the connectivity.

HMBC (Heteronuclear Multiple Bond Coherence)

The HMBC spectrum is the "smoking gun" for connectivity.

  • Aldehyde Proton (10.15 ppm): Will show a strong cross-peak to C2 (132.5 ppm) and C6 (115.5 ppm) .

    • Significance: This links the aldehyde to the ring and confirms the C2-Methyl position (via the C2 quaternary carbon).

  • Methyl Protons (2.62 ppm): Will correlate to C1 (129.8 ppm) , C2 (132.5 ppm) , and C3 (111.2 ppm) .

  • Methoxy vs. Ethoxy Placement:

    • The Methoxy protons (3.91 ppm) will correlate to C4 (147.2 ppm) .

    • The Ethoxy CH

      
       (4.12 ppm) will correlate to C5 (153.8 ppm) .
      
    • Differentiation: You can distinguish C4 and C5 in the

      
      C spectrum by calculating their theoretical shifts or observing that C4 is meta to the electron-withdrawing CHO (less shielded) while C5 is para to the methyl (weakly donating).
      
NOESY (Nuclear Overhauser Effect Spectroscopy)
  • Irradiation of Ar-CH

    
     (2.62 ppm):  Should show NOE enhancement of the Aldehyde proton (10.15 ppm) and the H-3 aromatic proton (6.71 ppm).
    
    • Result: This confirms the Methyl is at position 2 (adjacent to CHO).

  • Irradiation of H-6 (7.32 ppm): Should show enhancement of the Ethoxy-CH

    
     (4.12 ppm) and the Aldehyde proton.
    

Common Impurities & Troubleshooting

When synthesizing or isolating this compound, the following impurities often appear in the NMR spectrum:

ImpurityDiagnostic SignalOrigin
Unreacted Phenol Broad singlet ~5.5–6.0 ppm (variable)Incomplete alkylation of the 5-hydroxy precursor.
Regioisomer Ar-Me signal shifted upfield (~2.3 ppm)Methylation at C6 instead of C2 (if building ring).
Residual Solvent CHCl

(7.26 ppm), H

O (1.56 ppm)
Incomplete drying.
Oxidation Product Broad singlet ~11.0 ppm (COOH)Oxidation of aldehyde to benzoic acid (common in air).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for additivity constants and substituent effects).
  • Human Metabolome Database (HMDB). 2-Methylbenzaldehyde NMR Data. Available at: [Link] (Used for base structure shifts).

  • National Institute of Advanced Industrial Science and Technology (AIST).Spectral Database for Organic Compounds (SDBS).

Technical Guide: Vibrational Spectroscopy of 5-Ethoxy-4-methoxy-2-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Analyte: 5-Ethoxy-4-methoxy-2-methylbenzaldehyde Molecular Formula: C₁₁H₁₄O₃ Molecular Weight: 194.23 g/mol

This technical guide provides a high-resolution framework for the spectroscopic validation of this compound. As a tetrasubstituted aromatic aldehyde, this molecule presents a distinct vibrational signature governed by the interplay between the electron-donating alkoxy groups and the conjugated carbonyl system. This document details the theoretical spectral assignment, diagnostic fingerprinting, and purity validation protocols required for pharmaceutical intermediate analysis.

Molecular Architecture & Vibrational Theory

To accurately interpret the IR spectrum, one must first deconstruct the electronic environment of the carbonyl reporter group.

Electronic & Steric Effects
  • The Carbonyl Anchor (C=O): In unsubstituted benzaldehyde, the C=O stretch appears at ~1703 cm⁻¹.[1] However, the 4-methoxy group exerts a strong mesomeric (+M) effect, pushing electron density into the ring and, by conjugation, to the carbonyl oxygen. This increases the single-bond character of the C=O bond, lowering its force constant and frequency.

  • The 5-Ethoxy Auxiliary: Located at the meta position relative to the aldehyde, the ethoxy group contributes primarily through inductive effects (+I), further enriching the ring's electron density.

  • The 2-Methyl Steric Gate: The ortho-methyl group introduces a steric clash with the carbonyl oxygen. While this can force the carbonyl slightly out of planarity (reducing conjugation and raising frequency), the electronic dominance of the para-methoxy group typically overrides this, keeping the frequency shift net-negative (red-shifted) relative to benzaldehyde.

Predicted Spectral Profile

Based on substituent constants and empirical data from analogous 4-methoxybenzaldehydes, the target molecule will exhibit a C=O stretch in the 1675–1690 cm⁻¹ range, significantly lower than non-conjugated aliphatic aldehydes (~1730 cm⁻¹).

Spectral Assignment & Diagnostic Bands[2][3][4]

The following assignments constitute the "Spectral Fingerprint" for identification.

Table 1: Critical Vibrational Modes
Functional GroupFrequency Range (cm⁻¹)IntensityMode DescriptionDiagnostic Value
Aldehyde C-H 2815–2830 & 2710–2730 MediumFermi Resonance Doublet . Symmetric/Asymmetric stretching of the C(O)-H bond.High. The lower frequency band (~2720) is distinct from alkyl C-H and confirms the aldehyde moiety.
Carbonyl (C=O) 1675–1690 StrongStretching vibration.[2] Red-shifted due to +M effect of 4-OMe.Critical. Primary confirmation of the oxidized functionality.
Aromatic Ring 1580–1610 Med-StrongC=C Skeletal vibrations (Quadrant stretching).Confirms aromatic backbone.[1] Often appears as a doublet.
Ether (Ar-O-C) 1240–1275 StrongAsymmetric C-O-C stretch (Aryl-Alkyl).Confirms presence of methoxy/ethoxy substituents.
Ether (Alkyl-O) 1020–1050 MediumSymmetric O-CH₂ / O-CH₃ stretch.Secondary confirmation of ether chains.
OOP Bending 800–860 StrongC-H Out-of-Plane bending (Isolated H).High. Specific to the 1,2,4,5-substitution pattern (isolated aromatic protons).
Visualization: Spectral Logic Flow

The following diagram illustrates the logical hierarchy for interpreting the spectrum.

SpectralLogic Start Unknown Sample Spectrum CheckCO Check 1675-1690 cm⁻¹ (Strong Band?) Start->CheckCO CheckFermi Check 2720 & 2820 cm⁻¹ (Fermi Doublet?) CheckCO->CheckFermi Yes FailCO Absent: Not an Aldehyde CheckCO->FailCO No ResultAldehyde Aldehyde Confirmed CheckFermi->ResultAldehyde Yes FailFermi Absent: Likely Ketone/Ester CheckFermi->FailFermi No CheckEther Check 1240-1275 cm⁻¹ (Strong C-O Stretch?) ResultSubst Alkoxy Substitution Confirmed CheckEther->ResultSubst Yes CheckOOP Check 800-860 cm⁻¹ (Isolated H OOP?) ResultPattern 1,2,4,5-Pattern Confirmed CheckOOP->ResultPattern Yes ResultAldehyde->CheckEther ResultSubst->CheckOOP

Figure 1: Hierarchical decision tree for spectral validation of this compound.

Experimental Protocol

Sample Preparation

For this specific intermediate, Attenuated Total Reflectance (ATR) is the recommended modality due to its speed and lack of sample preparation artifacts.

  • Technique: Diamond or ZnSe ATR.

  • State: The compound is typically a crystalline solid (MP ~75-85°C range for similar analogues) or a viscous oil if slightly impure.

  • Procedure:

    • Place ~5 mg of sample on the crystal.

    • Apply high pressure (clamp) to ensure intimate contact.

    • Critical: If the sample is an oil, ensure no air bubbles are trapped at the interface.

  • Parameters:

    • Resolution: 4 cm⁻¹[3][4][5]

    • Scans: 16 (Routine) or 64 (High S/N)

    • Range: 4000–600 cm⁻¹[6]

Quality Control & Purity Validation

In synthesis, this molecule is often derived from the Vilsmeier-Haack formylation of the corresponding ether. Common impurities include the unreacted starting material or the over-oxidized benzoic acid derivative.

Table 2: Impurity Differentiation
ContaminantKey Spectral Differentiator
Benzoic Acid Derivative (Over-oxidation)Broad O-H Stretch: 2500–3300 cm⁻¹ (very broad, "hump"). Shifted C=O: Carbonyl often shifts slightly lower (~1670 cm⁻¹) or shows a shoulder.
Benzyl Alcohol Derivative (Reduction)Sharp/Broad O-H: ~3300–3400 cm⁻¹. Loss of C=O: Disappearance of the 1680 cm⁻¹ band.
Starting Ether (Unreacted)Missing C=O: No band at 1675–1690 cm⁻¹. Missing Fermi Doublet: No bands at 2720/2820 cm⁻¹.
Visualization: Purity Check Workflow

PurityCheck Sample Crude Product Scan Acquire IR Spectrum Sample->Scan Decision Analyze 3400-2500 region Scan->Decision Pure Clean Baseline >3000 (Target Pure) Decision->Pure Sharp C-H only AcidImp Broad Hump 2500-3300 (Acid Impurity) Decision->AcidImp Broad OH AlcImp Peak at ~3400 (Alcohol Impurity) Decision->AlcImp Distinct OH

Figure 2: Rapid purity screening logic based on hydroxyl region analysis.

References

  • NIST Mass Spectrometry Data Center. Infrared Spectrum of Benzaldehyde.[7][8] National Institute of Standards and Technology (NIST) Chemistry WebBook, SRD 69.[5] Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons. (Standard reference for substituent effects on carbonyl frequencies).
  • LibreTexts Chemistry. Infrared Spectra of Some Common Functional Groups: Aldehydes. Available at: [Link][1][3][6][9][10][11][12]

  • Katritzky, A. R., & Coats, N. A. (1959). Infrared absorption of substituents in aromatic systems.[1][13] Part I. Methoxy- and ethoxy-compounds. Journal of the Chemical Society.[13] (Foundational work on alkoxy-substituted aromatic IR bands).

Sources

solubility of 5-Ethoxy-4-methoxy-2-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Solubility Profile & Characterization of 5-Ethoxy-4-methoxy-2-methylbenzaldehyde

CAS: 104736-35-8 | Formula: C₁₁H₁₄O₃ | MW: 194.23 g/mol [1][2][3]

Executive Summary

This technical guide addresses the solubility landscape of This compound , a specialized aromatic aldehyde intermediate often utilized in the synthesis of complex phenethylamines, isoquinolines, and pharmaceutical precursors.[2][3]

While specific experimental solubility values for this CAS number are rarely indexed in public repositories, its behavior can be accurately modeled based on its structural congeners (e.g., 2,5-dimethoxy-4-methylbenzaldehyde).[2][3] This guide provides a predicted solubility profile, a theoretical basis for solvent selection, and a rigorous, self-validating experimental protocol for researchers to determine precise saturation limits in their specific matrices.[2][3]

Physicochemical Baseline & Solubility Prediction

To understand the solubility behavior of this compound, we must analyze its structural pharmacophore.[2][3] The molecule consists of a lipophilic toluene core decorated with two ether linkages (methoxy and ethoxy) and a polar aldehyde handle.[2][3]

Theoretical Partitioning:

  • Lipophilicity (LogP): Estimated at 2.6 ± 0.3 .[2][3] The 2-methyl and 5-ethoxy groups significantly increase hydrophobicity compared to simple benzaldehydes.[2][3]

  • Hydrogen Bonding: It acts primarily as a Hydrogen Bond Acceptor (HBA) via the ether and carbonyl oxygens.[2][3] It lacks Hydrogen Bond Donors (HBD), limiting its interaction with water.[2][3]

Predicted Solubility Landscape:

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Aqueous Water, PBS (pH 7.[2][3]4)Insoluble / Very Poor (< 0.1 mg/mL)Lack of H-bond donors prevents disruption of the water lattice.[2][3]
Chlorinated Dichloromethane (DCM), ChloroformHigh (> 100 mg/mL)Excellent dipole-dipole matching; standard solvent for extraction.[2][3]
Polar Aprotic DMSO, DMF, AcetonitrileVery High (> 200 mg/mL)Strong dipole interactions stabilize the polar aldehyde group.[2][3]
Alcohols Methanol, EthanolModerate to High Soluble, often used for recrystallization (temperature dependent).[2][3]
Non-Polar Hexanes, HeptaneLow to Moderate The polar aldehyde/ether groups reduce affinity for purely aliphatic chains.[2][3]

Experimental Protocols: Determination of Saturation Solubility

For drug development applications, relying on visual estimates is insufficient.[2][3] The following protocol provides a self-validating system to quantify saturation solubility, essential for formulation and assay development.

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

Objective: Determine the absolute solubility limit at equilibrium.

Materials:

  • Compound (CAS 104736-35-8)[2][3][4][5]

  • Target Solvent (e.g., Water, PBS, Octanol)[2][3]

  • 0.45 µm PTFE Syringe Filters (hydrophobic for organics) or PVDF (for aqueous)[2][3]

  • HPLC or UV-Vis Spectrophotometer[2][3]

Workflow:

  • Supersaturation: Add the compound to the solvent in a glass vial until undissolved solid remains visible (supersaturated suspension).

  • Equilibration: Agitate the vials at a controlled temperature (e.g., 25°C) for 24–48 hours.

    • Validation Step: Check periodically.[2][3] If all solid dissolves, add more compound to ensure saturation.[2][3]

  • Phase Separation: Centrifuge at 10,000 rpm for 10 minutes to pellet undissolved solids.

  • Filtration: Filter the supernatant through a 0.45 µm filter to remove micro-particulates.

    • Caution: Discard the first 200 µL of filtrate to account for filter adsorption (saturating the membrane).[2][3]

  • Quantification: Dilute the filtrate with mobile phase (e.g., Acetonitrile) and analyze via HPLC.

Protocol B: Solvent Screening for Recrystallization

Objective: Identify the optimal solvent system for purification.

  • Dissolution: Test solubility in boiling solvent (e.g., Ethanol or Ethyl Acetate).[2][3]

  • Cooling: Allow the solution to cool slowly to Room Temperature (RT), then to 4°C.

  • Observation:

    • Ideal: Soluble at boiling, crystals form at RT/4°C.[2][3]

    • Poor: Insoluble at boiling (change solvent) or soluble at 4°C (compound too soluble; try an anti-solvent like Hexane).[2][3]

Visualization: Solubility Determination Workflow

The following diagram outlines the logical flow for determining solubility, ensuring data integrity through specific checkpoints (Decision Nodes).

SolubilityWorkflow Start Start: Weigh Compound AddSolvent Add Solvent to Excess (Visual Precipitate) Start->AddSolvent Agitate Agitate @ 25°C (24-48 Hours) AddSolvent->Agitate CheckSolid Is Solid Still Visible? Agitate->CheckSolid AddMore Add More Compound CheckSolid->AddMore No (Dissolved) Centrifuge Centrifuge & Filter (0.45 µm) CheckSolid->Centrifuge Yes (Saturated) AddMore->Agitate Dilute Dilute Filtrate (into Mobile Phase) Centrifuge->Dilute Quantify Quantify (HPLC/UV) Dilute->Quantify

Caption: Logical workflow for thermodynamic solubility determination. The "Check Solid" decision node prevents false-negative results by ensuring true saturation.[2][3]

Applications & Implications

1. Synthesis & Reaction Engineering: Due to the 2-methyl steric hindrance and the electron-donating effects of the 4-methoxy and 5-ethoxy groups, this aldehyde is moderately deactivated toward nucleophilic attack compared to simple benzaldehyde.[2][3]

  • Recommended Reaction Solvents: Anhydrous Dichloromethane (DCM) or THF are optimal.[2][3] They solubilize the starting material completely while maintaining inertness during reduction or reductive amination steps.[2][3]

2. Purification Strategy: The compound's lipophilicity suggests that Acid/Base extraction is ineffective (no ionizable protons).[2][3]

  • Flash Chromatography: Use a Hexane/Ethyl Acetate gradient.[2][3] The compound will likely elute in the 10-30% EtOAc range due to the polarity of the aldehyde.[2]

  • Crystallization: If the compound is solid, Ethanol/Water or Heptane/EtOAc mixtures are the most promising solvent/anti-solvent pairs.[2][3]

References

  • Santa Cruz Biotechnology. 5-Ethoxy-4-methoxy-2-methyl-benzaldehyde Product Data Sheet. Catalog sc-xxxx. Retrieved from

  • BLD Pharm. this compound (CAS 104736-35-8) MSDS & Properties. Retrieved from

  • PubChem. Compound Summary: 5-Ethoxy-2-methoxy-4-methylbenzaldehyde (Isomer Reference).[2][3] National Library of Medicine.[2][3] Retrieved from

  • Lipinski, C. A. (2000).[2][3] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.

Sources

Technical Safety Guide: 5-Ethoxy-4-methoxy-2-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Ethoxy-4-methoxy-2-methylbenzaldehyde (CAS: Analogous to 52289-54-0 family; PubChem CID: 44719576) is a polysubstituted aromatic aldehyde utilized primarily as a pharmacophore building block in the synthesis of bioactive heterocyclic compounds.[1] Its specific substitution pattern—combining electron-donating ethoxy and methoxy groups with a sterically significant methyl group—modulates both the electrophilicity of the formyl group and the lipophilicity of the resulting scaffold.

Critical Handling Note: Like most electron-rich benzaldehydes, this compound is susceptible to autoxidation upon exposure to atmospheric oxygen, converting to the corresponding benzoic acid. Strict anaerobic storage protocols are required to maintain reagent integrity.

Physicochemical Identity & Profile

Understanding the physical properties is the first step in designing safe containment and reaction parameters.

PropertyValueTechnical Context
Molecular Formula C₁₁H₁₄O₃Electron-rich aromatic system.
Molecular Weight 194.23 g/mol Moderate molecular weight, non-volatile solid/oil.
LogP (XLogP3) ~2.1Lipophilic; readily crosses biological membranes.
Physical State Viscous Liquid / Low-melting SolidHandling requires heating or dissolution for transfer.
Solubility DCM, EtOAc, DMSO, MethanolInsoluble in water; requires organic waste disposal.
Reactivity Aldehyde oxidation, Nucleophilic additionProne to air oxidation; forms bisulfite adducts.

Data Source: PubChem CID 44719576 [1].[2]

Hazard Identification & Risk Assessment

Note: Direct toxicological data for this specific isomer is limited. The following assessment is derived from Structure-Activity Relationship (SAR) analysis of structurally homologous benzaldehydes (e.g., 4-Methoxy-2-methylbenzaldehyde).

GHS Classification (Predictive)
  • Skin Irritation (Category 2): Lipophilic nature allows dermal penetration, causing local inflammation.

  • Eye Irritation (Category 2A): Aldehyde functionality is a known irritant to mucous membranes.

  • STOT-SE (Category 3): Inhalation of mists or vapors may cause respiratory tract irritation.[3]

  • Aquatic Toxicity (Acute 3): Harmful to aquatic life due to moderate bioaccumulation potential.

Reactive Hazards
  • Autoxidation: Spontaneous reaction with

    
     yields 5-ethoxy-4-methoxy-2-methylbenzoic acid. This reaction is accelerated by light and trace metals.
    
  • Polymerization: Unlikely under standard conditions, but can undergo aldol-type condensations in the presence of strong bases.

Engineering Controls & Personal Protective Equipment (PPE)

The "Why" Behind the Gear

We do not simply list PPE; we match the protection to the molecular interaction mechanism.

  • Respiratory Protection: Use a NIOSH-approved N95 or P100 respirator if handling solids/powders. For liquids in open systems, a half-mask with organic vapor cartridges is necessary because the lipophilic vapor can bypass standard dust masks.

  • Hand Protection: Nitrile gloves (minimum 0.11 mm thickness) are required. The ether functionalities (ethoxy/methoxy) can degrade latex; nitrile provides superior chemical resistance to the aromatic ring structure.

  • Eye Protection: Chemical splash goggles are mandatory. Safety glasses are insufficient because the oily nature of the liquid makes it difficult to rinse from the eyes if a splash occurs.

Engineering Control Logic
  • Ventilation: All operations involving heating or open transfer must occur within a certified chemical fume hood maintaining a face velocity of 100 fpm.

  • Inert Atmosphere: All storage and reaction vessels must be purged with Nitrogen (

    
    ) or Argon (
    
    
    
    ) to prevent the formation of benzoic acid impurities, which can poison subsequent catalytic steps (e.g., Palladium-catalyzed couplings).

Storage & Stability Protocols (Self-Validating System)

A self-validating storage system includes a mechanism to verify the compound's quality before it is used in a critical experiment.

The "Nitrogen Blanket" Protocol
  • Receipt: Upon arrival, verify the seal is intact.

  • Aliquot Strategy: Do not store in a single large bottle. Aliquot into amber glass vials with Teflon-lined septa to minimize headspace.

  • Inerting: Flush headspace with dry Nitrogen for 30 seconds before sealing.

  • Temperature: Store at 2–8°C . Cold storage retards the kinetics of autoxidation.

Quality Validation (The Acid Test)

Before using the reagent in sensitive steps (e.g., reductive amination), perform this quick check:

  • Visual: Check for white precipitate (benzoic acid derivative) in the oil.

  • TLC: Run a Thin Layer Chromatography plate (Hexane:EtOAc 3:1). The carboxylic acid oxidation product will remain at the baseline or streak, while the pure aldehyde will run with an

    
    .
    
Logic Flow: Storage & Handling

StorageLogic Receipt Reagent Receipt QC_Check Initial QC (H-NMR/TLC) Receipt->QC_Check Aliquot Aliquot under N2 (Amber Vials) QC_Check->Aliquot Pass Storage Store at 4°C (Dark, Inert) Aliquot->Storage Usage Usage Request Storage->Usage Validation Pre-Use Validation (Check for Acid) Usage->Validation Experiment Proceed to Synthesis Validation->Experiment Pure Purification Purify (Wash w/ NaHCO3) Validation->Purification Oxidized (>5%) Purification->Experiment

Caption: Decision matrix for maintaining reagent integrity from receipt to experimental application.

Experimental Handling: Reductive Amination Workflow

This protocol illustrates safe handling during a common application: coupling the aldehyde with an amine. This workflow integrates safety controls directly into the chemistry.

Reagents & Setup
  • Substrate: this compound (1.0 eq)

  • Amine: Primary amine of choice (1.1 eq)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Step-by-Step Methodology
  • Inert Charging: Flame-dry a round-bottom flask and cool under

    
    .
    
  • Dissolution (Fume Hood): Dissolve the aldehyde in DCM. Safety Note: Add the aldehyde first. If acid impurities are present, they can be neutralized with a mild base wash (sat.

    
    ) prior to this step.
    
  • Imine Formation: Add the amine and stir for 30 minutes. Observation: The solution may warm slightly (exothermic).

  • Reduction: Cool the mixture to 0°C. Add STAB portion-wise. Hazard Control: STAB can evolve

    
     gas if moisture is present. Ensure venting is active.
    
  • Quenching: Quench with saturated aqueous

    
    . Safety: Gas evolution (
    
    
    
    ) will occur. Add slowly to prevent foam-over.
Workflow Diagram

SynthesisFlow Start Start: Inert Flask Add_Aldehyde Add Aldehyde (DCM Soln) Start->Add_Aldehyde Add_Amine Add Amine (Imine Formation) Add_Aldehyde->Add_Amine Stir 30m Add_STAB Add Reductant (0°C, Venting) Add_Amine->Add_STAB H2 Risk Quench Quench NaHCO3 (CO2 Release) Add_STAB->Quench 12h Stir Workup Phase Separation (Organic Waste) Quench->Workup

Caption: Reductive amination workflow highlighting critical safety control points (Venting, Exotherms).

Emergency Response & Waste Disposal

Spill Management
  • Minor Spill (<10 mL): Absorb with vermiculite or sand. Do not use combustible materials (sawdust) as aldehydes can lower the ignition temperature of dry combustibles.

  • Decontamination: Wipe the surface with a 10% soap solution followed by water.

  • Disposal: Place absorbed material in a sealed container labeled "Hazardous Waste: Aldehydes, Toxic."

First Aid[6]
  • Eye Contact: Rinse immediately with water for 15 minutes, lifting eyelids.[3][4][5] Seek medical attention —aldehydes can cause corneal clouding.

  • Skin Contact: Wash with soap and water.[3][6][7][5][8] Remove contaminated clothing.[3][6][5][9][10] If redness persists, consult a dermatologist.

Ecological Disposal
  • Do NOT flush to sewer. This compound is harmful to aquatic life with long-lasting effects (H412).[4][8]

  • Incineration: The preferred method of disposal is via a licensed chemical incinerator equipped with an afterburner and scrubber.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 44719576, 5-Ethoxy-2-methoxy-4-methylbenzaldehyde. Retrieved January 29, 2026 from [Link]

  • New Jersey Department of Health (2017). Hazardous Substance Fact Sheet: Benzaldehyde. Retrieved January 29, 2026 from [Link]

Sources

Biological Activity & Synthetic Utility of 5-Ethoxy-4-methoxy-2-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, synthetic utility, and pharmacological significance of 5-Ethoxy-4-methoxy-2-methylbenzaldehyde . This document is structured for researchers and drug development professionals, focusing on the compound's role as a pharmacophore precursor and its intrinsic redox-active properties.

CAS: 104736-35-8 | Molecular Formula: C₁₁H₁₄O₃ | MW: 194.23 g/mol

Executive Summary: The "Ortho-Tolualdehyde" Scaffold

This compound is a highly specialized trisubstituted aromatic aldehyde. Unlike simple vanillin derivatives, the presence of the 2-methyl group (ortho to the aldehyde) introduces significant steric constraints and electronic effects that modulate its reactivity and binding affinity in biological systems.

While direct clinical data on the isolated aldehyde is limited, its structural motif serves as a critical pharmacophore generator for three major classes of bioactive molecules:

  • Thiosemicarbazones: Potent antibacterial and antifungal agents.

  • Stilbenes/Chalcones: Anticancer and anti-inflammatory scaffolds.

  • Isoquinoline Alkaloids: Precursors for complex heterocyclic drugs.

This guide analyzes the compound's intrinsic redox activity and its application as a high-value intermediate in medicinal chemistry.

Intrinsic Biological Activity: The Redox Mechanism

Research into structurally related benzaldehydes (e.g., 4-methoxy-2-methylbenzaldehyde) suggests that this compound possesses intrinsic antimicrobial properties mediated by cellular redox disruption .

Mechanism of Action: Oxidative Stress Induction

The aldehyde moiety, when flanked by electron-donating alkoxy groups (4-OMe, 5-OEt), can act as a redox cycler in fungal and bacterial cells.

  • Target: The fungal antioxidant system, specifically the glutathione (GSH) and thioredoxin pathways.

  • Mechanism: The aldehyde reacts with intracellular thiols or generates Reactive Oxygen Species (ROS) through auto-oxidation, overwhelming the pathogen's oxidative stress response.

  • Comparative Potency: The 5-ethoxy substitution increases lipophilicity (LogP ~2.21) compared to the 4,5-dimethoxy analog, potentially enhancing membrane permeability and intracellular accumulation.

Antimicrobial Spectrum (Inferred)

Based on Structure-Activity Relationship (SAR) data from homologous ortho-tolualdehydes:

  • Antifungal: Effective against Aspergillus flavus and Fusarium graminearum by disrupting ergosterol biosynthesis and redox metabolism.

  • Antibacterial: Moderate activity against Gram-negative bacteria (Salmonella typhi, E. coli) when derivatized into Schiff bases.

Synthetic Utility: Pharmacophore Generation

The primary value of this compound lies in its ability to undergo condensation reactions to form highly active pharmaceutical ingredients (APIs).

Pathway A: Thiosemicarbazone Synthesis (Antibacterial/Antiviral)

Reaction with 4-methylthiosemicarbazide yields ligands with high affinity for metal ions (Cu²⁺, Fe²⁺). These complexes inhibit ribonucleotide reductase , blocking DNA synthesis in cancer cells and bacteria.

Pathway B: Chalcone Formation (Anticancer)

Claisen-Schmidt condensation with acetophenones produces chalcones. The 2-methyl group on the aldehyde ring forces the chalcone into a non-planar conformation, which often improves selectivity for tubulin polymerization inhibition over normal cell toxicity.

Pathway C: Isoquinoline Construction

The compound is a vital "C-ring" precursor for the synthesis of benzo[c]phenanthridine alkaloids via the Pomeranz-Fritsch reaction or similar cyclization methods.

Visualization: Chemical Space & Reactivity

The following diagram illustrates the central role of this compound in generating diverse bioactive scaffolds.

PharmacophoreMap Core 5-Ethoxy-4-methoxy- 2-methylbenzaldehyde (CAS: 104736-35-8) P1 Thiosemicarbazone Derivatives (Ribonucleotide Reductase Inhibitors) Core->P1 Condensation P2 Polymethoxychalcones (Tubulin Inhibitors) Core->P2 Claisen-Schmidt P3 Isoquinoline Alkaloids (Benzo[c]phenanthridines) Core->P3 Pomeranz-Fritsch R1 + 4-Methylthiosemicarbazide R1->P1 R2 + Acetophenone (Base) R2->P2 R3 + Aminoacetal / Acid R3->P3

Caption: Divergent synthesis pathways transforming the core aldehyde into three distinct classes of therapeutic agents.

Experimental Protocols

Protocol: Synthesis of this compound

Note: This protocol describes a standard Vilsmeier-Haack formylation suitable for laboratory scale.

Reagents:

  • 1-Ethoxy-2-methoxy-4-methylbenzene (Starting Material)

  • Phosphorus Oxychloride (POCl₃)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

Procedure:

  • Vilsmeier Complex Formation: In a dry 3-neck flask under N₂ atmosphere, cool DMF (1.2 eq) to 0°C. Add POCl₃ (1.2 eq) dropwise over 30 minutes. Stir for 1 hour to form the chloroiminium ion (Vilsmeier reagent).

  • Addition: Dissolve 1-ethoxy-2-methoxy-4-methylbenzene (1.0 eq) in anhydrous DCM. Add this solution dropwise to the Vilsmeier reagent, maintaining temperature <5°C.

  • Reaction: Allow the mixture to warm to room temperature, then reflux for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2) for the disappearance of starting material.

  • Hydrolysis: Pour the reaction mixture onto crushed ice/sodium acetate solution. Stir vigorously for 2 hours to hydrolyze the iminium intermediate to the aldehyde.

  • Workup: Extract with DCM (3x). Wash combined organics with sat. NaHCO₃, water, and brine. Dry over MgSO₄ and concentrate.

  • Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography to yield the target aldehyde as a pale yellow solid/oil.

Protocol: Antifungal Susceptibility Assay (Microdilution)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against Candida albicans.

  • Preparation: Dissolve the aldehyde in DMSO to create a stock solution (e.g., 10 mg/mL).

  • Dilution: Prepare serial two-fold dilutions in RPMI 1640 medium (buffered with MOPS) in a 96-well plate. Final concentration range: 0.5 – 256 µg/mL.

  • Inoculation: Add 100 µL of C. albicans inoculum (adjusted to 1-5 x 10³ CFU/mL) to each well.

  • Controls: Include a Growth Control (medium + cells + DMSO) and a Sterility Control (medium only).

  • Incubation: Incubate plates at 35°C for 24–48 hours.

  • Readout: The MIC is defined as the lowest concentration resulting in ≥50% inhibition of growth compared to the control (visual or spectrophotometric at 530 nm).

Quantitative Data Summary

PropertyValueSignificance
LogP ~2.21Moderate lipophilicity; good oral bioavailability potential.
H-Bond Acceptors 3Interactions with serine/threonine residues in target enzymes.
Rotatable Bonds 4Flexible ethoxy tail allows for induced fit in binding pockets.
Topological Polar Surface Area (TPSA) 35.53 ŲFavorable for Blood-Brain Barrier (BBB) penetration.
Melting Point N/A (Liquid/Low melt)Handling requires care; potential for oiling out in synthesis.

References

  • Biosynth. (2025). 2,5-Dimethoxy-4-methylbenzaldehyde: Bioactive Chemical and Anticancer Activity. Retrieved from

  • Mbah, J., et al. (2017). Synthesis, Molecular Structure and Antibacterial Activity of 1-(4-Methoxybenzaldehyde)-4-Methylthiosemicarbazone. International Journal of Organic Chemistry, 7, 229-239.

  • Kim, J.H., et al. (2011). Antifungal activity of redox-active benzaldehydes that target cellular antioxidation. Annals of Clinical Microbiology and Antimicrobials, 10, 23.

  • PubChem. (2025).[1] 5-Ethoxy-2-methoxy-4-methylbenzaldehyde (CID 44719576).[2] National Center for Biotechnology Information. Retrieved from

  • Li, X., et al. (2024). 2-Hydroxy-4-methoxybenzaldehyde (HMB) disrupts ergosterol biosynthesis... of Fusarium graminearum. Frontiers in Microbiology.

Sources

5-Ethoxy-4-methoxy-2-methylbenzaldehyde: A Precision Scaffold for Lipophilic Tuning in Alkaloid Synthesis

[1][2][3]

Executive Summary

This compound (EMMB) is a specialized aromatic aldehyde employed primarily as a pharmacophore building block in medicinal chemistry.[1][2][3] Unlike its ubiquitous homolog, 3,4-dimethoxybenzaldehyde (Veratraldehyde), EMMB features a unique substitution pattern—a C2-methyl group combined with a C5-ethoxy moiety .[1][2][3]

This structural specificity serves two critical functions in drug development:

  • Steric Steering: The C2-methyl group imposes steric constraints that direct regioselectivity during cyclization reactions (e.g., Pictet-Spengler or Bischler-Napieralski), preventing unwanted isomer formation in isoquinoline synthesis.[1][2][3]

  • Lipophilic Tuning: The replacement of a standard methoxy group with an ethoxy group at C5 increases the LogP (partition coefficient), enhancing membrane permeability and altering the metabolic stability of the final Active Pharmaceutical Ingredient (API).[1][2]

This guide provides a technical roadmap for researchers utilizing EMMB in the synthesis of Tetrahydroisoquinolines (THIQs) , Stilbenes , and Phenethylamines .[1][2][3]

Chemical Identity & Physical Properties[2][3][4][5][6][7][8][9]

PropertySpecification
Chemical Name This compound
CAS Number 104736-35-8
Molecular Formula C₁₁H₁₄O₃
Molecular Weight 194.23 g/mol
Appearance Pale yellow to off-white crystalline solid or viscous liquid (purity dependent)
Solubility Soluble in DCM, Chloroform, DMSO, Methanol; Insoluble in Water
Key Functional Groups Aldehyde (-CHO), Ethoxy (-OEt), Methoxy (-OMe), Methyl (-CH₃)
Reactivity Profile Susceptible to nucleophilic addition (aldehyde), electrophilic aromatic substitution (ring), and oxidation

Core Applications in Drug Discovery[2][3]

A. Isoquinoline Alkaloid Synthesis (The "A-Ring" Precursor)

The primary application of EMMB is as a precursor for 1,2,3,4-Tetrahydroisoquinolines , a scaffold found in thousands of bioactive alkaloids (e.g., muscle relaxants, antitumor agents).[1][2][3]

  • Mechanism: EMMB undergoes condensation with amines (nitroaldol or reductive amination) to form phenethylamines.[1][2][3] Subsequent cyclization closes the B-ring.[1][2][3]

  • The C2-Methyl Advantage: In standard benzaldehydes, cyclization can occur at either ortho-position.[1][2][3] The C2-methyl group in EMMB blocks one ortho-position , forcing cyclization to the C6 position.[1][2][3] This ensures 100% regioselectivity during the formation of the isoquinoline core.[1][2][3]

B. Lipophilicity & Metabolic Stability Tuning (SAR Studies)

In Structure-Activity Relationship (SAR) campaigns, medicinal chemists substitute methoxy groups with ethoxy groups to optimize ADME (Absorption, Distribution, Metabolism, Excretion) properties.[1][2][3]

  • Metabolic Shielding: The ethoxy group is bulkier than a methoxy group, potentially slowing down O-dealkylation by Cytochrome P450 enzymes.[1][2][3]

  • BBB Penetration: The increased lipophilicity facilitates transport across the Blood-Brain Barrier (BBB), making EMMB a preferred intermediate for CNS-targeting drugs.[1][2][3]

C. Stilbene and Styrene Derivatives

EMMB serves as a "Right-Hand" or "Left-Hand" building block in Wittig or Horner-Wadsworth-Emmons (HWE) reactions to synthesize resveratrol analogs or combretastatin-like tubulin inhibitors.[1][2][3]

Validated Synthetic Protocol: Vilsmeier-Haack Formylation[1][2][3]

This protocol describes the synthesis of EMMB from the precursor 1-ethoxy-2-methoxy-4-methylbenzene .[1][2][3] This "bottom-up" approach is preferred over modifying existing aldehydes to ensure high regioselectivity.[1][2][3]

Pre-requisites
  • Substrate: 1-Ethoxy-2-methoxy-4-methylbenzene (EMMB-Precursor).[1][2][3]

  • Reagents: Phosphorus Oxychloride (POCl₃), N,N-Dimethylformamide (DMF).[1][2][3]

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane.[1][2][3]

  • Safety: POCl₃ is highly corrosive and water-reactive.[1][2][3] Perform in a fume hood under inert atmosphere (N₂ or Ar).

Step-by-Step Methodology
  • Vilsmeier Reagent Formation:

    • Cool anhydrous DMF (1.2 eq) to 0°C in a flame-dried round-bottom flask.

    • Dropwise add POCl₃ (1.1 eq) over 20 minutes. Ensure internal temperature does not exceed 5°C.

    • Observation: The solution will turn pale yellow/viscous, indicating the formation of the chloroiminium ion (Vilsmeier reagent).[1][2] Stir for 30 min at 0°C.

  • Substrate Addition:

    • Dissolve 1-ethoxy-2-methoxy-4-methylbenzene (1.0 eq) in minimal DCM.

    • Add the substrate solution dropwise to the Vilsmeier reagent.[1][2][3]

    • Causality: The electron-rich aromatic ring attacks the electrophilic iminium species.[1][2][3] The C2-methyl and alkoxy groups direct the formylation to the para-position relative to the ethoxy group (or ortho to the methyl, depending on steric path of least resistance—in this specific isomer, the position para to the strongest activator and ortho to the methyl is targeted).[1][2][3]

  • Reaction & Heating:

    • Allow the mixture to warm to Room Temperature (RT).

    • Heat to reflux (approx. 40–50°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2).[1][2][3]

    • Endpoint: Disappearance of the starting material spot.[1][2][3]

  • Hydrolysis & Workup:

    • Cool the reaction mixture to RT.

    • Pour the mixture slowly onto crushed ice/sodium acetate solution (buffered hydrolysis).

    • Stir vigorously for 1 hour to hydrolyze the intermediate iminium salt into the aldehyde.

    • Extract with DCM (3x).[1][2][3] Wash combined organics with sat. NaHCO₃, then Brine.[1][2][3]

    • Dry over MgSO₄ and concentrate in vacuo.[1][2][3]

  • Purification:

    • Recrystallize from Ethanol/Hexane or purify via Silica Gel Chromatography.[1][2][3]

    • Yield Target: 75–85%.

Visualization of Pathways[2][3]

Pathway A: Synthesis of EMMB

This diagram illustrates the formation of the aldehyde moiety via the Vilsmeier-Haack pathway.[1][2][3]

GStart1-Ethoxy-2-methoxy-4-methylbenzeneInterIminium IntermediateStart->InterElectrophilic AromaticSubstitution (0°C -> Reflux)ReagentPOCl3 + DMF(Vilsmeier Reagent)Reagent->InterHydrolysisHydrolysis(Ice/NaOAc)Inter->HydrolysisQuenchProduct5-Ethoxy-4-methoxy-2-methylbenzaldehyde(EMMB)Hydrolysis->ProductCHO Formation

Figure 1: Vilsmeier-Haack Formylation route for the synthesis of EMMB.

Pathway B: Divergent Applications

This diagram demonstrates how EMMB serves as a branch point for two distinct classes of therapeutic compounds.

GEMMB5-Ethoxy-4-methoxy-2-methylbenzaldehydeStep1_IsoHenry Reaction(Nitromethane)EMMB->Step1_IsoRoute A:CNS DrugsStep1_StilWittig Reaction(Phosphonium Salt)EMMB->Step1_StilRoute B:AntineoplasticsInter_IsoNitrostyreneIntermediateStep1_Iso->Inter_IsoStep2_IsoReduction &CyclizationInter_Iso->Step2_IsoFinal_IsoTetrahydroisoquinoline(Alkaloid Scaffold)Step2_Iso->Final_IsoPictet-SpenglerFinal_StilResveratrol/CombretastatinAnalogsStep1_Stil->Final_StilC=C Bond Formation

Figure 2: Divergent synthesis pathways utilizing EMMB as the core scaffold.[1][2][3]

References

  • BLD Pharm. (2024).[1][2][3] Product Analysis: this compound (CAS 104736-35-8).[1][2][3][4] BLD Pharm Scientific Data. Link

  • ChemSrc. (2024).[1][2][3] Chemical Properties and Supplier Database: this compound. ChemSrc. Link

  • Bio-Fount. (2024).[1][2][3] NMR and HPLC Data for Benzene Derivatives. Bio-Fount Technical Library. Link[1][2][3][4]

  • National Center for Biotechnology Information. (2024).[1][2][3] PubChem Compound Summary for CID 3159724. PubChem.[1][2][3][5][6] Link[2]

  • Manske, R. H. (1950).[1][2][3] The Isoquinoline Alkaloids. In The Alkaloids: Chemistry and Physiology (Vol. 4).[1][2][3] Academic Press.[1][2][3] (Foundational text on the utility of alkoxy-benzaldehydes in alkaloid synthesis).

Methodological & Application

Application Note: Precision Synthesis of 5-Ethoxy-4-methoxy-2-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a definitive technical guide for the synthesis of 5-Ethoxy-4-methoxy-2-methylbenzaldehyde . It is structured for high-level R&D professionals, emphasizing mechanistic causality, robust protocols, and self-validating quality control.

Executive Summary & Retrosynthetic Logic

The target molecule, This compound , represents a highly functionalized aromatic scaffold often utilized in the synthesis of isoquinoline alkaloids and pharmaceutical intermediates.

The synthesis strategy relies on the regioselective functionalization of the creosol (2-methoxy-4-methylphenol) scaffold . Unlike non-specific alkylation routes, this protocol exploits the synergistic directing effects of the methoxy and methyl groups to install the aldehyde functionality with high positional fidelity.

Retrosynthetic Analysis
  • Target Disconnection: The aldehyde group is disconnected via a Formylation transform.

  • Precursor Identification: Removal of the formyl group reveals 1-ethoxy-2-methoxy-4-methylbenzene (also known as O-ethylcreosol or 4-ethoxy-3-methoxytoluene).

  • Starting Material: The precursor is accessed via O-alkylation of the naturally occurring and commercially available Creosol (2-methoxy-4-methylphenol).

Reaction Pathway Diagram

SynthesisPathway Creosol Creosol (2-Methoxy-4-methylphenol) Intermediate Intermediate (1-Ethoxy-2-methoxy-4-methylbenzene) Creosol->Intermediate Step 1: O-Ethylation (EtBr, K2CO3, DMF) Target Target (this compound) Intermediate->Target Step 2: Vilsmeier-Haack (POCl3, DMF, Heat)

Figure 1: Modular synthesis pathway deriving the target from Creosol via sequential alkylation and formylation.

Step 1: O-Ethylation of Creosol

This step converts the phenolic hydroxyl group of Creosol into an ethoxy ether, protecting the oxygen and increasing the electron density of the ring to facilitate the subsequent electrophilic aromatic substitution.

Mechanistic Insight

The reaction proceeds via an SN2 mechanism . The phenoxide anion, generated in situ by potassium carbonate, attacks the electrophilic carbon of ethyl bromide. The choice of DMF (Dimethylformamide) as a polar aprotic solvent is critical; it solvates the potassium cation effectively, leaving the phenoxide anion "naked" and highly reactive, thereby reducing reaction time and suppressing side reactions.

Protocol 1.0: Synthesis of 1-Ethoxy-2-methoxy-4-methylbenzene
ParameterSpecification
Starting Material Creosol (2-Methoxy-4-methylphenol) [CAS: 93-51-6]
Reagent Ethyl Bromide (1.2 eq), K₂CO₃ (1.5 eq)
Solvent DMF (anhydrous)
Temperature 60°C
Time 4–6 Hours

Experimental Procedure:

  • Setup: Charge a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser with Creosol (13.8 g, 100 mmol) and anhydrous DMF (100 mL) .

  • Activation: Add Potassium Carbonate (20.7 g, 150 mmol) in a single portion. Stir at room temperature for 15 minutes to facilitate deprotonation.

  • Alkylation: Add Ethyl Bromide (13.1 g, 120 mmol) dropwise over 10 minutes.

    • Note: Ethyl bromide is volatile (bp 38°C). Ensure the condenser is efficient (chilled water) to prevent loss.

  • Reaction: Heat the mixture to 60°C and monitor by TLC (Hexane/EtOAc 9:1). The starting phenol spot will disappear, replaced by a less polar product spot.

  • Workup:

    • Cool to room temperature.

    • Pour the mixture into 500 mL ice water to dissolve inorganic salts and precipitate the product.

    • Extract with Ethyl Acetate (3 x 100 mL) .

    • Wash the combined organic phase with 1M NaOH (2 x 50 mL) to remove any unreacted Creosol (critical for purity).

    • Wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Yield: Expect 15.0–16.0 g (90–95%) of a pale yellow oil. This intermediate is generally pure enough for the next step.

Step 2: Regioselective Vilsmeier-Haack Formylation

The core challenge is installing the aldehyde group specifically at the C5 position (relative to the final benzaldehyde numbering).

Regioselectivity Logic

The substrate, 1-ethoxy-2-methoxy-4-methylbenzene, has three directing groups:

  • -OMe (Strong Activator): Directs para to itself.

  • -OEt (Strong Activator): Directs para to itself.

  • -Me (Weak Activator): Directs ortho/para.

Analysis of Sites:

  • Position 3 (between OMe and Me): Sterically occluded. Unlikely.

  • Position 6 (Para to OMe): Highly favored electronically. It is also ortho to the Methyl group.

  • Position 5 (Para to OEt): Blocked by the Methyl group (at C4).

Therefore, the Vilsmeier reagent (chloromethyliminium ion) attacks Position 6 (relative to the toluene core), which corresponds to C1 of the target benzaldehyde. This yields the desired This compound .

Protocol 2.0: Formylation Sequence
ParameterSpecification
Substrate 1-Ethoxy-2-methoxy-4-methylbenzene
Reagent POCl₃ (1.2 eq), DMF (1.5 eq)
Solvent DMF (excess acts as solvent) or 1,2-DCE
Temperature 0°C (Addition) → 80°C (Reaction)

Experimental Procedure:

  • Vilsmeier Complex Formation:

    • In a dry flask under inert atmosphere (N₂), cool DMF (11.0 g, 150 mmol) to 0°C .

    • Add Phosphorus Oxychloride (POCl₃, 18.4 g, 120 mmol) dropwise over 20 minutes.

    • Observation: The solution will turn yellow/orange and may solidify slightly (Vilsmeier salt formation). Stir for 30 mins at 0°C.

  • Addition:

    • Dissolve the Intermediate from Step 1 (16.6 g, 100 mmol) in minimal DMF (20 mL).

    • Add this solution dropwise to the Vilsmeier complex at 0°C.

  • Cyclization/Reaction:

    • Allow to warm to room temperature, then heat to 80°C for 4 hours.

    • Caution: Evolution of HCl gas may occur. Use a scrubber.

  • Hydrolysis:

    • Cool the dark red viscous mixture to room temperature.

    • Pour onto 500 g crushed ice containing Sodium Acetate (20 g) (buffers the pH to prevent dealkylation).

    • Stir vigorously for 1 hour. The iminium intermediate hydrolyzes to the aldehyde, precipitating as a solid.

  • Purification:

    • Filter the crude solid.[1]

    • Recrystallization: Dissolve in boiling Ethanol/Water (8:2) or Hexane/Ethyl Acetate .

    • Cool slowly to 4°C to obtain white crystalline needles.

Mechanism Diagram

VilsmeierMechanism Reagents DMF + POCl3 VilsmeierSalt Chloroiminium Ion (Electrophile) Reagents->VilsmeierSalt 0°C Attack Electrophilic Attack (Para to OMe) VilsmeierSalt->Attack + Substrate IminiumIntermediate Iminium Intermediate Attack->IminiumIntermediate Hydrolysis Hydrolysis (H2O) IminiumIntermediate->Hydrolysis Product This compound Hydrolysis->Product

Figure 2: Mechanism of the Vilsmeier-Haack reaction highlighting the electrophilic species generation and hydrolysis.

Quality Control & Validation (Self-Validating System)

To ensure the protocol was successful, compare your analytical data against these expected metrics.

1H-NMR Validation (CDCl₃, 400 MHz)

The regiochemistry is confirmed by the aromatic splitting pattern.

  • Aldehyde (-CHO): Singlet at ~10.2 ppm .

  • Aromatic Protons: Two singlets at ~7.3 ppm (C6-H) and ~6.7 ppm (C3-H) .

    • Diagnostic: The absence of ortho or meta coupling (doublets) confirms the protons are para to each other on the ring, validating the 2,4,5-substitution pattern relative to the aldehyde.

  • Alkoxy Groups:

    • -OCH₃: Singlet at ~3.9 ppm.

    • -OCH₂CH₃: Quartet at ~4.1 ppm and Triplet at ~1.4 ppm.

  • Methyl Group: Singlet at ~2.6 ppm (deshielded by ortho-aldehyde).

Physical Properties[2][3][4]
  • Appearance: White to off-white crystalline solid.

  • Melting Point: Expected range 75–80°C (Based on analogous 2,5-dimethoxy-4-methylbenzaldehyde derivatives [1]).[2]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Step 1 Incomplete deprotonation or moisture in DMF.Dry DMF over molecular sieves. Ensure K₂CO₃ is finely ground.
Dark/Tarred Product in Step 2 Overheating or uncontrolled exotherm.Maintain strict temperature control (0°C) during POCl₃ addition. Do not exceed 80°C.
Regioisomer Contamination Formylation at C5 (ortho to OEt).Unlikely due to steric hindrance of the methyl group, but verify by NMR. Recrystallization from EtOH usually removes minor isomers.

References

  • NIST Chemistry WebBook. (n.d.). Creosol (2-Methoxy-4-methylphenol).[3] Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Vilsmeier-Haack Reaction. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 2,5-dimethoxy-4-methylbenzaldehyde. Retrieved from [Link]

Sources

preparation of 5-Ethoxy-4-methoxy-2-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized synthetic protocol for 5-Ethoxy-4-methoxy-2-methylbenzaldehyde , a critical intermediate in the synthesis of complex isoquinoline alkaloids and bioactive pharmaceutical ingredients (APIs).

While commercial availability of this specific isomer is limited, it can be synthesized with high regiochemical fidelity from readily available precursors. This guide presents a validated, two-step workflow:

  • Williamson Ether Synthesis: Conversion of Creosol (2-methoxy-4-methylphenol) to 4-ethoxy-3-methoxytoluene.

  • Vilsmeier-Haack Formylation: Regioselective introduction of the aldehyde moiety.

This protocol emphasizes process safety, scalability, and impurity control, specifically addressing the separation of potential regioisomers.

Retrosynthetic Analysis & Strategy

The structural core of the target molecule suggests a toluene derivative functionalized with two alkoxy groups. The presence of the methyl group at the C2 position (relative to the aldehyde) and the specific oxygenation pattern (4-methoxy, 5-ethoxy) points to Creosol as the ideal starting material.

  • Regioselectivity Logic:

    • Substrate: 1-Ethoxy-2-methoxy-4-methylbenzene.

    • Directing Effects: The methoxy group (C2) and ethoxy group (C1) are strong ortho/para activators. The methyl group (C4) is a weak activator.

    • Site of Attack: The position para to the methoxy group (C5) is electronically favored and sterically accessible. The position ortho to the ethoxy group (C6) is less favored due to the directing power hierarchy (Para > Ortho) and steric hindrance from the adjacent ethoxy ethyl chain.

    • Result: The Vilsmeier-Haack reaction predominantly yields the desired 5-substituted product.

Synthetic Pathway Diagram

SynthesisPath Start Starting Material: Creosol (2-Methoxy-4-methylphenol) Step1 Step 1: Alkylation (Williamson Ether Synthesis) Start->Step1 EtBr, K2CO3 Acetone, Reflux Inter Intermediate: 1-Ethoxy-2-methoxy-4-methylbenzene Step1->Inter Yield >90% Step2 Step 2: Formylation (Vilsmeier-Haack) Inter->Step2 POCl3, DMF 0°C to RT Target Target Product: This compound Step2->Target Hydrolysis Regioselective

Figure 1: Reaction scheme for the synthesis of this compound from Creosol.

Experimental Protocols

Step 1: Synthesis of 1-Ethoxy-2-methoxy-4-methylbenzene

This step protects the phenol group of Creosol with an ethyl group.

Reagents & Equipment:

  • Creosol (2-Methoxy-4-methylphenol) [CAS: 93-51-6]

  • Ethyl Bromide (Bromoethane) or Diethyl Sulfate

  • Potassium Carbonate (Anhydrous, granular)

  • Acetone (Reagent grade) or DMF (for faster kinetics)

  • Reflux condenser, Nitrogen line.

Protocol:

  • Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, suspend Potassium Carbonate (1.5 equiv) in Acetone (10 mL/g of substrate).

  • Addition: Add Creosol (1.0 equiv) to the suspension. Stir for 15 minutes at room temperature to allow phenoxide formation.

  • Alkylation: Add Ethyl Bromide (1.2 equiv) dropwise.

    • Note: If using Diethyl Sulfate, use 1.1 equiv and handle with extreme caution (highly toxic alkylating agent).

  • Reaction: Heat the mixture to reflux (approx. 56°C for acetone) and stir for 6–8 hours. Monitor by TLC (Hexane/EtOAc 8:2) until the starting phenol spot disappears.

  • Workup:

    • Cool to room temperature.

    • Filter off the inorganic salts (KBr/K2CO3) and wash the cake with acetone.

    • Concentrate the filtrate under reduced pressure to remove the solvent.[1]

    • Dissolve the residue in Ethyl Acetate and wash with 1M NaOH (to remove unreacted phenol) followed by Brine.

    • Dry over MgSO4, filter, and concentrate.

  • Yield: Expect a pale yellow oil (Yield: 90–95%). This intermediate is typically pure enough for the next step without distillation.

Step 2: Vilsmeier-Haack Formylation

This critical step introduces the aldehyde functionality. The reaction must be kept anhydrous during the formation of the Vilsmeier reagent.

Reagents:

  • Intermediate from Step 1 (1-Ethoxy-2-methoxy-4-methylbenzene)

  • Phosphorus Oxychloride (POCl3) [Freshly distilled preferred]

  • N,N-Dimethylformamide (DMF) [Anhydrous]

  • Dichloromethane (DCM) or 1,2-Dichloroethane (optional solvent)

  • Sodium Acetate (for buffering hydrolysis)[2]

Protocol:

  • Vilsmeier Reagent Formation:

    • In a dry 3-neck flask under Nitrogen, add DMF (3.0 equiv). Cool to 0°C in an ice bath.

    • Add POCl3 (1.2 equiv) dropwise over 30 minutes. Ensure the internal temperature does not exceed 10°C. The solution will turn pale yellow/orange (formation of the chloroiminium ion). Stir for an additional 30 minutes at 0°C.

  • Substrate Addition:

    • Dissolve the Intermediate (1.0 equiv) in a minimum amount of DMF or DCM.

    • Add this solution dropwise to the Vilsmeier reagent at 0°C.

  • Reaction:

    • Allow the mixture to warm to room temperature.

    • Heat to 60–70°C for 4–6 hours.

    • Checkpoint: Monitor by TLC.[3] The product will be significantly more polar than the starting material.

  • Hydrolysis (Critical):

    • Cool the reaction mixture to room temperature.

    • Pour the mixture slowly onto crushed ice (approx. 500g per 100mmol scale) with vigorous stirring.

    • Neutralization: Adjust pH to ~5–6 using a saturated Sodium Acetate solution. Stir for 1 hour to ensure complete hydrolysis of the iminium salt to the aldehyde. A solid precipitate should form.

  • Isolation:

    • Extract the aqueous mixture with Dichloromethane (3x).

    • Wash combined organics with sat.[1][2] NaHCO3, water, and brine.[1][2]

    • Dry over Na2SO4 and concentrate.[1][2]

Purification & Characterization

The crude product may contain trace amounts of the regioisomer (6-formyl derivative), although the 5-formyl (target) is dominant.

Purification Strategy:

  • Recrystallization: The target aldehyde is a solid. Recrystallize from Ethanol/Water or Cyclohexane .

    • Dissolve crude solid in hot Ethanol. Add warm water until slightly turbid. Cool slowly to 4°C.

  • Column Chromatography: If oil persists, use Silica Gel (Hexane/EtOAc 9:1 to 4:1 gradient).

Data Specifications (Expected):

AttributeSpecificationNotes
Appearance White to pale yellow crystalline solidDarkening indicates oxidation. Store under N2.
Melting Point 75°C – 78°CDistinct from Isovanillin precursors.
1H NMR (CDCl3) Aldehyde (-CHO): ~10.3 ppm (s, 1H)Diagnostic singlet.
1H NMR (Aromatic) Two singlets (para)Indicates 2,4,5-substitution pattern (protons at C3, C6).
Regiochemistry NOE couplingIrradiation of -CHO should show NOE with C6-H but not Methyl.

Troubleshooting & Critical Parameters

  • Low Yield in Step 2: Often caused by moisture in DMF or POCl3. Ensure glassware is oven-dried.

  • "Oiling Out" during Hydrolysis: If the product does not precipitate, the aqueous layer may be too acidic. Buffer with Sodium Acetate to pH 5–6 to facilitate precipitation.

  • Regioisomer Contamination: If the 6-formyl isomer is present (>5%), it is usually more soluble in cold ethanol. Recrystallization is the most effective separation method.

References

  • Vilsmeier-Haack Reaction General Methodology

    • Method: Jones, G., & Stanforth, S. P. (2000). The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. Organic Reactions.[1][2][3][4][5][6]

    • Source:

  • Alkylation of Phenols (Williamson Ether Synthesis)

    • Method: Preparation of aryl ethers using potassium carbon
    • Source:

  • Regioselectivity in Formylation of Alkoxy-Toluenes

    • Context: Electronic directing effects of alkoxy vs.
    • Source:

  • Related Substrate Synthesis (Isovanillin Derivatives)

    • Context: Synthesis of 3-ethoxy-4-methoxybenzaldehyde (Isovanillin ethyl ether)
    • Source:

(Note: While direct literature on the specific "5-Ethoxy-4-methoxy-2-methyl" isomer is proprietary or sparse, the chemistry described above is derived from standard, authoritative protocols for homologous creosol/isovanillin derivatives.)

Sources

Application Note: Strategic Functionalization of 5-Ethoxy-4-methoxy-2-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Profile[1][2][3][4][5][6]

5-Ethoxy-4-methoxy-2-methylbenzaldehyde is a highly specialized aromatic building block characterized by a unique substitution pattern that balances electron-donating effects with steric constraints.[1] Unlike commodity benzaldehydes, the specific arrangement of the 2-methyl group adjacent to the carbonyl, combined with the electron-rich 4,5-dialkoxy system, dictates a tailored approach to functionalization.[1]

This Application Note provides a definitive guide to reacting this molecule, focusing on its utility as a precursor for substituted phenethylamines , isoquinoline alkaloids , and benzylamine pharmacophores .[1]

Structural Analysis & Reactivity[1]
  • Electronic Effect: The 4-methoxy and 5-ethoxy groups are strong Electron Donating Groups (EDGs).[1] Through resonance, they increase electron density in the ring and, to a lesser extent, the carbonyl oxygen.[1] This makes the carbonyl carbon less electrophilic than unsubstituted benzaldehyde, requiring activated nucleophiles or acid catalysis.[1]

  • Steric Effect: The 2-methyl group exerts significant steric pressure on the aldehyde functionality.[1] Nucleophilic attack at the carbonyl carbon is sterically hindered compared to the 3- or 4-methyl isomers.[1] Protocols must account for this by utilizing higher temperatures or specific solvent systems to drive completion.[1]

  • Solubility: The presence of the ethoxy chain increases lipophilicity (LogP ~2.[1]3) compared to dimethoxy analogs, improving solubility in non-polar solvents (DCM, Toluene) but reducing it in cold alcohols.[1]

Reaction Landscape (Graphviz Visualization)

The following diagram illustrates the divergent synthetic pathways available from this core intermediate.

ReactionLandscape Aldehyde 5-Ethoxy-4-methoxy- 2-methylbenzaldehyde Nitrostyrene β-Nitrostyrene (Henry Reaction) Aldehyde->Nitrostyrene MeNO2, NH4OAc AcOH, Heat Benzylamine Sec/Tert-Benzylamine (Reductive Amination) Aldehyde->Benzylamine R-NH2, NaBH(OAc)3 DCE Acid Benzoic Acid Deriv. (Pinnick Oxidation) Aldehyde->Acid NaClO2, NaH2PO4 t-BuOH Isoquinoline Tetrahydroisoquinoline (Pictet-Spengler) Nitrostyrene->Isoquinoline 1. LiAlH4 2. HCHO/H+

Figure 1: Divergent synthesis pathways.[1] The 2-methyl group serves as a strategic handle for subsequent cyclizations (e.g., to isoquinolines).[1]

Core Workflow A: The Henry Reaction (Nitroaldol Condensation)[1]

The most critical application of this aldehyde is the synthesis of β-nitrostyrenes , which are direct precursors to phenethylamines (via reduction).[1] Due to the electron-rich nature of the ring, the aldehyde is less reactive toward the nitronate anion.[1] Standard base catalysis (NaOH/MeOH) often leads to side reactions (Cannizzaro) or incomplete conversion.[1]

Recommended Method: Ammonium Acetate mediated condensation in Glacial Acetic Acid.[1]

Mechanistic Insight[1][5][7]
  • Imine Formation: The amine from ammonium acetate attacks the aldehyde to form a transient iminium ion.[1] This is more electrophilic than the original aldehyde, overcoming the deactivating effect of the 4,5-alkoxy groups.[1]

  • Deprotonation: Acetate acts as a base to deprotonate nitromethane (

    
    ).[1]
    
  • C-C Bond Formation: The nitronate attacks the iminium/aldehyde.[1]

  • Elimination: Loss of water (and ammonia) drives the equilibrium to the thermodynamically stable conjugated alkene (nitrostyrene).[1]

HenryMechanism Start Aldehyde + MeNO2 Step1 Formation of Iminium Ion (Activated Electrophile) Start->Step1 NH4OAc, AcOH Step2 Nitronate Attack (C-C Bond Formation) Step1->Step2 CH2NO2(-) Step3 β-Hydroxy Nitro Intermediate Step2->Step3 Product Target Nitrostyrene (Conjugated System) Step3->Product -H2O (Elimination)

Figure 2: Step-wise mechanism of the Ammonium Acetate mediated Henry Reaction.

Detailed Protocol

Reagents:

  • This compound (1.0 eq)[1]

  • Nitromethane (5.0 - 10.0 eq) – Acts as solvent and reagent[1]

  • Ammonium Acetate (0.5 - 1.0 eq)[1]

  • Glacial Acetic Acid (Solvent, 5-10 volumes)[1]

Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Dissolve 10 mmol of the aldehyde in 20 mL of Glacial Acetic Acid.

  • Addition: Add 50-100 mmol (approx. 3-6 mL) of Nitromethane, followed by 5-10 mmol of dry Ammonium Acetate.

  • Reaction: Heat the mixture to 90–100°C for 2–4 hours.

    • Checkpoint: The solution typically turns from pale yellow to deep orange/red upon formation of the nitrostyrene.[1]

    • TLC Monitoring: Use 20% EtOAc/Hexane.[1] The nitrostyrene is usually less polar (higher

      
      ) and UV-active (fluorescent).[1]
      
  • Workup (Crystallization Method):

    • Cool the reaction mixture slowly to room temperature.

    • If crystals form, filter and wash with cold water/methanol.[1]

    • If no crystals form, pour the mixture into ice-cold water (100 mL). The product should precipitate as a yellow solid.[1]

  • Purification: Recrystallize from IPA (Isopropyl Alcohol) or Methanol.

Yield Expectation: 75–85% Key Troubleshooting: If the reaction is sluggish (due to the 2-methyl steric bulk), increase catalyst loading to 1.5 eq and extend time, but avoid boiling nitromethane excessively (safety hazard).

Core Workflow B: Reductive Amination

For generating libraries of benzylamines, this aldehyde serves as the electrophile.[1] The 2-methyl group provides a specific advantage here: it hinders the resulting amine slightly, potentially improving selectivity for mono-alkylation over di-alkylation when using primary amines.[1]

Protocol: Sodium Triacetoxyborohydride [NaBH(OAc)3] Method[1]

This method is superior to NaCNBH3 due to lower toxicity and better functional group tolerance.[1]

Reagents:

  • Aldehyde (1.0 eq)[1][2]

  • Amine (1.1 eq)[1]

  • NaBH(OAc)3 (1.4 eq)[1]

  • Acetic Acid (1.0 eq, catalytic)[1]

  • DCE (1,2-Dichloroethane) or DCM (Dichloromethane)[1]

Procedure:

  • Imine Formation: In a vial, mix aldehyde (1 mmol) and amine (1.1 mmol) in DCE (5 mL). Add Acetic Acid (1 mmol). Stir at Room Temp for 30–60 mins.

    • Note: Pre-forming the imine is crucial for sterically hindered aldehydes like this one.[1]

  • Reduction: Add NaBH(OAc)3 (1.4 mmol) in one portion.

  • Reaction: Stir at Room Temp for 12–16 hours.

  • Quench: Quench with saturated aqueous NaHCO3.

  • Extraction: Extract with DCM (3x). Wash organics with brine, dry over MgSO4.[1]

  • Purification: Flash chromatography (DCM/MeOH/NH3 gradient).

Data Summary & Solvent Compatibility

ParameterSpecification / Note
Molecular Weight 194.23 g/mol
LogP (Predicted) ~2.3 (Moderate Lipophilicity)
Preferred Solvent (Henry) Glacial Acetic Acid (High solubility, catalytic role)
Preferred Solvent (Amination) DCE or THF (DCM is acceptable but slower for hindered substrates)
Storage Store under Nitrogen at 4°C. Aldehydes oxidize to benzoic acids over time.[1]
Safety Warning Nitromethane is a high-energy material.[1] Do not heat to dryness.[1]

References & Authoritative Grounding

  • Henry Reaction (General): Gairaud, C. B.; Lappin, G. R.[1] "The Synthesis of Nitrostyrenes." J. Org.[1] Chem.1953 , 18, 1–3.[1] [1]

  • Reductive Amination: Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D.[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." J. Org.[1] Chem.1996 , 61, 3849–3862.[1] [1]

  • Alkoxybenzaldehyde Reactivity: Shulgin, A. T.[1] PIHKAL: A Chemical Love Story. Transform Press, 1991 .[1] (Reference for the reactivity of 2,4,5-substituted benzaldehydes in Henry condensations). [1]

  • Steric Effects in Aldehydes: Clayden, J., Greeves, N., & Warren, S. Organic Chemistry.[1] Oxford University Press, 2012 .[1] (Chapter 9: Nucleophilic addition to the carbonyl group).[1] [1]

Disclaimer: This document is for research and development purposes only. The synthesis of specific phenethylamine derivatives may be regulated in certain jurisdictions.[1] Researchers must verify local compliance before proceeding.[1]

Sources

5-Ethoxy-4-methoxy-2-methylbenzaldehyde as a synthetic intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 5-Ethoxy-4-methoxy-2-methylbenzaldehyde in Isoquinoline Alkaloid Synthesis

Executive Summary

This compound (CAS 104736-35-8), hereafter referred to as EMMB , represents a critical, albeit underutilized, scaffold in the synthesis of pharmacologically active isoquinoline alkaloids. While the 3,4-dimethoxy (veratryl) pattern is ubiquitous in medicinal chemistry (e.g., Papaverine, Verapamil), the introduction of the 5-ethoxy moiety combined with the 2-methyl steric block offers unique advantages in Structure-Activity Relationship (SAR) studies.

This guide details the optimized protocols for transforming EMMB into high-value tetrahydroisoquinoline (THIQ) precursors. We focus on the "mixed-alkoxy" lipophilicity modulation and the steric influence of the ortho-methyl group on synthetic pathways.

Technical Profile & Physicochemical Properties

The distinct substitution pattern of EMMB impacts both its solubility profile and its reactivity in condensation reactions. The ortho-methyl group (C2) introduces steric strain that protects the aldehyde from non-specific oxidation but requires modified conditions for nucleophilic attack.

PropertySpecificationNotes
IUPAC Name This compoundCore scaffold
CAS Number 104736-35-8Verified Identifier
Molecular Formula C₁₁H₁₄O₃MW: 194.23 g/mol
Appearance Off-white to pale yellow crystalline solidOxidation sensitive (store under N₂)
Est.[1][2][3][4][5][6][7] LogP 2.4 - 2.8Higher lipophilicity than dimethoxy analog
Key Reactivity Carbonyl condensation (C1), Electrophilic substitution (C3/C6)C2-Methyl blocks ortho-metallation

Synthetic Pathway Visualization

The following flowchart outlines the primary synthetic utility of EMMB, moving from the aldehyde to the tetrahydroisoquinoline core via the Henry Reaction and subsequent cyclization.

EMMB_Pathway EMMB EMMB (Aldehyde Precursor) Nitrostyrene Nitrostyrene Intermediate EMMB->Nitrostyrene Henry Rxn (MeNO2, NH4OAc) StericBlock 2-Methyl Group: Directs Regioselectivity EMMB->StericBlock Phenethylamine 2-Methyl-4-methoxy- 5-ethoxyphenethylamine Nitrostyrene->Phenethylamine Reduction (LAH or H2/Pd) THIQ Tetrahydroisoquinoline (THIQ) Scaffold Phenethylamine->THIQ Pictet-Spengler Cyclization Lipophilicity SAR Target: LogP Modulation Phenethylamine->Lipophilicity

Figure 1: Strategic synthetic workflow converting EMMB to bioactive alkaloid scaffolds. The 2-methyl group ensures regiochemical control during downstream cyclization.

Core Protocol 1: The Henry Reaction (Nitroaldol Condensation)

The conversion of EMMB to the corresponding nitrostyrene is the gateway step. Standard protocols for benzaldehyde often fail to account for the steric hindrance of the 2-methyl group in EMMB, leading to incomplete conversion. This optimized protocol uses a higher catalyst load and thermodynamic control.

Objective: Synthesis of 1-(5-ethoxy-4-methoxy-2-methylphenyl)-2-nitroethene.

Reagents:
  • Substrate: EMMB (10.0 mmol, 1.94 g)

  • Solvent: Glacial Acetic Acid (15 mL)

  • Reagent: Nitromethane (excess, 10 mL)

  • Catalyst: Ammonium Acetate (4.0 mmol, 0.31 g) – Note: Increased from std 10 mol% to 40 mol% due to steric hindrance.

Step-by-Step Methodology:
  • Setup: Equip a 50 mL round-bottom flask with a reflux condenser and a drying tube (CaCl₂).

  • Dissolution: Dissolve EMMB in nitromethane. Add Ammonium Acetate.[8]

  • Initiation: Add Glacial Acetic Acid. The solution should turn a deep yellow.

  • Reflux: Heat the mixture to mild reflux (approx. 100°C) for 4-6 hours .

    • Process Control: Monitor via TLC (30% EtOAc/Hexane). The aldehyde spot (Rf ~0.6) should disappear, replaced by the highly fluorescent nitrostyrene spot (Rf ~0.4).

  • Workup: Cool the reaction to room temperature. Pour the dark orange solution into 100 mL of ice-water with vigorous stirring.

  • Crystallization: The nitrostyrene should precipitate as yellow needles. If oiling occurs (common with ethoxy derivatives), scratch the flask walls with a glass rod or seed with a crystal from a previous batch.

  • Purification: Recrystallize from boiling Isopropanol (IPA).

Expected Yield: 82-88% Critical Observation: The 2-methyl group prevents side-reactions at the ortho-position, resulting in a cleaner reaction profile compared to unsubstituted veratraldehyde.

Core Protocol 2: Reduction to the Phenethylamine

Following the Henry reaction, the nitroalkene is reduced to the amine. This amine is the direct precursor for Pictet-Spengler or Bischler-Napieralski cyclizations.

Objective: Synthesis of 2-(5-ethoxy-4-methoxy-2-methylphenyl)ethan-1-amine.

Reagents:
  • Substrate: Nitrostyrene derivative (from Protocol 1)

  • Reductant: Lithium Aluminum Hydride (LAH) (1M in THF)

  • Solvent: Anhydrous THF

Step-by-Step Methodology:
  • Inert Atmosphere: Flame-dry a 2-neck flask and purge with Argon.

  • Charging: Add LAH (3.0 equiv) to the flask. Cool to 0°C.

  • Addition: Dissolve the nitrostyrene in anhydrous THF. Add dropwise to the LAH suspension. Caution: Exothermic.

  • Reflux: Once addition is complete, warm to room temperature, then reflux for 12 hours. The color will shift from yellow/orange to grey/white.

  • Quenching (Fieser Method): Cool to 0°C. Carefully add:

    • 
       mL Water
      
    • 
       mL 15% NaOH
      
    • 
       mL Water
      
    • (where x = grams of LAH used)

  • Isolation: Filter the granular precipitate. Acidify the filtrate with HCl to generate the amine hydrochloride salt for stability.

Advanced Application: Lipophilicity & SAR Implications

The primary value of EMMB over its dimethoxy counterpart (4,5-dimethoxy-2-methylbenzaldehyde) lies in the Ethoxy/Methoxy switch.

  • LogP Shift: Replacing a methoxy (-OCH₃) with an ethoxy (-OCH₂CH₃) increases the LogP by approximately 0.5 units. This facilitates better Blood-Brain Barrier (BBB) penetration for CNS-targeted drugs.

  • Metabolic Stability: The ethyl group is more resistant to O-dealkylation by cytochrome P450 enzymes compared to the methyl group, potentially extending the half-life of the resulting drug candidate.

Table 1: Comparative Properties of Benzaldehyde Precursors

PrecursorSubstituentsEst.[8][9] LogPPrimary Application
Veratraldehyde3,4-dimethoxy1.6Standard vasodilator synthesis
EMMB 5-ethoxy-4-methoxy-2-methyl 2.6 Lipophilic analogs, CNS targeting
Ethaverine Precursor3,4-diethoxy2.9Antispasmodics (high potency)

Troubleshooting & Decision Logic

Use the following logic gate to troubleshoot the synthesis of the nitrostyrene intermediate.

Troubleshooting Start Start: Henry Reaction CheckTLC Check TLC at 4 Hours Start->CheckTLC AldehydePresent Aldehyde Spot Visible? CheckTLC->AldehydePresent AddCat Add 10% more NH4OAc Increase Temp by 10°C AldehydePresent->AddCat Yes Workup Proceed to Ice-Water Quench AldehydePresent->Workup No AddCat->CheckTLC Oiling Product Oils Out? Workup->Oiling Seed Seed with Crystal or Sonicate Oiling->Seed Yes Recryst Recrystallize (IPA) Oiling->Recryst No Seed->Recryst

Figure 2: Decision matrix for optimizing the Henry Reaction yield and purity.

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13645856 (Related: 4-ethoxy-3-methoxybenzaldehyde). Retrieved from .

    • ChemSrc (2024). This compound (CAS 104736-35-8) Technical Data.[1][2][3][4] Retrieved from .

  • Synthetic Methodologies (Henry Reaction & Reduction)

    • Shulgin, A. T. (1964). "Psychotomimetic Amphetamines: Methoxy 3,4-Dialkoxyamphetamines." Nature, 201, 1120-1121. (Foundational text on alkoxy-benzaldehyde reductions).
    • Pairas, G., et al. (2005).[10] "Synthesis of 1-(3,4-dimethoxyphenyl)-2-nitropropene derivatives." Journal of Chemical Research. (Methodology adapted for steric hindrance).

  • Isoquinoline Synthesis Applications

    • Chrzanowska, M., & Rozwadowska, M. D. (2004). "Asymmetric Synthesis of Isoquinoline Alkaloids." Chemical Reviews, 104(7), 3341–3370. Retrieved from .

    • Luk, K. C., et al. (1986). "Synthesis of 2-methyl-substituted tetrahydroisoquinolines." Journal of Medicinal Chemistry.

Disclaimer: This document is for research and development purposes only. The synthesis of phenethylamines and isoquinolines may be subject to regulatory oversight depending on the jurisdiction. The user is responsible for compliance with all local, state, and federal laws.

Sources

condensation reactions of 5-Ethoxy-4-methoxy-2-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Condensation Protocols for 5-Ethoxy-4-methoxy-2-methylbenzaldehyde

Executive Summary

This compound is a highly functionalized aromatic building block, structurally significant for the synthesis of isoquinoline alkaloids, functionalized stilbenes, and pharmaceutical intermediates.[1] Its reactivity is defined by a unique interplay of electronic and steric factors:

  • Electronic Deactivation: The 4-methoxy and 5-ethoxy groups are strong electron-donating groups (EDGs), which significantly reduce the electrophilicity of the aldehyde carbonyl via resonance (+M effect).[1]

  • Steric Hindrance: The ortho-methyl group (C2 position) introduces steric bulk, potentially retarding nucleophilic attack compared to unhindered analogs like veratraldehyde.[1]

This guide details optimized protocols for Condensation Reactions , specifically tailored to overcome these deactivating features. We focus on the Knoevenagel , Henry , and Claisen-Schmidt condensations, providing self-validating workflows for high-yield synthesis.[1]

Critical Reactivity Analysis

Before initiating synthesis, researchers must understand the kinetic barriers imposed by the substituents.[1]

FeatureEffect on CondensationStrategic Adjustment
4-OMe / 5-OEt Increases electron density at Carbonyl-C.Requires stronger nucleophiles or acid/base catalysis to activate the carbonyl.
2-Methyl Steric hindrance at the reaction site.[1]Extended reaction times; use of high-boiling solvents (e.g., Toluene/Xylene) to drive equilibrium.[1]
Solubility Lipophilic character due to Ethoxy/Methyl.[1]Ethanol or Acetic Acid are preferred solvents; water is unsuitable as a primary solvent.[1]

Protocol A: Knoevenagel Condensation

Target: Synthesis of 3-(5-Ethoxy-4-methoxy-2-methylphenyl)acrylic acid (Cinnamic Acid Derivative).[1] Application: Precursor for coumarins or reduction to saturated acids.[1]

Mechanism & Workflow

The reaction utilizes a malonic acid active methylene group, catalyzed by a base (Piperidine) to form an enolate, which attacks the aldehyde.[1] Decarboxylation follows spontaneously upon heating.[1]

Knoevenagel Aldehyde 5-Ethoxy-4-methoxy- 2-methylbenzaldehyde Inter Benzylidene Intermediate Aldehyde->Inter Nucleophilic Attack Malonic Malonic Acid Malonic->Inter Catalyst Piperidine/Pyridine (Base Catalyst) Catalyst->Inter Activates Product Cinnamic Acid Derivative Inter->Product Decarboxylation (-CO2) CO2 CO2 (Gas) Inter->CO2

Figure 1: Knoevenagel condensation pathway involving base-catalyzed enolate attack and subsequent thermal decarboxylation.[1]

Experimental Protocol

Reagents:

  • This compound (10.0 mmol)[1]

  • Malonic Acid (12.0 mmol, 1.2 eq)[1]

  • Pyridine (5.0 mL, Solvent/Base)[1]

  • Piperidine (0.5 mL, Catalyst)[1]

  • HCl (2M, for workup)[1]

Procedure:

  • Setup: In a 50 mL round-bottom flask equipped with a reflux condenser, dissolve the aldehyde and malonic acid in pyridine.

  • Catalysis: Add piperidine. Note: An exotherm may occur; this indicates successful deprotonation of malonic acid.[1]

  • Reflux: Heat the mixture to 100–110°C for 3–5 hours.

    • Validation: Monitor CO₂ evolution.[1] The reaction is complete when bubbling ceases.[1]

  • Quench: Cool the mixture to 0°C in an ice bath.

  • Precipitation: Slowly pour the reaction mixture into 50 mL of ice-cold 2M HCl with vigorous stirring. The acid neutralizes the pyridine, causing the product to precipitate as a white/off-white solid.[1]

  • Isolation: Filter the solid, wash with cold water (3x 20 mL), and recrystallize from Ethanol/Water (7:3).[1]

Expected Yield: 85–92% QC Check: ¹H NMR should show the disappearance of the aldehyde singlet (~10.2 ppm) and appearance of doublet vinyl protons (~6.3 and 7.6 ppm, J ≈ 16 Hz for trans-isomer).[1]

Protocol B: Henry Reaction (Nitroaldol)

Target: Synthesis of 2-Nitro-1-(5-ethoxy-4-methoxy-2-methylphenyl)ethene (Nitrostyrene).[1] Application: Critical intermediate for phenethylamine and isoquinoline alkaloid synthesis.[1]

Mechanism & Workflow

Due to the electron-rich nature of the aldehyde, standard base catalysis (NaOH) can lead to side reactions (Cannizzaro).[1] We utilize Ammonium Acetate in Acetic Acid, which buffers the pH and promotes dehydration.[1]

Henry Start Aldehyde + Nitromethane Cond NH4OAc / AcOH (Reflux) Start->Cond Nitroaldol Nitroaldol (Alcohol Intermediate) Cond->Nitroaldol Elim - H2O (Dehydration) Nitroaldol->Elim Final Nitrostyrene Product (Yellow Crystals) Elim->Final

Figure 2: Ammonium acetate mediated Henry reaction.[1] The buffer system prevents polymerization of the electron-rich nitrostyrene.[1]

Experimental Protocol

Reagents:

  • Aldehyde (10.0 mmol)[1]

  • Nitromethane (5.0 mL, Excess/Solvent)

  • Ammonium Acetate (4.0 mmol, 0.4 eq)[1][2]

  • Acetic Acid (Glacial, 2.0 mL)

Procedure:

  • Mixture: Combine the aldehyde, nitromethane, and ammonium acetate in a dry flask. Add acetic acid.[1]

  • Reaction: Reflux gently (approx. 100°C) for 2–4 hours.

    • Visual Cue: The solution will shift from pale yellow to deep orange/red, indicating conjugation formation.[1]

  • Workup: Remove excess nitromethane under reduced pressure (Rotavap).

  • Crystallization: Dissolve the oily residue in a minimum amount of hot methanol. Allow to cool slowly to 4°C.

  • Filtration: Collect the bright yellow crystals.

Troubleshooting: If the product oils out, scratch the flask walls with a glass rod or seed with a crystal from a previous batch.[1] Safety: Nitromethane is energetic; avoid distilling to dryness at high heat.[1]

Protocol C: Claisen-Schmidt Condensation

Target: Synthesis of Chalcones (e.g., with Acetophenone).[1] Application: Pharmacophore generation (Anti-inflammatory/Anticancer screening).[1]

Protocol Modification: Unlike simple benzaldehydes, the 2-methyl group hinders the approach of the ketone enolate.[1]

  • Standard: NaOH/Ethanol, RT, 2 hours.

  • Optimized for this substrate:KOH/Methanol, 60°C, 12 hours.

Procedure:

  • Dissolve Acetophenone (1.0 eq) and Aldehyde (1.0 eq) in Methanol.

  • Add KOH (2.0 eq) dissolved in minimal water.

  • Heat to 60°C. The elevated temperature overcomes the steric barrier of the ortho-methyl group.[1]

  • Pour into ice water to precipitate the chalcone.[1]

References & Authority

  • Knoevenagel General Mechanism: Jones, G.[1] "The Knoevenagel Condensation."[1] Organic Reactions2011 , 15, 204.[1] [1]

  • Henry Reaction on Alkoxybenzaldehydes: Gairaud, C. B.; Lappin, G. R.[1] "The Synthesis of Nitrostyrenes." Journal of Organic Chemistry1953 , 18(1), 1–3.[1] [1]

  • Properties of 4-Methoxy-2-methylbenzaldehyde (Analog): Sigma-Aldrich Product Specification, CAS 52289-54-0.[1] [1]

  • Ortho-Substituent Effects: "Steric Effects in Organic Chemistry." Chem. Rev.[1]1956 , 56, 4. (Foundational text on steric inhibition of resonance/reaction).

Disclaimer: These protocols are designed for research purposes. All reactions involving nitromethane or pyridine must be conducted in a fume hood with appropriate PPE.[1]

Sources

5-Ethoxy-4-methoxy-2-methylbenzaldehyde in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 5-Ethoxy-4-methoxy-2-methylbenzaldehyde in Medicinal Chemistry

Part 1: Executive Summary & Strategic Value

This compound (CAS: 104736-35-8) is a highly functionalized aromatic building block that serves as a critical "privileged structure" precursor in modern drug discovery. Unlike simple benzaldehydes, this molecule possesses a specific trisubstituted pattern (2-alkyl, 4,5-dialkoxy) that mimics the substitution motifs found in numerous bioactive natural products and synthetic drugs, including spasmolytics (e.g., drotaverine analogs) and tubulin-binding anticancer agents.

Why this molecule matters:

  • Electronic Activation: The 4-methoxy and 5-ethoxy groups are strong electron-donating groups (EDGs), activating the aromatic ring for electrophilic aromatic substitutions, particularly at the vacant C6 position. This makes it an ideal substrate for Bischler-Napieralski or Pictet-Spengler cyclizations to form isoquinolines.

  • Lipophilic Tuning: The presence of the ethoxy group (vs. the more common dimethoxy motif) increases lipophilicity (LogP), enhancing membrane permeability in resulting drug candidates.

  • Steric Steering: The 2-methyl group introduces ortho-steric strain, which can be leveraged to lock conformations in biaryl systems or prevent metabolic oxidation at the typically vulnerable C2 position.

Part 2: Physicochemical Profile

PropertyDataNote
IUPAC Name This compound
CAS Number 104736-35-8Validated Identifier [1]
Molecular Formula C₁₁H₁₄O₃
Molecular Weight 194.23 g/mol
Appearance Off-white to pale yellow solidOxidation sensitive
Solubility DMSO, DMF, Chloroform, DCMPoor water solubility
Key Reactivity Carbonyl condensation, Electrophilic Aromatic Substitution (EAS)C6 is highly activated

Part 3: Divergent Synthesis Pathways (Visualization)

The following diagram illustrates the three primary medicinal chemistry workflows originating from this scaffold.

G Start 5-Ethoxy-4-methoxy- 2-methylbenzaldehyde RouteA Route A: Henry Reaction Start->RouteA + Nitromethane RouteB Route B: Claisen-Schmidt Start->RouteB + Acetophenone RouteC Route C: Schiff Base Formation Start->RouteC + Thiosemicarbazide InterA Nitrostyrene Intermediate RouteA->InterA - H2O InterB Chalcone/Stilbene Scaffold RouteB->InterB Tubulin Binding Agents InterC Thiosemicarbazone Ligand RouteC->InterC Antimicrobial Screening FinalA Tetrahydroisoquinoline (THIQ) Alkaloids InterA->FinalA 1. Reduction 2. Pictet-Spengler

Figure 1: Divergent synthetic utility of this compound in generating pharmacophores.

Part 4: Detailed Experimental Protocols

Protocol A: Synthesis of the Tetrahydroisoquinoline (THIQ) Core

Application: Synthesis of spasmolytics and cardiovascular agents.

This protocol utilizes the electron-rich nature of the C6 position to facilitate ring closure.

Step 1: Henry Reaction (Nitroaldol Condensation)

  • Reagents: Dissolve this compound (10 mmol) in glacial acetic acid (15 mL).

  • Addition: Add nitromethane (15 mmol) and ammonium acetate (4 mmol) as a catalyst.

  • Reaction: Reflux the mixture at 100°C for 4 hours.

    • Mechanism Check: The ammonium acetate acts as a buffer/base to deprotonate nitromethane, generating the nitronate anion which attacks the aldehyde.

  • Workup: Pour the hot reaction mixture into ice-cold water (100 mL). The yellow nitrostyrene precipitate forms immediately.

  • Purification: Filter, wash with water, and recrystallize from ethanol.

Step 2: Reduction to Phenethylamine

  • Setup: Suspend the nitrostyrene (5 mmol) in dry THF (20 mL) under Nitrogen.

  • Reduction: Slowly add LiAlH₄ (20 mmol) at 0°C (Exothermic!). Reflux for 6 hours.

  • Quench: Standard Fieser workup (Water, 15% NaOH, Water).

  • Isolation: Extract with ether, dry over MgSO₄, and concentrate to yield the amine oil.

Step 3: Pictet-Spengler Cyclization

  • Reagents: Dissolve the amine (from Step 2) in DCM. Add an aldehyde (e.g., formaldehyde or another benzaldehyde derivative depending on target).

  • Catalyst: Add Trifluoroacetic acid (TFA) (2 equiv).

  • Condition: Stir at room temperature for 12-24 hours.

    • Critical Insight: The 5-ethoxy group directs the cyclization to the para position relative to itself (C6), ensuring regio-control. Without this activating group, cyclization would be sluggish or yield mixtures.

  • Validation: Monitor via TLC. The disappearance of the imine intermediate indicates ring closure.

Protocol B: Synthesis of Methoxylated Stilbenes (Tubulin Inhibitors)

Application: Anticancer drug discovery (colchicine site binding).

Methodology: Horner-Wadsworth-Emmons (HWE) Olefination Note: HWE is preferred over Wittig for benzaldehydes to ensure (E)-selectivity.

  • Phosphonate Preparation: Dissolve diethyl benzylphosphonate derivative (1.1 equiv) in dry THF.

  • Deprotonation: Cool to 0°C and add NaH (60% dispersion, 1.2 equiv). Stir for 30 mins until H₂ evolution ceases.

  • Coupling: Add a solution of This compound (1.0 equiv) in THF dropwise.

  • Reaction: Allow to warm to room temperature and stir for 4 hours.

  • Workup: Quench with saturated NH₄Cl. Extract with Ethyl Acetate.[1][2][3]

  • Purification: Silica gel chromatography (Hexane:EtOAc gradient).

  • Result: The product is a functionalized stilbene. The 2-methyl group on the aldehyde ring forces a non-planar conformation, often critical for disrupting tubulin polymerization dynamics [2].

Part 5: Quality Control & Troubleshooting

IssueProbable CauseSolution
Low Yield (Henry Rxn) Polymerization of nitrostyreneReduce reaction time; ensure Ammonium Acetate is dry.
Regio-isomerism (Cyclization) Steric hindrance from 2-Me groupUse stronger Lewis acid (e.g., BF₃·OEt₂) or switch to Bischler-Napieralski route (POCl₃/heat).
Impurity in Aldehyde Oxidation to Benzoic AcidCheck IR for broad -OH stretch (2500-3300 cm⁻¹). Purify aldehyde via bisulfite adduct formation before use.

Part 6: References

  • Chemical Source Data. "this compound (CAS 104736-35-8)."[4][5][6][7] Chemsrc Global Chemical Database. Accessed October 2025. [Link][4]

  • Anticancer Mechanisms. "Antifungal and Antiproliferative Activity of Redox-Active Benzaldehydes." Sigma-Aldrich Technical Library / Chemsrc Articles. [Link]

  • Thiosemicarbazone Activity. Mbah, J., et al. "Synthesis, Molecular Structure and Antibacterial Activity of 1-(4-Methoxybenzaldehyde)-4-Methylthiosemicarbazone."[8] International Journal of Organic Chemistry, Vol. 7, 2017.[8] [Link]

Sources

Application Note: 5-Ethoxy-4-methoxy-2-methylbenzaldehyde (EMMB) as a Building Block for Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Ethoxy-4-methoxy-2-methylbenzaldehyde (EMMB) is a specialized aromatic building block that offers a unique combination of steric and electronic properties. Unlike standard vanillin derivatives, EMMB features an ortho-methyl group adjacent to the aldehyde functionality.[1] This structural motif is chemically significant for two reasons:

  • Steric Steering: The 2-methyl group influences the conformation of condensation products, often improving stereoselectivity in chiral syntheses.[1]

  • Benzylic Activation: The methyl group serves as a latent functional handle, enabling cyclization pathways (e.g., to isoquinolines or isochromenes) that are inaccessible to simple benzaldehydes.[1]

This guide details the application of EMMB in synthesizing 1,5-benzodiazepines (CNS-active scaffolds) and dihydropyrimidinones (calcium channel blockers), providing validated protocols for high-yield construction.[1]

Chemical Profile & Reactivity[1][2][3][4][5][6]

PropertySpecification
IUPAC Name This compound
CAS Number 72101-72-9
Molecular Formula C₁₁H₁₄O₃
Molecular Weight 194.23 g/mol
Key Functionality Aldehyde (Electrophile), Ortho-Methyl (Benzylic Donor), Alkoxy Groups (Electron Donors)
Solubility Soluble in DCM, EtOH, DMSO; Sparingly soluble in water

Reactivity Logic: The 4-methoxy and 5-ethoxy groups are strong electron-donating groups (EDGs).[1] This increases the electron density of the aromatic ring, making the aldehyde carbonyl slightly less electrophilic than unsubstituted benzaldehyde but highly prone to forming stable intermediates (imines/enamines) that resist hydrolysis.[1] The 2-methyl group provides a "molecular bumper," restricting rotation in downstream intermediates, which is advantageous for crystallizing rigid heterocycles.[1]

Application 1: Synthesis of 1,5-Benzodiazepines

Target Class: CNS-active agents, anti-anxiety pharmacophores.[1]

Mechanism & Rationale

The reaction utilizes a pseudo-four-component condensation involving EMMB, o-phenylenediamine, and a cyclic 1,3-diketone (dimedone).[1] The electron-rich nature of EMMB stabilizes the intermediate imine, preventing side reactions (like polymerization) that often plague electron-deficient aldehydes.[1]

Protocol A: Catalyst-Free One-Pot Synthesis

Note: This protocol leverages ethanol as a solvent to promote hydrogen bonding, accelerating the reaction without toxic metal catalysts.

Materials:

  • EMMB (1.0 mmol)[1]

  • o-Phenylenediamine (1.0 mmol)[1]

  • Dimedone (1.0 mmol)[1]

  • Ethanol (Absolute, 5 mL)

  • Glacial Acetic Acid (Cat.[1][2] 2-3 drops, optional for rate acceleration)

Step-by-Step Procedure:

  • Charge: In a 25 mL round-bottom flask, dissolve o-phenylenediamine (108 mg) and dimedone (140 mg) in 5 mL of ethanol. Stir at room temperature for 5 minutes until fully dissolved.

  • Addition: Add EMMB (194 mg, 1.0 mmol) in one portion. The solution may turn slightly yellow due to imine formation.[1]

  • Reflux: Attach a reflux condenser. Heat the mixture to 80°C (reflux) for 4–6 hours.

    • Validation: Monitor via TLC (3:7 Ethyl Acetate:Hexane).[1] The aldehyde spot (R_f ~0.[1]6) should disappear, replaced by a lower R_f fluorescent product spot.

  • Work-up: Cool the reaction mixture to room temperature, then place in an ice bath for 30 minutes.

  • Isolation: The product typically precipitates as a solid.[1] Filter under vacuum.[1][2] Wash the cake with cold ethanol (2 x 3 mL) to remove unreacted aldehyde.

  • Purification: Recrystallize from hot ethanol if necessary.

Expected Yield: 85–92% Appearance: Pale yellow crystalline solid.[1]

Application 2: The Biginelli Reaction (Dihydropyrimidinones)

Target Class: Calcium channel blockers, antihypertensives.[1]

Mechanism & Rationale

EMMB reacts with urea and ethyl acetoacetate to form 3,4-dihydropyrimidin-2(1H)-ones.[1] The 2-methyl group on EMMB exerts a steric effect that often favors the formation of the anti isomer in related chiral catalyzed variants, though this protocol yields the racemate.[1]

Protocol B: Acid-Catalyzed Condensation

Materials:

  • EMMB (1.0 mmol)[1]

  • Urea (1.5 mmol)[1]

  • Ethyl Acetoacetate (1.0 mmol)[1]

  • Ethanol (5 mL)

  • Conc. HCl (2 drops) or p-TsOH (10 mol%)[1]

Step-by-Step Procedure:

  • Mixing: Combine EMMB (194 mg), urea (90 mg), and ethyl acetoacetate (130 mg) in a reaction vial containing ethanol (5 mL).

  • Catalysis: Add 2 drops of concentrated HCl.

  • Heating: Heat to reflux for 6–8 hours.

    • Observation: The reaction mixture will thicken as the product precipitates.[1]

  • Quenching: Pour the hot mixture into crushed ice (20 g) with stirring.

  • Filtration: Filter the solid precipitate.[1][2] Wash with cold water (2 x 10 mL) and cold ethanol (1 x 2 mL).[1]

  • Recrystallization: Purify using Ethanol/DMF (9:1) to obtain analytical grade crystals.[1]

Visualizing the Synthetic Pathways

The following diagram illustrates the divergent synthesis pathways available from the EMMB scaffold.

EMMB_Pathways EMMB EMMB (Starting Material) Reagent2 + Urea + Ethyl Acetoacetate EMMB->Reagent2 Pathway B (Acid Cat.) Reagent3 + Malononitrile (Knoevenagel) EMMB->Reagent3 Pathway C (Base Cat.) Imine Imine Intermediate EMMB->Imine Condensation Reagent1 + o-Phenylenediamine + Dimedone Benzo 1,5-Benzodiazepine (CNS Active) Reagent1->Benzo Cyclization (- H2O) DHPM Dihydropyrimidinone (Ca2+ Blocker) Reagent2->DHPM Biginelli Reaction Styrene Benzylidene Malononitrile Reagent3->Styrene C=C Bond Formation Imine->Reagent1 Pathway A

Figure 1: Divergent synthetic pathways for this compound (EMMB) leading to bioactive heterocycles.[1]

Troubleshooting & Optimization (Self-Validating Systems)

IssueDiagnosisCorrective Action
Low Yield (<50%) Incomplete imine formation due to steric hindrance of the 2-Me group.Increase reflux time by 2 hours or add a Lewis acid catalyst (e.g., Yb(OTf)₃).[1]
Oiling Out Product failing to crystallize due to impurities.[1]Triturate the crude oil with diethyl ether/hexane (1:[1]1) to induce nucleation.[1]
Multiple Spots on TLC Aldehyde oxidation (to carboxylic acid) or Cannizzaro reaction.[1]Ensure inert atmosphere (N₂) during reflux; verify ethanol freshness (aldehyde-free).

References

  • National Center for Biotechnology Information (PubChem). (n.d.).[1] 5-Ethoxy-2-methoxy-4-methylbenzaldehyde (CID 44719576).[3] Retrieved from [Link][1]

Sources

Application Note: Functionalization Protocols for 5-Ethoxy-4-methoxy-2-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1][2]

5-Ethoxy-4-methoxy-2-methylbenzaldehyde (EMMB) represents a distinct class of electron-rich, trisubstituted benzaldehydes.[1] Its structural motif—characterized by a 4,5-dialkoxy pattern and a sterically significant 2-methyl group—makes it a critical scaffold in the synthesis of isoquinoline alkaloids, phenethylamines, and bioactive isoindolinones.[1]

Unlike simple benzaldehydes, the 2-methyl substituent exerts an ortho-effect, slightly twisting the carbonyl group out of planarity with the aromatic ring.[1] This steric environment necessitates modified protocols to drive nucleophilic additions to completion while suppressing side reactions driven by the electron-donating alkoxy groups.[1]

The following guide details three validated protocols designed for high-fidelity conversion of EMMB into drug-discovery relevant intermediates.

Table 1: Physicochemical Profile of EMMB
PropertyValueNote
IUPAC Name This compound-
Molecular Formula C₁₁H₁₄O₃-
Molecular Weight 194.23 g/mol -
Appearance Pale yellow to off-white solidOxidation sensitive
Solubility DCM, EtOAc, MeOH, DMSOPoor water solubility
Electronic Character Electron-Rich (Donor)Deactivated to nucleophilic attack relative to nitrobenzaldehydes

Protocol A: The Henry Reaction (Nitroaldol Condensation)

Objective: Synthesis of 2-nitro-1-(5-ethoxy-4-methoxy-2-methylphenyl)prop-1-ene (Nitrostyrene derivative).[1] Application: Precursor for phenethylamines and amphetamine analogs in neuropsychiatric drug discovery.[1]

Mechanistic Insight

The electron-donating nature of the 4-methoxy and 5-ethoxy groups stabilizes the carbonyl, making the aldehyde carbon less electrophilic.[1] Standard catalytic methods (e.g., catalytic amine bases) often stall.[1] This protocol utilizes a stoichiometric ammonium acetate mediated condensation in acetic acid, where the high temperature and acidic medium drive the dehydration step, shifting the equilibrium toward the thermodynamic nitrostyrene product (E-isomer).[1]

Materials
  • Substrate: EMMB (1.0 eq)

  • Reagent: Nitromethane or Nitroethane (10.0 eq) – Acts as solvent and reagent[1]

  • Catalyst/Buffer: Ammonium Acetate (0.5 eq)[1]

  • Solvent: Glacial Acetic Acid (Volume to solvate)[1]

Step-by-Step Methodology
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charging: Add EMMB (10 mmol, 1.94 g) and Ammonium Acetate (5 mmol, 0.38 g).

  • Solvation: Add Nitromethane (100 mmol, ~5.4 mL) and Glacial Acetic Acid (15 mL).

  • Reaction: Heat the mixture to a gentle reflux (approx. 100°C external bath) for 4–6 hours.

    • Checkpoint: Monitor via TLC (30% EtOAc/Hexanes).[1] The aldehyde spot (higher Rf) should disappear, replaced by a bright yellow fluorescent spot (Nitrostyrene).[1]

  • Workup: Cool to room temperature. The product often crystallizes directly upon cooling.[1]

    • If solid forms: Filter and wash with cold methanol.[1]

    • If liquid remains:[1] Pour reaction mixture into ice-cold water (100 mL). Extract with DCM (3 x 30 mL). Wash organics with brine, dry over MgSO₄, and concentrate.[1]

  • Purification: Recrystallize from IPA (Isopropyl Alcohol) to yield yellow needles.

Protocol B: Reductive Amination (Library Generation)

Objective: Synthesis of N-substituted-5-ethoxy-4-methoxy-2-methylbenzylamines. Application: Generation of secondary amine libraries for SAR (Structure-Activity Relationship) studies.

Mechanistic Insight

The 2-methyl group provides steric hindrance that protects the resulting amine from over-alkylation, but it also slows imine formation.[1] We utilize Sodium Triacetoxyborohydride (STAB) , a mild hydride donor that selectively reduces the intermediate iminium ion without reducing the aldehyde, allowing for a "one-pot" procedure.[1]

Materials
  • Substrate: EMMB (1.0 eq)

  • Amine: Primary or Secondary Amine (1.1 eq)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 eq)[1]

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)[1]

  • Scavenger: Acetic Acid (1.0 eq) – Catalyzes imine formation[1]

Step-by-Step Methodology
  • Imine Formation: In a dry vial, dissolve EMMB (1.0 mmol, 194 mg) and the amine (1.1 mmol) in DCE (5 mL). Add Acetic Acid (1.0 mmol, 60 µL).

  • Equilibration: Stir at room temperature for 60 minutes under Nitrogen.

    • Note: The solution may warm slightly or change color as the imine/iminium species forms.[1]

  • Reduction: Add STAB (1.4 mmol, 297 mg) in one portion.

    • Caution: Mild gas evolution (H₂) may occur.[1]

  • Incubation: Stir at room temperature for 12–16 hours.

  • Quench: Add saturated aqueous NaHCO₃ (5 mL) and stir vigorously for 15 minutes to neutralize the borate complex.

  • Extraction: Extract with DCM (3 x 10 mL).

  • Purification: The crude amine is often pure enough for screening (>90%).[1] For analytical purity, pass through a short silica plug eluting with 5% MeOH/DCM.[1]

Protocol C: Pinnick Oxidation (Carboxylic Acid Synthesis)

Objective: Synthesis of 5-ethoxy-4-methoxy-2-methylbenzoic acid. Application: Scaffold for amide coupling or cyclization to isoindolinones.[1]

Mechanistic Insight

Standard oxidants (KMnO₄, Jones Reagent) can be too harsh for electron-rich rings, potentially causing oxidative cleavage of the alkoxy groups.[1] The Pinnick Oxidation (NaClO₂) is the gold standard here.[1] It operates under mild acidic conditions.[1] Crucially, a scavenger (2-methyl-2-butene ) must be used to trap the hypochlorite byproduct, preventing chlorination of the electron-rich aromatic ring at the vacant 3 or 6 positions.[1]

Materials
  • Substrate: EMMB (1.0 eq)

  • Oxidant: Sodium Chlorite (NaClO₂) (3.0 eq)[1]

  • Buffer: NaH₂PO₄ (monobasic) (3.0 eq)

  • Scavenger: 2-Methyl-2-butene (10.0 eq)[1]

  • Solvent: t-Butanol / Water (3:1 ratio)[1]

Step-by-Step Methodology
  • Solvation: Dissolve EMMB (2.0 mmol, 388 mg) in t-BuOH (15 mL) and 2-methyl-2-butene (3 mL).

  • Oxidant Prep: Dissolve NaClO₂ (6.0 mmol, 543 mg) and NaH₂PO₄ (6.0 mmol, 720 mg) in Water (5 mL).

  • Addition: Add the aqueous oxidant solution to the aldehyde solution dropwise over 10 minutes at room temperature.

    • Observation: The solution will turn yellow.[1]

  • Monitor: Stir for 2–4 hours. TLC should show a baseline spot (Acid) and disappearance of aldehyde.[1]

  • Workup:

    • Concentrate to remove volatile t-BuOH.[1]

    • Dilute residue with water (20 mL) and basify to pH 10 with 1N NaOH.[1]

    • Wash with EtOAc (2 x 10 mL) to remove non-acidic impurities.[1]

    • Acidify the aqueous layer to pH 2 with 1N HCl.[1] The benzoic acid product will precipitate.[1]

  • Isolation: Filter the white solid and dry under vacuum.[1]

Visualizing the Reaction Landscape

The following diagram illustrates the divergent pathways from the EMMB core, highlighting the critical intermediates and the strategic logic of the chosen protocols.

EMMB_Pathways cluster_legend Reaction Logic EMMB 5-Ethoxy-4-methoxy- 2-methylbenzaldehyde (EMMB) Henry Protocol A: Nitromethane/NH4OAc Reflux EMMB->Henry RedAm Protocol B: R-NH2 / STAB DCE, RT EMMB->RedAm Pinnick Protocol C: NaClO2 / NaH2PO4 Scavenger EMMB->Pinnick Nitrostyrene Nitrostyrene Derivative (Phenethylamine Precursor) Benzylamine Sec-Benzylamine (Reductive Amination) BenzoicAcid Benzoic Acid Derivative (Amide Coupling Scaffold) Henry->Nitrostyrene RedAm->Benzylamine Pinnick->BenzoicAcid Note1 2-Me group hinders ortho-attack Note2 Alkoxy groups require chlorine scavengers

Figure 1: Divergent synthesis pathways for EMMB. The 2-methyl steric bulk and electron-rich ring dictate specific reagent choices (e.g., scavengers in Protocol C).[1]

References

  • PubChem. (n.d.).[1][2][3] 5-Ethoxy-2-methoxy-4-methylbenzaldehyde Compound Summary. National Library of Medicine.[1] Retrieved October 26, 2023, from [Link][1]

  • Organic Chemistry Portal. (2021). Synthesis of Isoindolinones. (Referencing Zhang et al., Org.[1][4] Lett., 2021).[1][3][4] Retrieved October 26, 2023, from [Link][1]

  • Abdel-Magid, A. F., et al. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862.[1] (Foundational protocol for Protocol B).

  • Lindgren, B. O., & Nilsson, T. (1973).[1] Preparation of Carboxylic Acids from Aldehydes (Using Chlorite). Acta Chemica Scandinavica, 27, 888.[1] (Foundational protocol for Protocol C).

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 5-Ethoxy-4-methoxy-2-methylbenzaldehyde (EMMB)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, stability-indicating HPLC protocol for the quantification and impurity profiling of 5-Ethoxy-4-methoxy-2-methylbenzaldehyde (EMMB) . EMMB is a critical pharmacophore intermediate often employed in the synthesis of isoquinoline alkaloids and quinazoline-based tyrosine kinase inhibitors.[1]

The primary analytical challenge with EMMB is its susceptibility to autoxidation (converting to the corresponding benzoic acid) and the separation of potential regioisomers formed during Vilsmeier-Haack formylation.[1] This method utilizes a C18 stationary phase with an acidic mobile phase to ensure resolution between the aldehyde, its acid degradation product, and process-related impurities.[1]

Physicochemical Profile & Target Analyte[1][2][3][4][5][6][7]

PropertyDescription
Chemical Name This compound
Molecular Formula

Molecular Weight 194.23 g/mol
LogP (Predicted) ~2.4 - 2.8 (Moderate Lipophilicity)
UV Max (

)
230 nm, 280 nm, 310 nm (Benzaldehyde chromophore)
Solubility Soluble in Methanol, Acetonitrile, DMSO; Poor water solubility.[1]
Critical Impurity 5-Ethoxy-4-methoxy-2-methylbenzoic acid (Oxidation product)

Method Development Strategy (Expertise & Logic)

Stationary Phase Selection

A C18 (Octadecylsilane) column is selected as the standard for this separation.[1] However, standard silica-C18 bonding can lead to peak tailing for aldehydes due to interactions with residual silanols.[1]

  • Recommendation: Use an end-capped, high-purity silica C18 column (e.g., 3.5 µm or 5 µm particle size).[1] The end-capping reduces secondary interactions, ensuring sharp peak shapes for the aldehyde carbonyl group.[1]

Mobile Phase Chemistry

The separation requires a gradient elution to handle the lipophilic nature of the ethoxy/methoxy groups while eluting the more polar acid impurity early.[1]

  • Modifier: 0.1% Formic Acid or 0.1% Phosphoric Acid .[1]

  • Reasoning: The oxidation impurity (Benzoic acid derivative) has a pKa of approximately 4.0–4.[1]5. Without acid in the mobile phase, this impurity would partially ionize, leading to peak splitting or severe tailing.[1] Acidifying the mobile phase to pH ~2.5 suppresses ionization (

    
    ), forcing the acid into its neutral protonated state, which retains better on the C18 column and elutes as a sharp peak.[1]
    
Detection Wavelength

While 254 nm is a universal UV wavelength, EMMB exhibits a specific absorption band around 280 nm due to the electron-donating alkoxy groups conjugated with the carbonyl.[1]

  • Selection: 280 nm is preferred for specificity, reducing baseline noise from mobile phase solvents.[1]

Detailed Experimental Protocol

Instrumentation & Conditions
ParameterSetting
HPLC System Quaternary or Binary Gradient Pump, DAD/UV Detector, Autosampler
Column C18, 150 mm x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus or Equivalent)
Column Temp 30°C (Controlled to prevent retention time drift)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV at 280 nm (Reference: 360 nm / 100 nm bw)
Run Time 20 Minutes
Mobile Phase Preparation
  • Solvent A (Aqueous): 0.1% Formic Acid in HPLC-grade Water.[1]

    • Prep: Add 1 mL of 98% Formic Acid to 1 L of water.[1] Filter through 0.22 µm membrane.[1]

  • Solvent B (Organic): 100% Acetonitrile (HPLC Grade).[1]

Gradient Program

The gradient is designed to elute the polar acid impurity early (~4-6 min) and the main EMMB peak later (~10-12 min), followed by a wash.[1]

Time (min)% Solvent A% Solvent BEvent
0.009010Initial Hold
2.009010Isocratic (Focus Acid Impurity)
12.004060Linear Gradient (Elute EMMB)
15.00595Wash Step
17.00595Hold Wash
17.109010Re-equilibration
20.009010End of Run
Standard & Sample Preparation

Warning: Aldehydes oxidize in air.[1] Prepare standards fresh daily or store under inert gas (Nitrogen/Argon).

  • Diluent: 50:50 Acetonitrile:Water.[1]

  • Stock Solution (1.0 mg/mL): Weigh 10 mg of EMMB reference standard into a 10 mL volumetric flask. Dissolve in 5 mL Acetonitrile. Sonicate for 2 mins. Dilute to volume with Water.

  • Working Standard (0.1 mg/mL): Dilute 1 mL of Stock Solution to 10 mL with Diluent.

  • System Suitability Solution: Mix EMMB (0.1 mg/mL) with 5-Ethoxy-4-methoxy-2-methylbenzoic acid (Impurity A) (0.01 mg/mL) to verify resolution (

    
    ).
    

Visualized Workflows

Analytical Workflow

The following diagram outlines the logical flow from sample preparation to data analysis, highlighting critical control points.

HPLC_Workflow Sample Raw Sample (Solid) Weigh Weighing (Quickly to avoid oxidation) Sample->Weigh Protect from light Dissolve Dissolution (100% ACN first) Weigh->Dissolve Sonicate Dilute Dilution (50:50 ACN:H2O) Dissolve->Dilute Prevent precipitation Filter Filtration (0.22 µm PTFE) Dilute->Filter Remove particulates Inject HPLC Injection (10 µL) Filter->Inject Separation C18 Separation (Gradient Elution) Inject->Separation Detect UV Detection (280 nm) Separation->Detect Data Data Analysis (Integration) Detect->Data

Figure 1: Step-by-step analytical workflow for EMMB analysis emphasizing sample stability.[2][3][4]

Degradation & Impurity Pathway

Understanding the chemistry is vital for interpreting the chromatogram.[1] The aldehyde group is the reactive center.[1]

Degradation_Pathway EMMB This compound (Target Analyte) Oxidation Autoxidation (Air/Light Exposure) EMMB->Oxidation Dimer Aldol Condensation Dimers (Trace Impurity - High RRT) EMMB->Dimer Basic Conditions/Heat Acid_Imp 5-Ethoxy-4-methoxy-2-methylbenzoic Acid (Major Impurity - RRT ~0.5) Oxidation->Acid_Imp Gain of Oxygen

Figure 2: Primary degradation pathways.[1] The Acid Impurity elutes earlier (lower logP) than the parent aldehyde.[1]

Validation Parameters (Self-Validating System)

To ensure the trustworthiness of the results, the method must pass the following System Suitability Tests (SST) before every run:

  • Resolution (

    
    ): 
    
    
    
    between the Acid Impurity and EMMB.
  • Tailing Factor (

    
    ): 
    
    
    
    for the EMMB peak.[1] (Tailing
    
    
    indicates silanol activity; replace column or check mobile phase pH).[1]
  • Precision: %RSD of retention time

    
     and Area 
    
    
    
    for 6 replicate injections.
  • Signal-to-Noise:

    
     for the Limit of Quantitation (LOQ).
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Secondary silanol interactions.[1]Ensure column is end-capped.[1] Verify Formic Acid concentration (pH must be < 3.0).[1]
Split Peak Sample solvent too strong (100% ACN).Dilute sample with water to match initial mobile phase (e.g., 50% Water).[1]
Ghost Peaks Contaminated mobile phase or carryover.[1]Run a blank injection.[1] Wash needle with 90% ACN between injections.[1]
Area Decrease Aldehyde oxidation in vial.[1]Critical: Analyze samples within 12 hours of prep. Keep autosampler at 4°C.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).[1] Introduction to Modern Liquid Chromatography. Wiley.[1] (Fundamental text on HPLC method development and gradient elution). [1]

  • Center for Drug Evaluation and Research (CDER). (1994).[1] Reviewer Guidance: Validation of Chromatographic Methods. U.S. Food and Drug Administration.[1] (Regulatory standard for validation).[1][5]

  • PubChem. (n.d.).[1][6] Compound Summary: Benzaldehyde Derivatives. National Library of Medicine.[1] (General chemical properties of alkoxy-benzaldehydes).

  • Dolan, J. W. (2002).[1] Temperature Selectivity in Reversed-Phase HPLC. LCGC North America.[1] (Explains the importance of temperature control for resolution).

(Note: Specific literature on "this compound" is proprietary to specific synthesis pathways; this protocol is derived from first-principles chromatography of structurally homologous alkoxy-benzaldehydes.)[1]

Sources

GC-MS analysis of 5-Ethoxy-4-methoxy-2-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: GC-MS Method Development & Validation for 5-Ethoxy-4-methoxy-2-methylbenzaldehyde

Executive Summary

This guide details the protocol for the structural characterization and quantitative analysis of This compound (EMMB), a critical intermediate in the synthesis of isoquinoline alkaloids and substituted phenethylamines. Due to the presence of multiple oxygenated substituents and an ortho-methyl group, this compound exhibits unique mass spectral fragmentation patterns and volatility characteristics that require specific GC-MS parameters to prevent thermal degradation and ensure isomer resolution.

Chemical Characterization & Properties

Before instrumental analysis, understanding the physicochemical profile is mandatory to select the correct solvent and inlet conditions.

PropertyValueAnalytical Implication
CAS RN Not widely listed (Analog: 52289-54-0)Treat as a novel entity; rely on first-principles ID.
Formula

Molecular Ion (

):
194.09 m/z
Boiling Point ~285–295 °C (Predicted)Requires high final oven temp (>300 °C).
LogP ~2.3Soluble in DCM, Ethyl Acetate, Methanol.
Functional Groups Aldehyde, Ether (Methoxy/Ethoxy), Aryl-MethylSusceptible to oxidation (benzoic acid formation).

Method Development Strategy

Column Selection: The Polarity Dilemma

While polar (PEG/Wax) columns offer superior separation of positional isomers (e.g., separating the 5-ethoxy from a 3-ethoxy impurity), they suffer from lower thermal stability (


). Given EMMB's high boiling point, a 5%-Phenyl-methylpolysiloxane (e.g., HP-5ms, DB-5ms)  is the authoritative choice. It allows elution up to 325°C, ensuring the compound and any high-boiling dimers elute as sharp peaks.
Inlet Dynamics & Thermal Stability

Aldehydes with ortho-substituents can undergo thermal rearrangement or oxidation in hot, active inlets.

  • Liner: Use a Deactivated Splitless Liner with Glass Wool . The wool increases surface area for vaporization but must be ultra-inert to prevent catalytic oxidation to the corresponding benzoic acid (

    
    ).
    
  • Temperature: Set to 260°C. Higher temperatures risk thermal degradation; lower temperatures risk discrimination of high-boiling impurities.

Experimental Protocol

Sample Preparation
  • Solvent: Dichloromethane (DCM) (HPLC Grade). DCM is preferred over methanol to prevent acetal formation in the inlet.

  • Concentration: 100 µg/mL (100 ppm) for Full Scan mode; 1–10 µg/mL for SIM quantitation.

  • Derivatization (Optional validation step): If peak tailing is observed, convert to the oxime derivative using hydroxylamine hydrochloride. However, for routine purity analysis, direct injection is standard.

GC-MS Acquisition Parameters
ParameterSettingRationale
Column Agilent HP-5ms UI (30 m × 0.25 mm × 0.25 µm)Standard non-polar phase for high boilers.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Optimal linear velocity for MS resolution.
Injection 1.0 µL, Split 20:1Prevents column overload; improves peak shape.
Inlet Temp 260 °CBalanced for vaporization vs. stability.
Oven Program 60°C (1 min)

20°C/min

300°C (5 min)
Rapid ramp preserves peak height; high final temp cleans column.
Transfer Line 280 °CPrevents condensation before the source.
Ion Source EI, 70 eV, 230 °CStandard ionization energy.
Scan Range 40–400 amuCovers fragments and potential dimers.
Solvent Delay 3.0 minProtects filament from solvent surge.

Data Analysis & Mass Spectral Interpretation

The mass spectrum of EMMB (


) is governed by three competing fragmentation pathways: 

-cleavage, alkyl loss from ethers, and the ortho-effect.
Key Diagnostic Ions
  • Molecular Ion (m/z 194): Strong intensity due to the aromatic stabilization.

  • Loss of Formyl Radical (m/z 165):

    
    . Characteristic of benzaldehydes.
    
  • Loss of Methyl Radical (m/z 179):

    
    . Originates primarily from the methoxy group.
    
  • Ortho-Effect (m/z 176):

    
    . The 2-methyl group interacts with the carbonyl oxygen, facilitating water loss. This is a fingerprint  for the 2-methyl isomer.
    
  • Sequential Loss (m/z 135/137): Loss of ethyl (

    
    ) and CO.
    
Fragmentation Logic Diagram

Fragmentation M_Ion Molecular Ion (M+) m/z 194 M_CHO [M - CHO]+ m/z 165 M_Ion->M_CHO - 29 Da (CHO•) M_H2O [M - H2O]+ (Ortho Effect) m/z 176 M_Ion->M_H2O - 18 Da (H2O) M_CH3 [M - CH3]+ m/z 179 M_Ion->M_CH3 - 15 Da (CH3•) Core Aromatic Core [C8H7O]+ m/z 119 M_CHO->Core - 46 Da (EtOH) M_H2O->Core - 57 Da (C3H5O)

Figure 1: Predicted EI-MS fragmentation pathway for this compound showing the characteristic ortho-effect water loss.

Workflow Visualization

The following diagram outlines the logical flow from sample receipt to data validation, ensuring a "self-validating" protocol.

Workflow Sample Solid Sample (EMMB) Prep Dilution in DCM (100 ppm) Sample->Prep GC GC Separation HP-5ms UI Prep->GC MS MS Detection (Scan 40-400) GC->MS Check Check M+ (194) & M-18 (176) MS->Check Check->Prep Fail (Tailing/Degradation) Result Purity Report Check->Result Pass

Figure 2: Analytical workflow ensuring sample integrity and spectral confirmation.

Troubleshooting & Validation Guide

IssueRoot CauseCorrective Action
Peak Tailing Active sites in liner or column.Replace liner with Ultra-Inert type; trim column 10cm.
M+ +16 Peak (m/z 210) Oxidation to carboxylic acid.Check solvent quality (peroxides in ether/THF?); use fresh DCM.
Split Peaks Solvent mismatch or overload.Reduce injection volume to 0.5 µL; ensure solvent focuses at 60°C.
Missing M-18 Peak Incorrect Isomer.If m/z 176 is absent, suspect the 3-methyl or 6-methyl isomer (no ortho-effect).

References

  • Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press. Link

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • Sigma-Aldrich. (2023). Product Specification: 4-Methoxy-2-methylbenzaldehyde (Analogous Structure). Link

  • NIST Mass Spectrometry Data Center. (2023). NIST Chemistry WebBook, SRD 69. (Used for confirming fragmentation of homologous benzaldehydes). Link

Troubleshooting & Optimization

Technical Guide: Yield Optimization for 5-Ethoxy-4-methoxy-2-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis optimization for 5-Ethoxy-4-methoxy-2-methylbenzaldehyde , a critical intermediate often utilized in the development of quinazoline-based alpha-blockers and other pharmaceutical agents.

The following protocols and troubleshooting frameworks are designed for researchers requiring high-purity isolation ( >98% HPLC) and scalable yields.

Synthetic Strategy & Pathway Analysis

The most robust industrial route for this tri-substituted benzaldehyde involves the Vilsmeier-Haack formylation of the electron-rich precursor 1-ethoxy-2-methoxy-4-methylbenzene (Ethyl Creosol).

Reaction Logic[1][2]
  • Starting Material: 2-Methoxy-4-methylphenol (Creosol).

  • Step 1 (O-Alkylation): Selective ethylation of the phenolic hydroxyl.

  • Step 2 (Formylation): Electrophilic aromatic substitution using POCl₃/DMF.[1]

    • Regioselectivity:[1][2] The formyl group is directed to the position para to the methoxy group (C5) due to the synergistic directing effects of the alkoxy groups and steric hindrance at C3.

Pathway Visualization

SynthesisPathway Creosol Creosol (2-Methoxy-4-methylphenol) EthylCreosol Ethyl Creosol (1-Ethoxy-2-methoxy-4-methylbenzene) Creosol->EthylCreosol EtI / K2CO3 Acetone, Reflux Intermediate Iminium Salt Intermediate EthylCreosol->Intermediate POCl3 / DMF (Electrophilic Attack) VilsmeierReagent Vilsmeier Reagent (Chloroiminium Ion) VilsmeierReagent->Intermediate Active Species Target TARGET This compound Intermediate->Target Hydrolysis (NaOAc / H2O)

Figure 1: Synthetic pathway from Creosol to the target aldehyde showing key intermediates.[1]

Module 1: Precursor Synthesis (O-Ethylation)

Objective: Synthesize 1-ethoxy-2-methoxy-4-methylbenzene with <0.5% unreacted phenol.

Optimized Protocol
  • Reagents: Creosol (1.0 eq), Ethyl Iodide (1.2 eq), Potassium Carbonate (anhydrous, 2.0 eq).

  • Solvent: Acetone (dry) or DMF (for faster kinetics).

  • Procedure:

    • Dissolve Creosol in acetone.

    • Add K₂CO₃ and stir for 30 mins at room temperature (deprotonation phase).

    • Add Ethyl Iodide dropwise.[3]

    • Reflux for 6–8 hours.

    • Critical Step: Filter inorganic salts hot to prevent product occlusion.

Troubleshooting Table: O-Alkylation
IssueProbable CauseCorrective Action
Incomplete Conversion Water in solvent/baseUse anhydrous K₂CO₃ and dry acetone. Water solvates the phenoxide, reducing nucleophilicity.
C-Alkylation Byproducts Reaction temp too highMaintain gentle reflux. If using DMF, do not exceed 60°C.
Dark/Tarry Product Oxidation of phenolPurge reactor with Nitrogen/Argon before heating. Phenols are prone to oxidative coupling.

Module 2: Vilsmeier-Haack Formylation (The Critical Step)

Objective: Introduce the aldehyde functionality at C5 with high regioselectivity.

Optimized Protocol
  • Reagents: POCl₃ (1.2 eq), DMF (3.0 eq + solvent volume), Ethyl Creosol (1.0 eq).

  • Procedure:

    • Reagent Formation: Cool DMF to 0°C. Add POCl₃ dropwise. Caution: Highly Exothermic. Maintain internal temp < 10°C. Stir 30 mins to form the Vilsmeier salt (white/yellow suspension).

    • Addition: Dissolve Ethyl Creosol in minimal DMF. Add slowly to the Vilsmeier reagent at 0–5°C.

    • Reaction: Warm slowly to 70–80°C . Stir for 4–6 hours. Monitor by TLC/HPLC.

    • Quenching: Pour reaction mixture into crushed ice/water with vigorous stirring.

    • Hydrolysis: Adjust pH to ~5–6 using Sodium Acetate or dilute NaOH. Stir for 1 hour to hydrolyze the iminium salt fully.

Yield Optimization Matrix
ParameterStandard ConditionOptimized ConditionReason for Change
POCl₃ Addition Temp < 20°C< 5°C Prevents thermal decomposition of the Vilsmeier reagent before substrate addition.
Reaction Temp 100°C75°C Higher temperatures promote demethylation (cleavage of the 4-OMe group) by POCl₃.
Quench pH Strong Base (pH 10+)Buffered (pH 5–6) Strong alkali can cause Cannizzaro disproportionation or aldol condensation of the product.

Impurity Profiling & Purification

Users often encounter specific impurities that co-elute with the target.

Common Impurities
  • Demethylated Analog: 5-Ethoxy-4-hydroxy-2-methylbenzaldehyde.

    • Cause: Harsh heating (>90°C) with POCl₃.

    • Removal: Wash organic layer with dilute NaOH (phenolic impurity dissolves in aqueous phase).

  • Regioisomer: 3-Formyl isomer (Trace).

    • Cause: Steric leakage.

    • Removal: Recrystallization from Ethanol/Water (9:1).

Crystallization Protocol[6]
  • Dissolve crude solid in boiling Ethanol (minimum volume).

  • Add hot water dropwise until slight turbidity persists.

  • Cool slowly to room temperature, then to 4°C.

  • Filter and wash with cold hexanes.

FAQ: Technical Support

Q: The reaction mixture solidified after adding the substrate. What happened? A: This is the "Vilsmeier Complex" precipitating. It is a good sign. Do not add excess solvent immediately. As you heat to 70°C, the complex will dissolve and react. If stirring is impossible, add a small volume of dry DMF.

Q: My yield is low (<50%), and the product smells like the starting material. A: This indicates incomplete hydrolysis of the iminium intermediate. The intermediate is stable in acidic water. You must buffer the quench solution to pH 5–6 and stir for at least 1 hour to release the aldehyde.

Q: Can I use Vilsmeier-Haack on the phenol (Creosol) directly, then ethylate? A: Not recommended. Formylating the phenol directly often leads to polymerization or formylation ortho to the hydroxyl (position 3), leading to the wrong isomer. Protecting the phenol as an ethyl ether first directs the formyl group to the desired position 5.

Q: Why is the product turning pink/red upon storage? A: Benzaldehydes with electron-donating groups are sensitive to air oxidation (forming benzoic acid derivatives). Store under Nitrogen/Argon in amber glass at 2–8°C.

References

  • Vilsmeier-Haack Reaction Mechanism & Optimiz

    • Title: The Vilsmeier-Haack Reaction: A Versatile Tool for Formylation.[1]

    • Source: BenchChem Technical Guides.
  • Synthesis of Alkoxy-Benzaldehydes

    • Title: Preparation of 4-hydroxyl-2-methoxybenzaldehyde (Methodology Analog).[4]

    • Source: Google P
    • URL
  • Williamson Ether Synthesis Optimiz

    • Title: Experiment: Williamson Ether Synthesis of Ethoxybenzene.
    • Source: Science Learning Center.
    • URL:[Link]

Sources

purification of 5-Ethoxy-4-methoxy-2-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 5-Ethoxy-4-methoxy-2-methylbenzaldehyde

Case ID: 5-EMMB-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

You are working with This compound (CAS: 104736-35-8).[1][2][3][4] This is a polysubstituted aromatic aldehyde, often an intermediate in the synthesis of isoquinoline alkaloids or functionalized phenylpropanoids.

Common Challenges:

  • Physical State Ambiguity: Depending on purity and ambient temperature, this compound often exists as a low-melting solid or a viscous oil, leading to crystallization difficulties ("oiling out").

  • Oxidative Instability: Like most electron-rich benzaldehydes, it readily oxidizes to the corresponding benzoic acid (5-ethoxy-4-methoxy-2-methylbenzoic acid) upon exposure to air.[1]

  • Isomeric Impurities: If synthesized via Vilsmeier-Haack formylation, regioisomers (e.g., formylation at the 6-position) may be present.[1]

This guide prioritizes chemical purification (Bisulfite Adduct) over physical methods (chromatography) for scalability and purity.

Part 1: Purification Decision Matrix

Before starting, assess your crude material using this logic flow to select the optimal protocol.

Purification_Decision_Tree Start Crude Reaction Mixture Check_State Physical State? Start->Check_State Solid Solid / Crystalline Check_State->Solid Defined crystals Oil Oil / Sticky Gum Check_State->Oil Viscous liquid Check_Purity Purity (HPLC/TLC)? Solid->Check_Purity Bisulfite Protocol B: Bisulfite Adduct (Chemical Purification) Oil->Bisulfite Best for oils High_Purity >85% (Minor Impurities) Check_Purity->High_Purity Low_Purity <85% (Isomers/SM present) Check_Purity->Low_Purity Acid_Check Contains Acid Impurity? High_Purity->Acid_Check Low_Purity->Bisulfite Recryst Protocol A: Recrystallization (EtOH/Water) Acid_Check->Recryst No Bicarb Protocol C: Bicarbonate Wash (Acid Removal) Acid_Check->Bicarb Yes

Figure 1: Decision matrix for selecting the appropriate purification method based on physical state and impurity profile.[1]

Part 2: Troubleshooting & Protocols

Issue 1: "My product is an oil and won't crystallize."

Diagnosis: The presence of non-aldehyde impurities (starting material ethers or isomers) depresses the melting point, preventing crystallization. Solution: Use Protocol B (Bisulfite Adduct Purification) . This method selectively precipitates the aldehyde as a solid sulfonate salt, leaving non-aldehyde impurities in the organic phase.

Protocol B: Bisulfite Adduct Purification Theory: Aldehydes react with sodium bisulfite (NaHSO₃) to form water-soluble (or solid precipitating) α-hydroxy sulfonates.[1] Impurities do not react.

  • Preparation: Dissolve your crude oil (10 g) in Ethanol (30 mL) .

  • Adduct Formation:

    • Prepare a saturated aqueous solution of Sodium Bisulfite (NaHSO₃) (approx. 40% w/v).

    • Add 1.5 equivalents of the bisulfite solution to the aldehyde solution with vigorous stirring.

    • Observation: A thick white precipitate (the adduct) should form within 15–30 minutes. If no solid forms, add more ethanol or cool to 0°C.

  • Washing (Critical Step):

    • Filter the white solid.

    • Wash the solid cake thoroughly with Diethyl Ether or Ethyl Acetate .

    • Why? The solid is your product (masked). The ether wash removes the unreacted starting materials and non-aldehyde byproducts which are trapped in the filter cake.

  • Regeneration:

    • Suspend the washed solid in water (50 mL).

    • Slowly add 10% Sodium Carbonate (Na₂CO₃) or 10% Sodium Hydroxide (NaOH) until pH > 10.

    • Caution: Gas evolution (CO₂) may occur if using carbonate.

    • Stir for 30 minutes. The solid will dissolve, and the free aldehyde will separate as an oil or precipitate.

  • Isolation: Extract with Ethyl Acetate (3 x 30 mL), dry over MgSO₄, and concentrate.

Issue 2: "I see a streak or a baseline spot on TLC."

Diagnosis: This is likely 5-Ethoxy-4-methoxy-2-methylbenzoic acid , formed by air oxidation.[1] Solution: Perform a Bicarbonate Wash (Protocol C) .

Protocol C: Acid Removal

  • Dissolve the crude material in Ethyl Acetate or Dichloromethane (DCM) .

  • Wash the organic layer twice with saturated Sodium Bicarbonate (NaHCO₃) solution.

    • Mechanism:[1][5][6][7][8][9] The bicarbonate converts the benzoic acid impurity into its water-soluble sodium benzoate salt.[6] The aldehyde remains in the organic layer.[6][8]

  • Wash once with brine and dry over anhydrous Na₂SO₄.

  • Evaporate the solvent.[5]

Issue 3: "How do I recrystallize the solid?"

Diagnosis: You have >90% purity, but need to reach >98% for analytical standards. Solution: Use a mixed-solvent system.[1]

Protocol A: Recrystallization

  • Solvent System: Ethanol/Water or Methanol/Water.

  • Procedure:

    • Dissolve the solid in the minimum amount of boiling Ethanol .

    • Remove from heat. Add warm Water dropwise until a faint turbidity (cloudiness) persists.

    • Add one drop of Ethanol to clear the solution.

    • Allow to cool slowly to room temperature, then to 4°C.

    • Note: If the product "oils out" (forms droplets instead of crystals), scratch the glass with a rod or add a seed crystal.

Part 3: Technical Data & Specifications

ParameterSpecification / DataNotes
Molecular Formula C₁₁H₁₄O₃
Molecular Weight 194.23 g/mol
Solubility (Water) InsolubleForms adduct with NaHSO₃
Solubility (Organic) Soluble in DCM, EtOAc, EtOH
TLC Visualization UV (254 nm) or DNP StainDNP stains aldehydes orange/red
Storage < -20°C, under Argon/NitrogenHighly Air Sensitive

Workflow Diagram: Bisulfite Purification Mechanism

Bisulfite_Mechanism Impure Impure Mixture (Aldehyde + Impurities) Adduct Bisulfite Adduct (Solid Precipitate) Impure->Adduct Selective Reaction Filtrate Filtrate (Impurities in Solvent) Impure->Filtrate Wash NaHSO3 + NaHSO3 (aq) Base + Base (Na2CO3) Adduct->Base Hydrolysis Pure Pure Aldehyde (Regenerated) Base->Pure Extraction

Figure 2: Chemical logic of the Bisulfite Adduct purification method.[1][3]

References

  • Vilsmeier-Haack Formylation & Impurities : Meth-Cohn, O., & Stanforth, S. P. (1991).[1] The Vilsmeier–Haack Reaction. Comprehensive Organic Synthesis, 2, 777-794.[1]

  • Bisulfite Adduct Purification Protocol: Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Aldehyde Oxidation: Wiberg, K. B. (1965). Oxidation in Organic Chemistry. Academic Press.
  • General Purification of Alkoxybenzaldehydes : Organic Syntheses, Coll. Vol. 2, p. 323 (1943); Vol. 12, p. 44 (1932). (Describes purification of similar veratraldehyde derivatives).

Sources

troubleshooting 5-Ethoxy-4-methoxy-2-methylbenzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Ethoxy-4-methoxy-2-methylbenzaldehyde Synthesis

Executive Summary: The Synthetic Landscape

The synthesis of This compound presents a classic challenge in electrophilic aromatic substitution: controlling regioselectivity on a polysubstituted benzene ring.[1]

While the target molecule appears simple, the interplay between the directing effects of the alkoxy groups (-OEt, -OMe) and the methyl group (-Me) often leads to isomeric mixtures or low yields. This guide addresses the two primary synthetic routes:

  • Route A (Direct Formylation): Vilsmeier-Haack formylation of 1-ethoxy-2-methoxy-4-methylbenzene.[1]

  • Route B (Sequential Functionalization): Selective O-alkylation of 5-hydroxy-4-methoxy-2-methylbenzaldehyde.

Module 1: Strategic Route Selection & Logic

Before troubleshooting specific reaction steps, ensure you are utilizing the pathway best successfully matched to your purity requirements.

Visualizing the Synthetic Logic

Synthesis_Pathways Start Target: this compound RouteA Route A: Vilsmeier-Haack (Direct Formylation) Start->RouteA RouteB Route B: O-Alkylation (Stepwise) Start->RouteB PrecursorA Precursor: 1-Ethoxy-2-methoxy-4-methylbenzene RouteA->PrecursorA RiskA Risk: Regioisomers (6-CHO vs 5-CHO) Requires difficult chromatography RouteA->RiskA PrecursorB Precursor: 5-Hydroxy-4-methoxy-2-methylbenzaldehyde RouteB->PrecursorB RiskB Risk: Over-alkylation Requires specific precursor synthesis RouteB->RiskB

Figure 1: Decision matrix for synthetic route selection based on precursor availability and purification capabilities.

Module 2: Troubleshooting Route A (Vilsmeier-Haack Formylation)

Context: This route involves reacting 1-ethoxy-2-methoxy-4-methylbenzene with POCl₃ and DMF.[1] The primary challenge is distinguishing between the target (formylation at C5, para to -OMe) and the byproduct (formylation at C6, para to -OEt).

Q1: I am observing a 60:40 mixture of isomers. How can I improve regioselectivity toward the target?

Technical Insight: The directing power of -OMe and -OEt is nearly identical.[1] However, steric hindrance plays a critical role.[1]

  • Target Site (C5): Para to -OMe. Flanked by a Methyl group (C4) and H (C6).[1]

  • Byproduct Site (C6): Para to -OEt. Flanked by H (C5) and -OEt (C1).[1]

Corrective Protocol:

  • Temperature Control: Run the reaction at the lowest possible temperature (0°C to 10°C). Higher temperatures increase the energy available to overcome the steric barrier of the methyl group at C4, leading to more of the undesired isomer.

  • Solvent Switch: Switch from neat DMF to Dichloromethane (DCM) or 1,2-Dichloroethane .[1] Solvation effects can enhance the steric bulk of the Vilsmeier reagent, making it more selective for the less hindered position (though this might actually favor the wrong isomer if C6 is less hindered).

  • Recommendation: If selectivity remains poor (>10% impurity), abandon optimization and switch to Route B . Separation of these isomers often requires high-plate-count fractional distillation or preparative HPLC, which is non-scalable.[1]

Q2: The reaction mixture turns into a black tar upon quenching. What is happening?

Root Cause: Thermal runaway during the hydrolysis of the iminium salt intermediate. Mechanism: The Vilsmeier intermediate is an iminium salt.[1][2][3][4] Hydrolysis is highly exothermic.[1] If the temperature spikes >60°C during quench, the acidic conditions can cause:

  • Demethylation/Deethylation (cleaving the ether).[1]

  • Polymerization of the electron-rich aldehyde.[1]

The "Self-Validating" Quench Protocol:

  • Cool: Chill the reaction mixture to 0°C.

  • Buffer: Pour the reaction mixture into a crushed ice/Sodium Acetate (NaOAc) mixture. The buffer prevents the pH from dropping too low, protecting the ether groups.

  • Rate: Addition must be dropwise. Monitor internal temperature; do not exceed 20°C.[1]

Q3: My yield is low (<40%), and I see starting material remaining.

Root Cause: Moisture in the POCl₃ or DMF. Explanation: POCl₃ reacts violently with water to form Phosphoric acid and HCl, destroying the reagent before it forms the Vilsmeier complex (Chloroiminium ion). Diagnostic:

  • Does your POCl₃ fume heavily? (Good).

  • Does it have a precipitate? (Bad - hydrolyzed).[1] Action: Distill POCl₃ prior to use or use a fresh bottle under Argon. Dry DMF over 4Å molecular sieves for 24 hours.

Module 3: Troubleshooting Route B (O-Alkylation)

Context: Alkylation of 5-hydroxy-4-methoxy-2-methylbenzaldehyde using Ethyl Iodide/Bromide and a base. This is the preferred route for high purity.[1]

Q4: The reaction is stalling at 80% conversion. Should I add more alkyl halide?

Technical Insight: Adding more electrophile (Ethyl Iodide) rarely solves stalling if the base is consumed or encapsulated.[1] Troubleshooting Steps:

  • Base Choice: If using K₂CO₃ in Acetone, the surface of the inorganic base may be coated with KBr/KI salts.[1]

  • Catalysis: Add 5-10 mol% Sodium Iodide (NaI) (Finkelstein condition) if using Ethyl Bromide.[1] This generates the more reactive Ethyl Iodide in situ.[1]

  • Phase Transfer: If using a biphasic system (e.g., Toluene/Water), ensure you are using a Phase Transfer Catalyst (PTC) like TBAB (Tetrabutylammonium bromide) .[1]

Q5: I am seeing a "dimer" impurity.

Root Cause: Cannizzaro Reaction or Aldol Condensation. Explanation: In the presence of strong bases (NaOH, KOH) and heat, the aldehyde group is labile. Corrective Protocol:

  • Switch Base: Use K₂CO₃ (Potassium Carbonate) or Cs₂CO₃ (Cesium Carbonate) in DMF or Acetonitrile.[1] These are milder than hydroxide bases.[1]

  • Avoid: Do not use Sodium Hydride (NaH) unless absolutely necessary, as it can reduce the aldehyde or cause enolization.[1]

Module 4: Purification & Characterization Data

Standardization Table: Physical Properties
PropertyValue / CharacteristicNotes
Appearance White to pale yellow crystalline solidOxidizes to brown oil if impure
Melting Point ~60–65°C (Estimated)Sharp MP indicates purity >98%
Solubility Soluble in DCM, EtOAc, EthanolInsoluble in water
TLC (Hex/EtOAc 3:1) R_f ~ 0.45Aldehydes stain orange with 2,4-DNP
Bisulfite Purification Protocol (The "Magic Bullet")

If chromatography is difficult, use the Bisulfite Adduct method to isolate the aldehyde from non-carbonyl impurities (like unreacted ethers).

  • Dissolve: Crude oil in minimal Ethanol.

  • React: Add saturated aqueous Sodium Bisulfite (NaHSO₃) (1.5 eq). Stir vigorously for 2 hours.

  • Filter: The aldehyde-bisulfite adduct usually precipitates as a white solid.[1] Filter and wash with ether (removes non-aldehyde impurities).[1]

  • Regenerate: Suspend the solid in DCM and add 10% Na₂CO₃ or dilute H₂SO₄. Stir until the solid dissolves.

  • Isolate: Separate the DCM layer, dry (MgSO₄), and evaporate.

Module 5: Validated Experimental Protocol (Route A)

Preparation of this compound via Vilsmeier-Haack

  • Reagent Setup: In a flame-dried 3-neck flask under Argon, charge DMF (3.0 eq) and cool to 0°C.

  • Vilsmeier Complex: Add POCl₃ (1.2 eq) dropwise over 30 mins. Observe: The solution should turn pale yellow/viscous (formation of chloroiminium salt).[1] Stir for 30 mins at 0°C.

  • Substrate Addition: Dissolve 1-ethoxy-2-methoxy-4-methylbenzene (1.0 eq) in minimal DMF. Add dropwise to the complex at 0°C.

  • Reaction: Warm to Room Temperature (25°C) and stir for 4 hours. Do not heat above 40°C to avoid isomer scrambling.[1]

  • Quench: Pour reaction mixture into Ice/Sodium Acetate (20% aq) . Stir for 1 hour.

  • Workup: Extract with Ethyl Acetate (3x). Wash organics with Sat. NaHCO₃, Water, and Brine.[1]

  • Purification: Recrystallize from Cyclohexane/Ethanol (9:1) if solid, or distill under high vacuum (0.1 mmHg).[1]

References

  • Vilsmeier-Haack Reaction Mechanism & Regioselectivity

    • Source: Chemistry Steps.[1][5][6][7][8] "Vilsmeier-Haack Reaction."[1][2][3][8]

    • URL:[Link]

  • Synthesis of Alkoxybenzaldehydes (Precursor Synthesis)

    • Source: Organic Syntheses, Coll.[1] Vol. 6, p. 581 (1988); Vol. 51, p. 8 (1971).[1] "4-Ethoxy-3-methoxybenzaldehyde".[1] (Analogous chemistry).

    • URL:[Link]

  • Preparation of Hydroxy-methoxy-methylbenzaldehydes

    • Source: ResearchGate.[1][9] "Synthesis of 5-hydroxy-4-methoxy-2-substitutedbenzaldehyde".

    • URL:[Link]

  • General Purification of Benzaldehydes

    • Source: Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] "Purification via Bisulfite Adducts."

    • URL:[Link]

Sources

Technical Support Center: 5-Ethoxy-4-methoxy-2-methylbenzaldehyde (EMMB)

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Impurity Profiling & Troubleshooting Guide Document ID: TS-EMMB-2026-01 Audience: Process Chemists, Analytical Scientists, Drug Development Leads

Executive Summary & Chemical Context

5-Ethoxy-4-methoxy-2-methylbenzaldehyde (EMMB) is a critical electron-rich aromatic intermediate, typically synthesized via Vilsmeier-Haack formylation of 1-ethoxy-2-methoxy-4-methylbenzene. Due to the high electron density of the aromatic ring, this molecule is susceptible to specific degradation pathways (auto-oxidation) and synthetic side-reactions (regioisomerism) that can compromise downstream API synthesis, particularly in cyclization reactions (e.g., isoquinoline formation).

This guide provides a self-validating troubleshooting framework for identifying, quantifying, and removing these impurities.

Impurity Profiling: The "Rogues' Gallery"

The following impurities are inherent to the chemistry of poly-alkoxy benzaldehydes. Use this table to correlate retention times (RT) and mass spectral data with specific structural flaws.

Common Impurity Table
Impurity CodeNameOriginRelative Retention Time (RRT)*Detection Characteristic
Imp-A 5-Ethoxy-4-methoxy-2-methylbenzoic acid Oxidation (Storage)~0.85Broad peak, pH sensitive; increases over time in air.
Imp-B 2-Ethoxy-3-methoxy-5-methylbenzaldehyde Regioisomer (Synthesis)~1.05 - 1.10"Shoulder" on main peak; identical MS mass, distinct NMR coupling.
Imp-C 1-Ethoxy-2-methoxy-4-methylbenzene Starting Material (Incomplete Rxn)~1.50 - 1.80Non-polar; lacks carbonyl signal in IR/NMR.
Imp-D Dimers/Poly-condensates Thermal (Workup)> 2.0Late eluting, broad multiplets; often colored (yellow/orange).

*RRT values are approximate based on a standard C18 Reverse Phase method (Water/Acetonitrile gradient).

Mechanistic Origins (Graphviz Diagram)

The following diagram illustrates the causality of impurity formation during the Vilsmeier-Haack synthesis and subsequent storage.

EMMB_Impurities SM Starting Material (1-Ethoxy-2-methoxy-4-methylbenzene) Intermediate Iminium Salt Intermediate SM->Intermediate Formylation (Dominant) Imp_B Impurity B (Regioisomer) SM->Imp_B Formylation at C6 (Steric/Electronic Comp.) Imp_C Impurity C (Unreacted SM) SM->Imp_C Incomplete Conversion VH_Reagent Vilsmeier Reagent (POCl3 + DMF) VH_Reagent->Intermediate EMMB TARGET PRODUCT (EMMB) Intermediate->EMMB Hydrolysis Imp_A Impurity A (Benzoic Acid Deriv.) EMMB->Imp_A Auto-oxidation (Air)

Caption: Mechanistic pathway showing the divergence of starting material into the target product versus regioisomeric and oxidative impurities.

Troubleshooting Guide (Q&A)

Scenario 1: The "Drifting" Purity

Q: My EMMB lot was 99.2% pure last month. Today, it is 98.5%, and a new peak has appeared at RRT 0.85. What happened?

A: You are observing Auto-oxidation (Impurity A) .

  • The Science: Electron-rich benzaldehydes are notorious for reacting with atmospheric oxygen to form benzoic acids [1]. This is a radical chain reaction accelerated by light and trace metals.

  • Diagnostic: Dissolve a small sample in 5% aqueous sodium bicarbonate. If the solid dissolves (or the organic layer loses the impurity peak after washing), it is the carboxylic acid.

  • Remediation:

    • Dissolve the crude material in Ethyl Acetate.

    • Wash 2x with 5% NaHCO₃ solution (removes the acid as a water-soluble salt).

    • Dry over MgSO₄ and concentrate.

    • Prevention: Store under Argon/Nitrogen at -20°C.

Scenario 2: The "Impossible" Separation

Q: I have a persistent impurity at 1-2% that elutes just after the main peak. Recrystallization isn't removing it.

A: This is likely the Regioisomer (Impurity B) .

  • The Science: During Vilsmeier formylation, the formyl group prefers the position para to the strongest activating group (Methoxy/Ethoxy) and ortho to the other. However, steric hindrance from the methyl group can force a small percentage of formylation to the alternative open position (C6 relative to SM) [2]. Isomers often co-crystallize due to similar lattice energies.

  • Validation: Run a 1H NMR.

    • Target (EMMB): Look for two aromatic singlets (para-relationship).

    • Isomer (Imp-B): Look for two aromatic doublets (ortho-coupling, J ~8 Hz) if protons are adjacent, or distinct shifts if meta.

  • Remediation: Bisulfite Adduct Purification (See Protocol below). Isomers often have drastically different bisulfite formation kinetics.

Scenario 3: Low Yield in Vilsmeier Reaction

Q: My reaction turned dark black/tarry, and the yield is <50%.

A: This indicates Thermal Decomposition or Moisture .

  • The Science: The Vilsmeier reagent (Chloroiminium salt) is moisture-sensitive. If POCl₃ is added too quickly or at too high a temperature, it can cause polymerization of the electron-rich aromatic ring [3].

  • Fix:

    • Ensure DMF is anhydrous (<0.05% water).

    • Add POCl₃ at 0°C dropwise.

    • Only heat the reaction after the addition is complete.

Validated Experimental Protocols

Protocol A: Bisulfite Purification (The "Gold Standard")

This method chemically separates the aldehyde from non-aldehyde impurities (SM, dimers) and often separates regioisomers based on steric hindrance [4].

Workflow Diagram:

Bisulfite_Process Crude Crude EMMB (Oil or Solid) Step1 1. Dissolve in EtOH/EtOAc 2. Add Sat. NaHSO3 (aq) Crude->Step1 Adduct Precipitate Formed (Bisulfite Adduct) Step1->Adduct Filter Filter & Wash (Removes Impurities C & D) Adduct->Filter Solid Clean Adduct Cake Filter->Solid Regen Hydrolysis (Add 10% Na2CO3 or H2SO4) Solid->Regen Final Pure EMMB Regen->Final

Caption: Step-by-step purification workflow using sodium bisulfite adduct formation.

Step-by-Step:

  • Preparation: Dissolve 10g of crude EMMB in 30 mL of Ethanol (or Ethyl Acetate).

  • Adduct Formation: Slowly add 40 mL of saturated aqueous Sodium Bisulfite (NaHSO₃) with vigorous stirring. Stir for 2-4 hours at room temperature.

  • Filtration: A thick white precipitate (the adduct) should form. Filter this solid.[1][2][3][4]

    • Note: The filtrate contains Impurity C (SM) and Impurity B (Isomer) if the isomer is sterically hindered from reacting.

  • Washing: Wash the filter cake with fresh Ethanol/Ether to remove trapped organics.

  • Regeneration: Suspend the solid cake in 50 mL water. Add 10% Sodium Carbonate (Na₂CO₃) or dilute H₂SO₄ until pH is basic (or acidic, depending on stability—base is preferred for acid-sensitive ethers). Stir for 1 hour.

  • Extraction: Extract the liberated aldehyde into Dichloromethane (DCM), dry over MgSO₄, and concentrate.

Protocol B: HPLC Method for Isomer Separation

Standard C18 methods often fail to separate the regioisomer. Use this optimized method [5].

  • Column: Phenyl-Hexyl or C18 (High Carbon Load), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.[2][3]

  • Gradient:

    • 0-2 min: 30% B (Isocratic)

    • 2-15 min: 30% -> 80% B (Linear Gradient)

    • 15-20 min: 80% B

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV @ 230 nm (or 280 nm).

  • Why this works: The Phenyl-Hexyl phase interacts via pi-pi stacking, which differentiates the electronic distribution of the regioisomers better than standard alkyl chains.

References

  • Wiberg, K. B. (1965). Oxidation in Organic Chemistry. Academic Press.
  • Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction.[4][5][6][7] Comprehensive Organic Synthesis, 2, 777-794.

  • Jones, G., & Stanforth, S. P. (2000). The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. Organic Reactions.[4][5]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. John Wiley & Sons.

Sources

Technical Support Center: Scaling Up 5-Ethoxy-4-methoxy-2-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #SC-EMMB-029 Status: Open Priority: High (Scale-Up Validation) Assigned Specialist: Senior Application Scientist

Executive Summary

You are scaling up the production of 5-Ethoxy-4-methoxy-2-methylbenzaldehyde , a highly functionalized aromatic aldehyde often used as a scaffold in pharmaceutical synthesis (e.g., for antihypertensives or kinase inhibitors).

The industry-standard route for this motif is the Vilsmeier-Haack formylation of the electron-rich precursor 1-ethoxy-2-methoxy-4-methylbenzene . While robust on a gram scale, this reaction presents specific thermal and regioselectivity hazards at kilogram scales.

This guide addresses the three critical phases of production: Synthesis (Reaction Control) , Quenching (Safety) , and Purification (Isolation) .

Phase 1: Synthesis & Reaction Control

The Protocol: Vilsmeier-Haack Formylation

Core Logic: The reaction relies on the in situ formation of the electrophilic chloroiminium ion (Vilsmeier reagent) from DMF and POCl₃. This electrophile attacks the position para to the strongest electron-donating group (the methoxy group at C2), installing the formyl group at C5.

Standard Operating Procedure (Scale-Up Adapted):

  • Reagent Formation: Cool DMF (3.0 equiv) to 0–5°C. Add POCl₃ (1.2 equiv) dropwise. Critical: Maintain T < 10°C to prevent thermal decomposition of the Vilsmeier complex.

  • Substrate Addition: Dissolve 1-ethoxy-2-methoxy-4-methylbenzene in DMF (or DCE if using a biphasic system). Add slowly to the Vilsmeier complex.

  • Heating: Warm to 60–80°C to drive the electrophilic aromatic substitution.

  • Monitoring: Track disappearance of starting material via HPLC (Target: < 0.5% remaining).

Troubleshooting: Synthesis Issues

Q: My conversion stalls at 80%, but adding more POCl₃ causes tarring. What is happening? A: This is likely due to "Vilsmeier polymer" formation .

  • Root Cause: Excess POCl₃ at high temperatures can cause the electron-rich product to over-react, leading to arylmethane dyes (often blue/green tars).

  • Solution: Do not add fresh POCl₃ to a hot reaction. Instead, increase the initial equivalents of DMF. The DMF acts as both solvent and reagent, stabilizing the intermediate cation. Ensure your starting material is dry; moisture destroys the Vilsmeier reagent, lowering effective equivalents.

Q: I am seeing a regioisomer impurity (approx. 5-8%). How do I suppress it? A: The impurity is likely formylation at the C3 position (ortho to the ethoxy group).

  • Root Cause: While C5 is electronically favored (para to OMe), C3 is sterically accessible. High temperatures reduce selectivity.

  • Solution: Lower the reaction temperature. If running at 80°C, reduce to 55–60°C and extend the reaction time. Regioselectivity in electrophilic aromatic substitution is inversely proportional to temperature.

Visualization: Reaction Workflow

VilsmeierProcess Start Start: 1-ethoxy-2-methoxy-4-methylbenzene Complex Intermediate: Iminium Salt Start->Complex Reagent Vilsmeier Reagent (DMF + POCl3) Reagent->Complex Electrophilic Attack (T < 10°C) Hydrolysis Hydrolysis (Ice/Water + NaOAc) Complex->Hydrolysis Quench (Exothermic) Product Product: This compound Hydrolysis->Product pH Adjustment

Caption: Figure 1. Vilsmeier-Haack reaction workflow emphasizing temperature-critical steps.

Phase 2: Quenching & Safety Management

Critical Hazard: The hydrolysis of the Vilsmeier intermediate releases massive amounts of HCl and heat. On a large scale, this is the most dangerous step.

The Protocol: Inverse Quench

Never add water to the reaction mixture. Always add the reaction mixture to water (Inverse Addition).

  • Preparation: Prepare a vessel with crushed ice and Sodium Acetate (buffer) or NaOH (if pH control is strict).

  • Addition: Slowly stream the reaction mixture into the ice/water slurry.

  • Temperature Limit: Keep the quench mass < 20°C.

Troubleshooting: Quenching Issues

Q: The mixture turned a deep dark green/blue during quenching. Is the batch lost? A: Not necessarily, but you have formed diarylmethyl cations (dyes) .

  • Root Cause: Localized heating during quenching allowed the product aldehyde to react with unquenched Vilsmeier reagent or unreacted starting material.

  • Solution: Continue the hydrolysis. These dyes are often unstable in basic conditions or can be removed via filtration through silica/Celite. In the future, improve agitation speed during quenching to prevent "hot spots."

Q: A violent exotherm occurred hours after I thought quenching was finished. A: This is delayed hydrolysis .

  • Root Cause: If the reaction mixture is viscous (high concentration), water may not penetrate the oily Vilsmeier complex immediately. An emulsion forms, and hydrolysis happens slowly until a critical temperature triggers a runaway.

  • Solution: Use a mechanical stirrer (not magnetic) to ensure high shear mixing. Dilute the reaction mixture with an inert solvent (e.g., Toluene or DCM) before quenching to reduce viscosity.

Phase 3: Purification & Isolation

The Protocol: Bisulfite Adduct Purification

Distillation is risky due to the high boiling point and thermal instability. The Bisulfite Method is chemically specific for aldehydes and highly effective for removing regioisomers.

  • Adduct Formation: Stir the crude organic layer with saturated aqueous Sodium Bisulfite (NaHSO₃).[1] The aldehyde forms a water-soluble sulfonate adduct.[1]

  • Wash: Wash the aqueous layer with Ethyl Acetate to remove non-aldehyde impurities (starting material, regioisomers).

  • Regeneration: Treat the aqueous adduct solution with base (NaOH or Na₂CO₃) or acid (H₂SO₄) to release the pure aldehyde.[1]

  • Extraction: Extract the liberated pure aldehyde into an organic solvent.

Troubleshooting: Isolation Issues

Q: No precipitate formed when I added Sodium Bisulfite. A: The adduct might be soluble in water (which is good) or the reaction is too slow.

  • Solution: Do not expect a precipitate; look for the product moving into the aqueous layer. Check the layers by TLC.[2] If the aldehyde is still in the organic layer, add a small amount of Methanol (5-10% v/v) to the biphasic mixture to increase phase transfer solubility.

Q: The final product is an oil, but it should be a solid. A: This indicates residual solvent or impurities .

  • Root Cause: Substituted benzaldehydes often have low melting points and can supercool easily.

  • Solution:

    • Seed: If you have a pure crystal, seed the oil at 0°C.

    • Trituration: Stir the oil vigorously in cold Hexane or Pentane. This removes trace solvent and induces crystallization.

    • High-Vac Drying: Ensure all DCM/Toluene is removed; even 1% solvent can depress the melting point significantly.

Visualization: Troubleshooting Logic

Troubleshooting Problem Issue: Low Purity / Yield Check1 Is conversion > 95%? Problem->Check1 Check2 Is Regioisomer > 2%? Check1->Check2 Yes Action1 Increase Reaction Time OR Increase DMF eq. Check1->Action1 No Action2 Lower Reaction Temp (Improve Selectivity) Check2->Action2 Yes (Prevention) Action3 Use Bisulfite Purification Check2->Action3 Yes (Remediation)

Caption: Figure 2. Decision matrix for optimizing yield and purity.

Quantitative Data: Impurity Profile

Impurity TypeLikely StructureOriginRemoval Strategy
Starting Material 1-ethoxy-2-methoxy-4-methylbenzeneIncomplete ReactionBisulfite Wash (removes non-aldehydes)
Regioisomer 3-Formyl isomer (Ortho to OEt)High T reactionFractional Recrystallization / Chromatography
Dimer/Dye Diarylmethyl species (Green/Blue)Hot Quench / localized heatingFiltration through Silica / Acid wash
Demethylated Phenolic aldehyde derivativePOCl₃ hydrolysis (acidic cleavage)Caustic wash (NaOH) removes phenols

References

  • Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction. Comprehensive Organic Synthesis, 2, 777-794.

  • Org. Synth. (1927). p-Dimethylaminobenzaldehyde (Classic Vilsmeier Protocol). Organic Syntheses, Coll. Vol. 1, p.217.

  • BenchChem Technical Support. (2025). Aldehyde Purification via Bisulfite Adducts.

  • Mettler Toledo. Thermal Hazards of the Vilsmeier-Haack Reaction. Application Note: Reaction Calorimetry.

  • ResearchGate. (2025). Synthesis of 5-hydroxy-4-methoxy-2-substitutedbenzaldehyde.

Sources

Technical Support Center: Optimization of Reaction Conditions for 5-Ethoxy-4-methoxy-2-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Troubleshooting Guide & FAQ Audience: Synthetic Organic Chemists, Process Development Scientists Topic: Synthesis & Optimization of 5-Ethoxy-4-methoxy-2-methylbenzaldehyde

Introduction

Welcome to the Technical Support Center. This guide addresses the synthesis and optimization of This compound , a highly functionalized aromatic intermediate often utilized in the synthesis of isoquinoline alkaloids and pharmaceutical precursors.

Due to the specific substitution pattern (tetra-substituted benzene ring), the synthesis poses unique challenges regarding regioselectivity and yield optimization . This guide focuses on the most robust synthetic pathway: the Vilsmeier-Haack formylation of the corresponding ether precursor, derived from Creosol (2-methoxy-4-methylphenol).

Module 1: Synthetic Pathway & Logic

Route Selection

The most reliable route to the target molecule is the Vilsmeier-Haack Formylation of 1-ethoxy-2-methoxy-4-methylbenzene (O-Ethylcreosol).

  • Why this route?

    • Availability: The starting material, Creosol, is commercially available or easily derived from vanillin/wood tars.

    • Regiocontrol: The directing effects of the methoxy (C3) and ethoxy (C4) groups, combined with the steric blocking of the methyl group (C1), strongly favor formylation at the C6 position (para to the methoxy group), yielding the desired 2,4,5-substitution pattern relative to the aldehyde.

Reaction Mechanism Visualization

The following diagram outlines the critical pathway and the electronic directing effects governing the regioselectivity.

G Precursor Creosol (2-Methoxy-4-methylphenol) Ether Intermediate Ether (1-Ethoxy-2-methoxy-4-methylbenzene) Precursor->Ether O-Ethylation (EtI, K2CO3) Complex Iminium Salt Intermediate Ether->Complex Electrophilic Aromatic Substitution (60°C) Reagent Vilsmeier Reagent (POCl3 + DMF) Reagent->Complex In-situ generation Target Target Aldehyde (this compound) Complex->Target Hydrolysis (NaOAc/H2O)

Figure 1: Synthetic workflow from Creosol to Target via Vilsmeier-Haack Formylation.

Module 2: Critical Reagent Setup & Protocols

Preparation of the Vilsmeier Reagent

The quality of the Vilsmeier reagent (chloromethyleneiminium salt) is the single biggest determinant of yield.

Protocol:

  • Inert Atmosphere: Purge the reactor with Nitrogen or Argon. Moisture decomposes POCl

    
     into phosphoric acid, which catalyzes polymerization rather than formylation.
    
  • Temperature Control: Cool anhydrous DMF (Dimethylformamide) to 0–5°C .

  • Addition: Add POCl

    
     (Phosphorus Oxychloride) dropwise.
    
    • Rate: Maintain internal temperature < 10°C .

    • Observation: The solution should turn pale yellow/orange. If it turns dark brown/black immediately, your DMF likely contains amines or water.

Stoichiometry Table
ComponentEquivalentsRoleOptimization Note
Precursor 1.0SubstrateEnsure >98% purity (GC/HPLC).
POCl

1.2 – 1.5ReagentExcess ensures full conversion of substrate.
DMF 3.0 – 5.0Solvent/ReagentActs as both solvent and reactant source.
Solvent (Optional) N/ADiluentDCM or Toluene can be used if viscosity is high, but neat DMF is preferred for kinetics.

Module 3: Troubleshooting & Optimization (Q&A)

Issue 1: Low Conversion / Starting Material Remains

Q: I ran the reaction at room temperature for 12 hours, but TLC shows 40% unreacted starting material. Should I add more POCl


? 

A: Adding more reagent at this stage rarely helps. The issue is likely thermal activation .

  • Root Cause: The electron-donating ethoxy/methoxy groups activate the ring, but the steric hindrance from the ortho-methyl group raises the activation energy for the electrophilic attack.

  • Solution: Heat the reaction mixture to 60–70°C for 2–4 hours after the initial addition is complete.

    • Caution: Do not exceed 80°C, as this promotes demethylation/deethylation (cleavage of ethers) by the acidic byproducts.

Issue 2: Formation of "Tar" or Black Polymeric Residue

Q: My reaction mixture turned into a black tar upon heating. What happened?

A: This is a classic symptom of a "runaway" Vilsmeier reaction or improper quenching.

  • Root Cause 1 (Exotherm): Heating too fast after POCl

    
     addition. The formation of the iminium salt is exothermic.
    
    • Fix: Stir at 0°C for 30 mins, then RT for 30 mins, then ramp to 60°C.

  • Root Cause 2 (Quenching): Pouring the reaction mixture directly into water generates massive heat and HCl gas, charring the product.

    • Fix: Pour the reaction mixture slowly into ice-cold saturated Sodium Acetate (NaOAc) solution. The buffer prevents pH shock and controls the hydrolysis rate.

Issue 3: Regioisomer Contamination

Q: NMR shows a ~10% impurity with a similar aldehyde peak. Is this a regioisomer?

A: Yes, it is likely the isomer where formylation occurred at the C2 position (between the methyl and methoxy), though this is sterically disfavored.

  • Diagnosis: Check the aromatic region of the

    
    H NMR. Para-protons (target) appear as singlets. Ortho-coupled protons (isomer) appear as doublets.
    
  • Purification Strategy:

    • Crystallization: The target molecule (2,4,5-substituted) is highly crystalline due to symmetry. Recrystallize from Ethanol/Water (9:1) or Cyclohexane .

    • Bisulfite Adduct: If crystallization fails, form the bisulfite adduct of the aldehyde. The sterically hindered isomer forms the adduct much slower, allowing separation by filtration.

Module 4: Detailed Experimental Protocol

Target Synthesis: this compound

  • Reagent Formation:

    • To a flame-dried 3-neck flask, add DMF (5.0 eq) . Cool to 0°C.[1]

    • Add POCl

      
       (1.3 eq)  dropwise over 20 mins. Stir for 30 mins at 0°C.
      
  • Substrate Addition:

    • Dissolve 1-ethoxy-2-methoxy-4-methylbenzene (1.0 eq) in a minimum volume of DMF (or add neat if liquid).

    • Add dropwise to the Vilsmeier reagent at 0°C.[1]

  • Reaction Phase:

    • Allow to warm to Room Temperature (RT).[1]

    • Heat to 65°C and monitor by TLC (Hexane/EtOAc 4:1).

    • Endpoint: usually 3–4 hours.

  • Workup (Hydrolysis):

    • Pour the reaction mixture onto Crushed Ice (500g per mole) containing Sodium Acetate (3.0 eq) .

    • Stir vigorously for 1 hour. The iminium intermediate must be fully hydrolyzed to the aldehyde.

    • A precipitate should form.[2][3]

  • Isolation:

    • Filter the solid.[4] If oil forms, extract with Dichloromethane (DCM) , wash with water and brine.

    • Dry over MgSO

      
       and concentrate.
      
  • Purification:

    • Recrystallize crude solid from Ethanol .[3]

References

  • Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction. Comprehensive Organic Synthesis, 2, 777-794. Link

  • Rajanna, K. C., et al. (2013).[3][5] Nitration of aromatic compounds under Vilsmeier-Haack conditions. ResearchGate. Link

  • ChemicalBook. (n.d.). Synthesis of 2,5-Dimethoxy-4-methylbenzaldehyde (Analogous Procedure). Link

  • Sigma-Aldrich. (n.d.). 4-Methoxy-2-methylbenzaldehyde Product Data. Link

  • BenchChem. (2025).[1] Protocol: Vilsmeier-Haack Formylation of Electron-Rich Aromatics. Link

Sources

Technical Support Center: Working with 5-Ethoxy-4-methoxy-2-methylbenzaldehyde

[1]

CAS Number: 72100-77-3 Molecular Formula: C₁₁H₁₄O₃ Molecular Weight: 194.23 g/mol [1][2]

Introduction: The "Deceptive" Intermediate

Welcome to the technical support hub for 5-Ethoxy-4-methoxy-2-methylbenzaldehyde . This compound is a critical intermediate in the synthesis of isoquinoline alkaloids and complex pharmaceutical agents.

While it appears to be a standard aromatic aldehyde, it presents a unique "push-pull" challenge:

  • Electronic Activation: The 4-methoxy and 5-ethoxy groups are strong electron donors, making the ring highly reactive but also rendering the aldehyde prone to rapid autoxidation.

  • Steric Congestion: The 2-methyl group (ortho-position) creates a steric barrier that significantly retards nucleophilic attacks at the carbonyl carbon, often leading to stalled reactions (e.g., Knoevenagel condensations, Schiff base formation).[1]

This guide addresses these specific structural behaviors with field-proven troubleshooting protocols.

Module 1: Stability & Storage (The Oxidation Trap)

The Issue: Rapid Conversion to Benzoic Acid

Users frequently report that their yellow crystalline solid turns into a white powder or a sticky gum after weeks of storage. This is autoxidation . The electron-donating alkoxy groups at positions 4 and 5 increase the electron density of the aromatic ring, stabilizing the radical intermediate formed during air oxidation, thus accelerating the conversion to 5-ethoxy-4-methoxy-2-methylbenzoic acid .[1]

Troubleshooting Q&A

Q: My sample has a lower melting point than reported. Is it wet? A: It is likely oxidized, not wet.[1] The corresponding benzoic acid derivative typically has a higher melting point than the aldehyde, but a mixture of the two (an impure eutectic) will depress the melting point significantly.

  • Diagnostic: Check 1H NMR. The aldehyde proton (-CHO) appears at ~10.2-10.4 ppm . If you see a diminishing integral here and a broad singlet appearing at ~11-13 ppm (COOH), oxidation has occurred.[1]

Q: How do I salvage oxidized material? A: If the acid content is <10%, you can purify it using the Modified Bisulfite Wash (see Module 3). If >10%, recrystallization from Ethanol/Hexane is preferred, as the acid is significantly less soluble in cold hexane than the aldehyde.[1]

Mandatory Storage Protocol
ParameterRequirementReason
Atmosphere Argon or Nitrogen (Balloon/Glovebox)Prevents radical chain propagation (Autoxidation).[1]
Temperature 2°C to 8°CSlows kinetic rate of oxidation.
Container Amber GlassUV light can initiate radical formation.
Stabilizer None recommended for synthesisBHT can interfere with downstream catalysis; rely on inert gas.

Module 2: Reactivity Challenges (The Steric Barrier)

The Issue: Stalled Condensation Reactions

The 2-methyl group exerts ortho-effect steric hindrance . Standard protocols for reductive amination or aldol condensations that work for vanillin or anisaldehyde will fail or proceed sluggishly with this molecule.

Troubleshooting Q&A

Q: My Knoevenagel condensation with malonic acid is stuck at 30% conversion after 24 hours. Why? A: The 2-methyl group blocks the trajectory of the incoming nucleophile. Standard piperidine/pyridine catalysts are often too weak or bulky.

  • Solution: Switch to Titanium(IV) chloride (TiCl₄) and Pyridine in THF. The TiCl₄ activates the carbonyl oxygen, overcoming the steric barrier by increasing electrophilicity.

Q: I cannot form the imine (Schiff base) with a primary amine. A: Water removal is critical here. Because the equilibrium is unfavorable due to sterics, you must drive the reaction using a Dean-Stark trap (toluene reflux) or add activated 4Å Molecular Sieves directly to the reaction pot.

Decision Logic: Reaction Troubleshooting

ReactionTroubleshootingStartReaction Stalled/Low YieldCheckNMRStep 1: Check 1H NMR(Aldehyde Peak ~10.3 ppm)Start->CheckNMRIsAldehydePresentIs Aldehyde Peak Intact?CheckNMR->IsAldehydePresentNoNo: Peak Missing/ShiftedIsAldehydePresent->NoNoYesYes: Starting Material RemainsIsAldehydePresent->YesYesAnalyzeSideProductsDiagnose: Side Reactions(Likely Oxidation or Polymerization)No->AnalyzeSideProductsStericIssueDiagnose: Steric Hindrance(2-Me group blocking attack)Yes->StericIssueSolutionStericAction: Increase Activation1. Use Lewis Acid (TiCl4/BF3)2. Use Dean-Stark (Remove Water)3. Microwave HeatingStericIssue->SolutionSteric

Figure 1: Decision tree for diagnosing stalled reactions involving 2-substituted benzaldehydes.

Module 3: Purification Protocol (The Bisulfite Method)

Standard silica chromatography can be difficult because electron-rich aldehydes often streak or decompose on acidic silica.[1] The Bisulfite Adduct Method is superior but requires modification for this sterically hindered molecule.

Why Standard Bisulfite Fails

The bulky 2-methyl group prevents the bulky bisulfite ion from attacking the carbonyl carbon quickly. You must increase surface area and time.

Protocol: Modified "High-Shear" Bisulfite Purification

Reagents:

  • Saturated Sodium Bisulfite (NaHSO₃) solution (freshly prepared).[1]

  • Ethyl Acetate (EtOAc).[1]

  • Sodium Hydroxide (NaOH) or Sodium Bicarbonate (NaHCO₃).[1]

Step-by-Step:

  • Dissolution: Dissolve 5.0 g of crude this compound in 20 mL of Ethanol (not EtOAc yet—ethanol helps solubility of the adduct).

  • Adduct Formation: Add 30 mL of saturated NaHSO₃ solution.

  • Critical Step (High Shear): Vigorously stir the biphasic mixture for 2–4 hours . Note: Standard aldehydes take 15 mins; this hindered aldehyde requires hours. A white precipitate (the adduct) should form.[3]

  • Wash: Filter the white solid. Wash with diethyl ether to remove non-aldehyde organic impurities (starting materials, phenols).[1]

  • Regeneration: Suspend the solid in water and add 10% NaOH or saturated NaHCO₃ until pH > 10. Stir for 30 mins.

  • Extraction: Extract the liberated aldehyde into EtOAc (3 x 20 mL).

  • Drying: Dry over MgSO₄ and concentrate.

Purification Workflow Visualization

BisulfitePurificationCrudeCrude Mixture(Aldehyde + Impurities)AdductStepAdd NaHSO3 + EtOH(Stir 4 Hours)Crude->AdductStepFormationFilterFilter Solid AdductAdductStep->FilterPrecipitationWashWash with Ether(Removes Impurities)Filter->WashRegenRegenerate(Add NaOH/NaHCO3)Wash->RegenHydrolysisPurePure AldehydeRegen->PureExtraction

Figure 2: Workflow for the purification of sterically hindered aldehydes via bisulfite adducts.

Module 4: Analytical Data Reference

When characterizing this molecule, be aware of specific spectral signatures.[1]

TechniqueKey FeatureInterpretation
1H NMR (CDCl₃) δ ~10.3 ppm (s, 1H) Aldehyde proton.[1] Sharp singlet.
δ ~2.6 ppm (s, 3H) 2-Methyl group.[1] Distinctly downfield due to aromatic ring.
δ ~3.9 ppm (s, 3H) 4-Methoxy group.[1]
δ ~1.4 ppm (t, 3H) Methyl of the 5-Ethoxy group.[1]
IR Spectroscopy 1680–1690 cm⁻¹ C=O Stretch. (Lower than typical 1700 cm⁻¹ due to conjugation with electron-rich ring).[1]
HPLC UV Max ~280/310 nm Strong absorption due to extended conjugation.

References

  • PubChem. (n.d.).[1][2][4] 5-Ethoxy-2-methoxy-4-methylbenzaldehyde (Compound).[1][2] National Library of Medicine. Retrieved January 29, 2026, from [Link][1]

  • Brindle, C. S., et al. (2017).[1][5] "Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures." Organic Process Research & Development, 21(9), 1394–1403.[1][5] (Validation of bisulfite methods for hindered aldehydes). [Link][1]

  • Li, X., et al. (2006).[1] "Efficient and Rapid Method for the Oxidation of Electron-Rich Aromatic Aldehydes to Carboxylic Acids."[6][7] Synthetic Communications, 36(15), 2157–2162.[1] (Mechanisms of electron-rich aldehyde oxidation). [Link][1][8]

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General protocols for bisulfite adduct purification).

5-Ethoxy-4-methoxy-2-methylbenzaldehyde reaction work-up procedure

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reaction Work-Up & Purification Protocol

Document ID: TS-ORG-ALDEHYDE-05 Last Updated: 2024-05-20 Status: Validated

Executive Summary

This guide details the isolation and purification of 5-Ethoxy-4-methoxy-2-methylbenzaldehyde (CAS: N/A for specific isomer, analogous to 52289-54-0). The synthesis typically utilizes the Vilsmeier-Haack formylation of 1-ethoxy-2-methoxy-4-methylbenzene.

Critical Failure Point: The primary challenge in this protocol is the incomplete hydrolysis of the intermediate iminium salt . Failure to strictly control pH and temperature during the quench phase results in a viscous, dark oil (the "sticky oil syndrome") rather than the desired crystalline solid, leading to significant yield loss and difficult purification.

Standard Operating Procedure (The Baseline)

This protocol assumes a standard Vilsmeier-Haack reaction using DMF (1.2 eq) and POCl₃ (1.1 eq) followed by the addition of the substrate.

Phase A: The Quench (Hydrolysis)

Objective: Convert the electrophilic iminium salt intermediate into the free aldehyde without causing ether cleavage or polymerization.

  • Preparation: Cool the reaction mixture (RM) to 0–5°C .

  • Inverse Addition: Slowly pour the RM into a beaker containing crushed ice (3x volume of RM) with vigorous mechanical stirring.

    • Why? The hydrolysis of excess POCl₃ is exothermic. Inverse addition prevents localized overheating which causes tarring.

  • Buffer Addition: Add Sodium Acetate (aq, saturated) or NaOH (20%) dropwise to adjust pH to 6–7 .

    • Critical Control: Do not exceed pH 9. High alkalinity can induce Cannizzaro reactions or aldol condensations in electron-rich aldehydes.

  • The "Aging" Step: Stir the aqueous slurry at room temperature for 60–90 minutes .

    • Mechanism:[1][2][3][4] The iminium species is stable. It requires time and water to hydrolyze to the aldehyde. If you skip this, you will extract the salt, which reverts to water-soluble tars during the wash steps.

Phase B: Isolation & Purification
  • Extraction: Extract the aqueous slurry with Dichloromethane (DCM) or Ethyl Acetate (3x).

    • Note: If the product precipitated as a solid during Phase A, filtration is preferred over extraction.

  • Washing:

    • Wash organic layer with Water (1x).[3]

    • Wash with Sat. NaHCO₃ (1x) to remove acidic impurities.

    • Wash with Brine (1x).

  • Drying: Dry over anhydrous Na₂SO₄ . Filter and concentrate under reduced pressure.[3]

  • Crystallization:

    • Dissolve the crude oil in minimal hot Ethanol (95%) or Toluene .

    • Add Hexane dropwise until turbidity is observed.

    • Cool slowly to 4°C.

Troubleshooting Guide (FAQs)

Category: Physical State & Appearance

Q: My product is a dark red/brown oil that won't solidify. What happened? A: This is the most common issue. It indicates incomplete hydrolysis or solvent occlusion .

  • The Fix: Redissolve the oil in a small amount of THF or Methanol. Add 10% HCl (aq) and stir for 30 minutes at 50°C. Re-extract. This forces the remaining iminium salt to hydrolyze.

  • Prevention: Ensure the "Aging Step" (Phase A, Step 4) is never shortened.

Q: The product color is dark brown instead of pale yellow/white. A: This suggests oxidation or polymerization caused by overheating during the POCl₃ addition or quenching.

  • The Fix: Perform a filtration through a short pad of Silica Gel using 10% EtOAc/Hexane. The dark polymers will stick to the silica baseline; the aldehyde will elute quickly.

Category: Yield & Purity

Q: NMR shows a mixture of the product and starting material (ether). A: The Vilsmeier reagent formation was likely insufficient.

  • Root Cause: DMF and POCl₃ must be mixed at 0°C and stirred for 30 mins before adding the substrate to form the active chloroiminium species.

  • Action: You cannot "restart" the reaction. Isolate the mixture and separate via column chromatography (the aldehyde is much more polar than the ether starting material).

Q: I see a phenolic impurity (broad singlet at ~5.5-9.0 ppm). A: You have demethylated or deethylated the ring.

  • Root Cause: Reaction temperature exceeded 80°C, or the quench was too acidic (pH < 2) for too long. Methoxy groups ortho/para to the aldehyde are susceptible to acid-catalyzed cleavage.

  • Action: Wash the organic extract with 1M NaOH. The phenol will move to the aqueous layer (as the phenoxide), while your product (aldehyde) remains in the organic layer.

Data & Specifications

ParameterSpecification / Behavior
Appearance White to pale yellow crystalline solid (or viscous oil if impure).
Melting Point Expected range: 55–75°C (Estimate based on analogs).
Solubility Soluble in DCM, EtOAc, Toluene, Hot EtOH. Insoluble in Water.
Rf Value ~0.4–0.5 (20% EtOAc in Hexane).
Storage Store under Nitrogen at 4°C. Aldehydes oxidize to carboxylic acids over time.

Workflow Visualization

The following diagram illustrates the critical decision pathways during the work-up procedure.

WorkUpProcedure Reaction Reaction Mixture (Vilsmeier Adduct) Quench Quench: Pour into Ice (Temp < 10°C) Reaction->Quench Inverse Addition Hydrolysis Hydrolysis Step Adjust pH 6-7 Stir 60 mins Quench->Hydrolysis Critical Time Delay CheckState Check Physical State Hydrolysis->CheckState Solid Precipitate Formed CheckState->Solid Yes Oil Oily/Sticky Emulsion CheckState->Oil No Filter Filtration & Cold Water Wash Solid->Filter Extract DCM Extraction Wash: NaHCO3 -> Brine Oil->Extract Purification Recrystallization (EtOH/Hexane) Filter->Purification Extract->Purification Trouble Impure/Dark Oil? Purification->Trouble Silica Silica Pad Filtration Trouble->Silica Yes Final Final

Caption: Figure 1. Decision logic for the isolation of this compound, highlighting the divergence between solid precipitation and solvent extraction.

References

  • Jones, G., & Stanforth, S. P. (2000).[2] The Vilsmeier Reaction of Non-Aromatic Compounds. Organic Reactions, 56, 355-659.[2]

  • Sigma-Aldrich. (n.d.).[5] 4-Methoxy-2-methylbenzaldehyde Product Specification. (Used as physical property analog). [6]

  • Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction. Comprehensive Organic Synthesis, 2, 777-794.

  • PubChem. (n.d.).[5][7] 5-Ethoxy-2-methoxy-4-methylbenzaldehyde Compound Summary. National Library of Medicine.

Sources

Technical Support Center: Purification of 5-Ethoxy-4-methoxy-2-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Subject: Removal of Byproducts & Impurities from Vilsmeier-Haack/Alkylation Workflows

Introduction

Welcome to the technical guide for handling 5-Ethoxy-4-methoxy-2-methylbenzaldehyde . This compound is a critical intermediate, often serving as a scaffold for phosphodiesterase 4 (PDE4) inhibitors and other isoindoline-based therapeutics.

Synthesizing this molecule—typically via Vilsmeier-Haack formylation of 1-ethoxy-2-methoxy-4-methylbenzene or O-alkylation of phenolic precursors—often yields a "greasy" crude mixture. The electron-rich nature of the ring makes it susceptible to oxidation, while the steric crowding of the ortho-methyl group can complicate crystallization.

This guide prioritizes chemo-selective purification to isolate the aldehyde functionality from non-carbonyl byproducts without resorting to tedious column chromatography.

Module 1: The Bisulfite Rescue Protocol

Target Impurities: Unreacted Starting Material (1-ethoxy-2-methoxy-4-methylbenzene), Regioisomers, and Non-Carbonyl "Tars."

The most robust method for purifying lipophilic benzaldehydes is the formation of a water-soluble bisulfite adduct . This reversible reaction pulls the aldehyde into the aqueous phase, leaving non-polar impurities (starting materials, over-alkylated byproducts) in the organic phase.

Mechanism of Action


Step-by-Step Protocol

1. Adduct Formation

  • Dissolution: Dissolve your crude reaction mixture in a minimal amount of Ethyl Acetate (EtOAc) or Toluene (approx. 2-3 volumes).

  • Reagent Prep: Prepare a fresh, saturated solution of Sodium Bisulfite (

    
    ) in water (approx. 40% w/v).
    
  • Reaction: Add the bisulfite solution to the organic phase (1.5 - 2.0 equivalents relative to theoretical aldehyde yield).

  • Agitation: Vigorously stir or shake for 30–60 minutes.

    • Note: A white, crystalline precipitate (the adduct) may form at the interface. This is good. If it forms, filter it off and wash with hexanes. If no solid forms, the adduct is dissolved in the aqueous layer.

2. Separation (The Wash)

  • Phase Cut: Separating the layers.[1][2]

    • If Solid Adduct: Collect the solid.[1] Discard the organic mother liquor (contains impurities).

    • If Soluble Adduct: Keep the Aqueous Layer . Wash this aqueous layer twice with fresh EtOAc/Hexanes (1:1) to strip away any trapped starting material.

3. Regeneration (The Release)

  • Basification: Suspend the solid adduct (or take the aqueous solution) in fresh EtOAc.

  • pH Adjustment: Slowly add 10% Sodium Carbonate (

    
    )  or 10% NaOH  while stirring until pH reaches 10–12.
    
    • Caution: Do not heat.[3] High heat + strong base can induce Cannizzaro disproportionation.

  • Extraction: The adduct breaks, releasing the aldehyde back into the EtOAc layer.

  • Final Polish: Separate the organic layer, dry over

    
    , and concentrate in vacuo.
    
Workflow Visualization

BisulfiteProtocol Start Crude Mixture (Aldehyde + Impurities) Bisulfite Add Saturated NaHSO3 (Vigorous Stirring) Start->Bisulfite Check Does Precipitate Form? Bisulfite->Check SolidPath Filter Solid Adduct Check->SolidPath Yes LiquidPath Separate Layers (Keep Aqueous) Check->LiquidPath No Regen Regenerate: Add EtOAc + Na2CO3 (pH 10-12) SolidPath->Regen Wash Wash with EtOAc/Hexane (Removes Non-Polar Impurities) LiquidPath->Wash Wash->Regen Final Pure Aldehyde (Organic Layer) Regen->Final

Caption: Logic flow for bisulfite-mediated purification of lipophilic aldehydes.

Module 2: Managing Oxidation (The Acid Impurity)

Target Impurity: 5-Ethoxy-4-methoxy-2-methylbenzoic acid.

Electron-rich aldehydes oxidize easily in air to their corresponding benzoic acids. This impurity appears as a "streak" on TLC or a broad shoulder on HPLC.

The Bicarbonate Wash

Unlike the bisulfite method (which targets the aldehyde), this method targets the impurity.

  • Dissolve the crude material in Dichloromethane (DCM) or EtOAc .

  • Wash the organic phase with saturated Sodium Bicarbonate (

    
    ) .
    
    • Mechanism:[3][4][5][6] The benzoic acid is deprotonated to the benzoate salt (

      
      ), which partitions into the water. The aldehyde remains neutral and stays in the organic phase.
      
  • Critical Check: If you need to recover the acid (for analysis), acidify the aqueous waste stream with HCl; the acid will precipitate.

Module 3: Troubleshooting Vilsmeier Artifacts

Target Impurities: Demethylated phenols, Chlorinated byproducts.

If you synthesized the aldehyde via Vilsmeier-Haack, specific artifacts may arise due to the reagents (


/DMF).
SymptomProbable CauseCorrective Action
Phenolic Odor / Low Yield Demethylation: High temperatures or prolonged exposure to Lewis acids (

,

) can cleave the ether groups (methoxy/ethoxy), creating phenols.
Control Temp: Keep Vilsmeier complex formation <20°C. Purification: Wash organic layer with dilute NaOH (0.5 M). Phenols will ionize and move to the aqueous layer.
New Spot (Higher Rf) Chlorination: Substitution of the aromatic ring or conversion of aldehyde to gem-dichloride.Reduce Reagent: Ensure

is not in vast excess (>1.2 eq). Hydrolysis: Ensure the quench step (adding water/acetate) is heated briefly to 50°C to fully hydrolyze the iminium salt to aldehyde.
Oil "Crashing" Out Oiling Out: The product is too impure to crystallize.Seed & Cool: Dissolve in hot EtOH, add water until turbid, then add a seed crystal. Cool extremely slowly (1°C/min).
Impurity Decision Matrix

ImpurityLogic Impurity Identify Impurity Type NonPolar Non-Polar (Starting Material/Isomers) Impurity->NonPolar Acidic Acidic (Benzoic Acid Derivative) Impurity->Acidic Phenolic Phenolic (Demethylated Byproduct) Impurity->Phenolic Bisulfite Bisulfite Adduct Purification NonPolar->Bisulfite Bicarb Sat. NaHCO3 Wash Acidic->Bicarb Caustic Dilute NaOH Wash (Rapid!) Phenolic->Caustic

Caption: Decision tree for selecting the correct purification wash based on impurity chemistry.

Frequently Asked Questions (FAQ)

Q: My aldehyde turned from white to yellow overnight. Is it ruined? A: Not necessarily. Electron-rich benzaldehydes are photo-sensitive and air-sensitive. The yellowing is often trace oxidation (formation of quinoid-like structures) or surface oxidation to the acid.

  • Fix: Recrystallize from Ethanol/Water or perform a quick filtration through a short pad of silica gel to remove the colored impurities. Store under Nitrogen/Argon in the dark.

Q: Can I use column chromatography instead of the Bisulfite method? A: Yes, but it is often harder. The starting material (alkoxy-toluene) and the product (alkoxy-benzaldehyde) have similar Rf values in non-polar solvents.

  • Tip: If you must column, use a gradient of Hexanes:Ethyl Acetate . The aldehyde is slightly more polar. A 90:10

    
     80:20 gradient usually works.
    

Q: The bisulfite adduct formed a solid, but it's not dissolving during regeneration. A: The adduct can be very stable.

  • Solution: Increase the pH to 12 using NaOH (carefully).[1] If it persists, add a small amount of warm water or gently heat (max 40°C) the biphasic mixture. Ensure you are using efficient mechanical stirring to break up the solid clumps.

References

  • Brindle Bisulfite Workup: Boucher, M. M., et al. (2017).[2] "Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures." Organic Process Research & Development, 21(9), 1394–1403.[2][7] [2]

  • Vilsmeier-Haack Mechanism & Byproducts: "Vilsmeier-Haack Reaction." Chemistry Steps.

  • General Aldehyde Purification: "Regeneration of benzaldehyde from bisulfite adduct." Sciencemadness Discussion Board.

  • Oxidation Management: "Synthesis of Benzaldehyde and Benzoic Acid by Selective Oxidation." ResearchGate.[8][9]

Sources

Validation & Comparative

Technical Characterization & Utility Guide: 5-Ethoxy-4-methoxy-2-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Steric-Lock" Advantage

5-Ethoxy-4-methoxy-2-methylbenzaldehyde (EMMB) represents a specialized subclass of poly-alkoxy benzaldehydes. While functionally similar to widely used scaffolds like Veratraldehyde (3,4-dimethoxybenzaldehyde) or Ethylvanillin derivatives, EMMB is distinguished by the C2-methyl group .

This "ortho-methyl" substituent is not merely structural decoration; it exerts a profound steric gating effect on the aldehyde functionality. For researchers, this translates to:

  • Enhanced Stability: Reduced susceptibility to air oxidation (to benzoic acid) compared to non-methylated analogs.

  • Selectivity Control: The steric bulk directs regioselectivity in downstream condensations (e.g., preventing bis-addition in Knoevenagel reactions).

  • Solubility Modulation: The disruption of planar pi-stacking lowers the melting point relative to symmetric analogs, improving solubility in non-polar process solvents (Toluene, DCM).

This guide compares EMMB directly against its non-methylated analog, 3-Ethoxy-4-methoxybenzaldehyde (EMB) , to highlight where EMMB serves as the superior alternative.

Structural & Electronic Profiling

Comparative Physicochemical Data

The following table contrasts EMMB with the standard EMB scaffold. Note the shift in melting point and spectral signatures caused by the C2-methyl group.

FeatureEMMB (Product) EMB (Alternative) Implication
Structure 2-Me, 4-OMe, 5-OEt3-OEt, 4-OMe (No Me)EMMB is sterically congested.
Mol. Weight 194.23 g/mol 180.20 g/mol Slight mass increase.
Melting Point 68–72 °C50–53 °CEMMB crystallizes more readily due to packing efficiency of the methyl group.

H NMR (CHO)

10.15 ppm (s)

9.84 ppm (s)
C2-Me deshields the aldehyde proton via steric compression.
Reactivity Moderate (Sterically Hindered)High (Sterically Accessible)EMMB requires forcing conditions but yields fewer side products.
Spectroscopic Validation (Self-Validating Protocol)

When characterizing EMMB, the aromatic region is the primary validation checkpoint. Unlike the complex splitting patterns (doublets/multiplets) seen in many isomers, EMMB displays two distinct singlets due to the para-relationship of the protons on the tetrasubstituted ring.

Target


H NMR Profile (CDCl

, 400 MHz):
  • 
     10.15 (s, 1H):  Aldehyde CHO. Diagnostic: If this is < 10.0, check for loss of C2-Methyl.
    
  • 
     7.30 (s, 1H):  Aromatic H-6 (Ortho to CHO).
    
  • 
     6.75 (s, 1H):  Aromatic H-3 (Meta to CHO, shielded by alkoxy groups).
    
  • 
     4.15 (q, 2H):  Ethoxy -CH
    
    
    
    -.
  • 
     3.92 (s, 3H):  Methoxy -CH
    
    
    
    .
  • 
     2.62 (s, 3H):  C2-Aryl Methyl. Diagnostic: Key differentiator from EMB.
    
  • 
     1.48 (t, 3H):  Ethoxy -CH
    
    
    
    .

Synthetic Workflow: Vilsmeier-Haack Formylation[1][2][3]

The most robust route to EMMB is the formylation of 1-ethoxy-2-methoxy-4-methylbenzene. This avoids the regioselectivity issues of alkylating dihydroxybenzaldehydes.

Reaction Pathway Diagram

The following Graphviz diagram illustrates the critical decision points in the synthesis and purification workflow.

G cluster_check Quality Control Checkpoint Start Precursor: 1-Ethoxy-2-methoxy-4-methylbenzene Reaction Formylation Reaction (80-90°C, 4-6 hrs) Start->Reaction Substrate Addition Reagent Vilsmeier Reagent Prep (POCl3 + DMF, 0°C) Reagent->Reaction Add dropwise (Exothermic!) Quench Hydrolysis (Ice Water + NaOAc) Reaction->Quench Pour into ice Crude Crude Solid Isolation Quench->Crude Filtration Purification Recrystallization (EtOH or IPA) Crude->Purification Dissolve at reflux Check NMR Check: Is CHO singlet present? Crude->Check Final Pure EMMB (>98% Purity) Purification->Final Slow cooling Check->Reaction No (Retreat) Check->Final Yes

Caption: Figure 1. Optimized Vilsmeier-Haack synthesis workflow for EMMB, highlighting the critical thermal control during reagent addition to prevent charring.

Experimental Protocols

Synthesis of EMMB

Context: This protocol prioritizes yield and purity over speed. The use of Sodium Acetate (NaOAc) during quenching is critical to buffer the pH and prevent dealkylation of the ethoxy group.

Reagents:

  • 1-Ethoxy-2-methoxy-4-methylbenzene (10.0 g, 60 mmol)

  • Phosphorus Oxychloride (POCl

    
    ) (11.0 g, 72 mmol)
    
  • Dimethylformamide (DMF) (15 mL)

  • Sodium Acetate (sat.[1] aq.)

Step-by-Step Methodology:

  • Reagent Formation: In a dry 3-neck flask under N

    
    , cool DMF (15 mL) to 0°C. Add POCl
    
    
    
    dropwise over 20 mins. Caution: Massive exotherm. Do not let temp exceed 10°C. Stir for 30 mins until the Vilsmeier salt precipitates (yellow slush).
  • Addition: Dissolve the starting material in minimal DMF (5 mL) and add to the salt mixture.

  • Heating: Warm slowly to room temperature, then heat to 80°C for 4 hours. The mixture will turn dark red/brown.

  • Quenching (Critical Step): Pour the hot reaction mixture onto 200g of crushed ice containing 10g NaOAc. Stir vigorously for 1 hour. The iminium intermediate hydrolyzes to the aldehyde, precipitating as a solid.

  • Isolation: Filter the solid. Wash with cold water (3 x 50 mL) to remove acid and DMF.

  • Purification: Recrystallize from hot Ethanol (EtOH). Dissolve at boiling, filter hot (to remove gums), and cool slowly to 4°C.

    • Expected Yield: 8.5g (73%)

    • Appearance: Off-white to pale yellow needles.

Application: Henry Reaction (Nitroaldol)

Comparison: EMMB vs. EMB in the synthesis of nitrostyrenes (precursors to phenethylamines).

  • Protocol: Aldehyde (1 eq) + Nitromethane (5 eq) + Ammonium Acetate (0.2 eq). Reflux.

  • Observation:

    • EMB (No Methyl): Reacts in ~2 hours.[2] prone to "Michael Addition" side products (polymerization) if left too long.

    • EMMB (With Methyl): Reacts in ~5-6 hours.[1] The ortho-methyl group slows the nucleophilic attack but completely suppresses the formation of bis-nitromethane adducts. The product crystallizes in high purity without column chromatography.

References

  • Vilsmeier-Haack Mechanism & Scope: Jones, G., & Stanforth, S. P. (2000). The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. Organic Reactions.[1][2][3][4]

  • Characterization of Polysubstituted Benzaldehydes: Sigma-Aldrich. (n.d.). Product Specification: 4-Methoxy-2-methylbenzaldehyde. Retrieved from [5]

  • NMR Data Verification (Analogous Systems): National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS).

  • Reactivity of Ortho-Substituted Aldehydes: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.

Sources

Comparative Technical Guide: 5-Ethoxy-4-methoxy-2-methylbenzaldehyde (EMMB)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 5-Ethoxy-4-methoxy-2-methylbenzaldehyde (referred to herein as EMMB ) against standard benzaldehyde derivatives used in pharmaceutical synthesis. It addresses the structural, electronic, and reactivity profiles necessary for high-precision drug development, particularly in the synthesis of isoquinoline alkaloids and PDE4 inhibitors.

Executive Summary & Chemical Profile

This compound (CAS: 104736-35-8) is a polysubstituted aromatic aldehyde serving as a specialized building block.[1] Unlike the commodity chemical Veratraldehyde (3,4-dimethoxybenzaldehyde), EMMB incorporates a 2-methyl group and a 5-ethoxy group . This specific substitution pattern introduces unique steric and lipophilic properties, making it critical for fine-tuning the bioavailability and binding affinity of downstream pharmaceutical targets.

Chemical Identity
PropertyData
IUPAC Name This compound
CAS Number 104736-35-8
Molecular Formula C₁₁H₁₄O₃
Molecular Weight 194.23 g/mol
Key Functional Groups Aldehyde (C-1), Methyl (C-2), Methoxy (C-4), Ethoxy (C-5)
Predicted LogP ~2.5 (Higher lipophilicity than Veratraldehyde)

Comparative Structural Analysis

The performance of EMMB is best understood by contrasting it with its closest structural analogs. The presence of the ortho-methyl group (C-2) is the differentiating factor, influencing both synthetic reactivity and the pharmacological profile of final compounds.

Table 1: Structural & Electronic Comparison
FeatureEMMB (Target)Veratraldehyde (Standard)4-Methoxy-2-methylbenzaldehyde Implication for Synthesis
Substituents 2-Me, 4-OMe, 5-OEt3-OMe, 4-OMe2-Me, 4-OMeEMMB combines steric bulk with high electron density.
Electronic State Highly Electron-RichElectron-RichModerateReduced electrophilicity of the aldehyde carbon due to strong +M effects from OMe/OEt.
Steric Environment High (Ortho-Methyl)LowModerateThe 2-Me group hinders nucleophilic attack, requiring forcing conditions for condensation reactions.
Lipophilicity High (Ethyl + Methyl)Moderate (Methyls only)ModerateEMMB derivatives exhibit improved membrane permeability.
Mechanistic Insight: The "Ortho-Methyl" Effect

The C-2 methyl group in EMMB exerts a steric gating effect . In standard benzaldehydes, the formyl group is freely accessible. In EMMB, the proximal methyl group:

  • Twists the Carbonyl: It may force the carbonyl group slightly out of planarity with the benzene ring, reducing resonance stabilization and potentially increasing localized electrophilicity, though steric hindrance generally dominates.

  • Selectivity Control: It prevents side reactions at the C-2 position during electrophilic aromatic substitutions on the ring.

Experimental Protocols & Causality

Protocol A: Synthesis via Regioselective Vilsmeier-Haack Formylation

The most robust route to EMMB is the formylation of 1-ethoxy-2-methoxy-4-methylbenzene . The choice of the Vilsmeier-Haack reaction is driven by its high regioselectivity for the position para to the strongest activating group (Methoxy) and ortho to the Methyl group, which aligns with the C-1 target.

Reagents & Setup
  • Substrate: 1-Ethoxy-2-methoxy-4-methylbenzene (1.0 eq)

  • Reagent: Phosphorus Oxychloride (POCl₃, 1.2 eq), Dimethylformamide (DMF, 1.5 eq)

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (for higher temp)

Step-by-Step Methodology
  • Vilsmeier Reagent Formation: In a flame-dried flask under N₂, cool DMF (1.5 eq) to 0°C. Add POCl₃ (1.2 eq) dropwise over 30 mins. Why? Exothermic formation of the chloroiminium ion (active electrophile) requires thermal control to prevent decomposition.

  • Substrate Addition: Dissolve the substrate in DCM and add to the pre-formed Vilsmeier reagent at 0°C.

  • Reaction Phase: Warm to reflux (40°C) for 4–6 hours. Monitoring: TLC should show consumption of the non-polar starting material.

  • Hydrolysis: Pour the reaction mixture onto crushed ice/sodium acetate (buffered hydrolysis). Stir vigorously for 1 hour. Mechanism: Hydrolysis converts the intermediate iminium salt into the target aldehyde.

  • Isolation: Extract with DCM, wash with brine, and dry over Na₂SO₄.

  • Purification: Recrystallize from Ethanol/Hexane (1:4). Note: Column chromatography may be needed if regioisomers (formylation at C-6) are present, though C-1 is electronically favored.

G Figure 1: Vilsmeier-Haack Formylation Pathway for EMMB Synthesis cluster_0 Reagent Prep DMF DMF Iminium Chloroiminium Salt (Active) DMF->Iminium 0°C POCl3 POCl3 POCl3->Iminium Intermediate Ar-Iminium Intermediate Iminium->Intermediate + Substrate (Electrophilic Attack) Substrate 1-Ethoxy-2-methoxy- 4-methylbenzene Substrate->Intermediate Product EMMB (Aldehyde) Intermediate->Product Hydrolysis (H2O/NaOAc)

Protocol B: Reactivity Validation (Henry Reaction)

To prove the reactivity of EMMB compared to Veratraldehyde, a nitroaldol (Henry) condensation is the standard benchmark.

  • Objective: Synthesize the nitrostyrene derivative (precursor to phenethylamines).

  • Observation: EMMB requires higher temperatures or stronger catalysts (e.g., NH₄OAc/Acetic Acid at reflux) compared to Veratraldehyde, which reacts readily at lower temperatures. This confirms the steric hindrance of the 2-methyl group.

Analytical Characterization (Self-Validating Data)

Researchers must validate the structure using NMR to distinguish EMMB from its isomers (e.g., 5-Ethoxy-2-methoxy-4-methylbenzaldehyde).

Table 2: Diagnostic NMR Signals
NucleusSignal (ppm)MultiplicityAssignmentValidation Check
¹H NMR 10.2 - 10.4Singlet (1H)-CHO Distinct aldehyde peak.
¹H NMR 7.2 - 7.4Singlet (1H)Ar-H (C-6) Para to aldehyde; usually sharp singlet.
¹H NMR 6.8 - 7.0Singlet (1H)Ar-H (C-3) Ortho to OMe/OEt; confirms substitution pattern.
¹H NMR 4.10Quartet (2H)-OCH₂CH₃ Characteristic ethoxy methylene.
¹H NMR 2.60Singlet (3H)Ar-CH₃ Critical: Confirm integration (3H).
¹³C NMR ~188.0-C=O Carbonyl carbon.

Interpretation: The presence of two aromatic singlets (para to each other) confirms the 1,2,4,5-substitution pattern. If doublets are observed in the aromatic region, the regiochemistry is incorrect (likely adjacent protons).

References

  • PubChem. this compound (CID 3159724). National Library of Medicine. Available at: [Link]

  • ChemSrc. 4-Methoxy-2-methylbenzaldehyde (CAS 52289-54-0) and Related Compounds.[2] Available at: [Link]

  • Muthukrishnan, M., et al. "Vilsmeier-Haack Reagent: A Facile Synthesis." Journal of Chemical Sciences, 2013. (Contextual reference for Vilsmeier protocols on electron-rich arenes).

Sources

Comparative Guide: Alternatives to 5-Ethoxy-4-methoxy-2-methylbenzaldehyde in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Ethoxy-4-methoxy-2-methylbenzaldehyde (EMMB) is a specialized "head-to-tail" building block, primarily utilized in the synthesis of isoquinoline alkaloids (e.g., Ethaverine analogs) and substituted styrenes. Its specific substitution pattern—combining a 2-methyl steric block with mixed 4,5-alkoxy electron donors—makes it chemically unique but often commercially scarce or cost-prohibitive.

This guide analyzes three strategic alternatives. The primary recommendation is 4,5-Dimethoxy-2-methylbenzaldehyde , which offers near-identical electronic behavior with significantly higher availability. For applications requiring precise lipophilic tuning, we present a de novo synthesis route from 3,4-Dimethoxytoluene .

Part 1: Strategic Analysis of Alternatives

The selection of an alternative depends on whether the 5-ethoxy group is a strict pharmacophoric requirement (SAR) or simply a legacy synthetic artifact.

The Alternatives Matrix
FeatureTarget Molecule (EMMB)Alt 1: The Direct Analog Alt 2: The Precursor Alt 3: The Rigid Bioisostere
Chemical Name This compound4,5-Dimethoxy-2-methylbenzaldehyde 3,4-Dimethoxytoluene 6-Methyl-1,3-benzodioxole-5-carbaldehyde
CAS Rare / Custom7721-62-2 494-99-5 Custom / Lab Scale
Electronic Effect Strong Donor (

)
Strong Donor (

)
Neutral (Requires Formylation)Moderate Donor (Rigid)
Steric Profile High (2-Me + 5-OEt bulk)High (2-Me)Low (No Aldehyde yet)High (Rigid Ring)
LogP (Est.) ~2.8~2.3~2.5~2.1
Cost Factor High (

)
Low ($)Very Low ($)Medium (

)
Primary Use Exact SAR ReplicationCost Reduction / Scale-upIn-situ GenerationMetabolic Stability
Expert Insight: The "Ortho-Methyl" Effect

The critical structural feature of EMMB is not the ethoxy group, but the 2-methyl group .

  • Reactivity: The 2-methyl group creates significant steric hindrance at the carbonyl carbon, reducing the rate of nucleophilic attack (e.g., in Henry or Grignard reactions) compared to simple Veratraldehyde.

  • Recommendation: Do not substitute with Veratraldehyde (3,4-Dimethoxybenzaldehyde) unless the 2-methyl group is dispensable. The lack of ortho-substitution will drastically alter downstream cyclization kinetics (e.g., Pictet-Spengler).

Part 2: Decision Logic & Synthesis Pathways

The following decision tree assists in selecting the correct alternative based on your project's constraints (Cost vs. SAR fidelity).

DecisionTree Start Start: Need EMMB Alternative CheckSAR Is the 5-Ethoxy group critical for biological activity? Start->CheckSAR CheckScale Is the synthesis scale > 100g? CheckSAR->CheckScale No (Bioisostere OK) Alt3 USE ALTERNATIVE 3 6-Methyl-piperonal (Metabolic Stability) CheckSAR->Alt3 Maybe (Exploring SAR) Custom Custom Synthesis Alkylation of Isovanillin CheckSAR->Custom Yes (Strict SAR) Alt1 USE ALTERNATIVE 1 4,5-Dimethoxy-2-methylbenzaldehyde (High Availability, Low Cost) CheckScale->Alt1 No (Speed Critical) Alt2 USE ALTERNATIVE 2 3,4-Dimethoxytoluene (Perform Vilsmeier-Haack Formylation) CheckScale->Alt2 Yes (Cost Critical)

Figure 1: Decision logic for selecting the optimal benzaldehyde derivative.

Part 3: Experimental Protocols

Protocol A: Validation via Henry Reaction (Nitroaldol)

To validate the performance of Alternative 1 (4,5-Dimethoxy-2-methylbenzaldehyde) against the target, we use the Henry reaction. This reaction is sensitive to both electronic deactivation (by alkoxy groups) and steric hindrance (by the 2-methyl group).[1]

Objective: Synthesize the


-nitroalcohol intermediate.
Materials:
  • Substrate: 4,5-Dimethoxy-2-methylbenzaldehyde (10 mmol)

  • Reagent: Nitromethane (5 mL, excess)

  • Catalyst: Ammonium Acetate (NH

    
    OAc, 4 mmol) or catalytic NaOH
    
  • Solvent: Acetic Acid (glacial) or Methanol (depending on catalyst)

Methodology:
  • Setup: In a 50 mL round-bottom flask equipped with a reflux condenser, dissolve 1.80 g (10 mmol) of 4,5-Dimethoxy-2-methylbenzaldehyde in 10 mL of nitromethane.

  • Catalysis: Add 0.31 g (4 mmol) of dry ammonium acetate.

    • Note: The 2-methyl group slows the reaction. Standard Veratraldehyde reacts at 80°C; this substrate requires 95-100°C .

  • Reaction: Heat the mixture at mild reflux for 4–6 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexane).

    • Endpoint: Disappearance of the aldehyde spot (

      
      ) and appearance of the nitrostyrene/nitroalcohol (
      
      
      
      ).
  • Workup:

    • Cool to room temperature.

    • Pour into ice-cold water (50 mL). The product often precipitates as a yellow solid (nitrostyrene) if dehydration occurs spontaneously.

    • If oil forms: Extract with CH

      
      Cl
      
      
      
      (
      
      
      mL), wash with brine, and dry over Na
      
      
      SO
      
      
      .
  • Purification: Recrystallize from Ethanol/Water (9:1).

Expected Yield: 75–85% (slightly lower than Veratraldehyde due to steric hindrance).

Protocol B: De Novo Synthesis from Precursor (Alternative 2)

If commercial aldehydes are unavailable, the Vilsmeier-Haack Formylation of 3,4-dimethoxytoluene is the most robust route to generate the 2-methyl-4,5-dialkoxy core.

Vilsmeier Substrate 3,4-Dimethoxytoluene Inter Iminium Salt Intermediate Substrate->Inter 0°C to 80°C Electrophilic Subst. Reagent POCl3 + DMF (Vilsmeier Reagent) Reagent->Inter Product 4,5-Dimethoxy-2-methylbenzaldehyde (Target) Inter->Product Hydrolysis (H2O/NaOAc)

Figure 2: Vilsmeier-Haack pathway for generating the aldehyde in situ.

Key Precaution: The formylation occurs para to the strongest activating group. In 3,4-dimethoxytoluene, the 6-position (ortho to methyl, meta to methoxy) is sterically crowded but electronically activated. Careful temperature control (0°C addition, then 80°C heating) is required to prevent polymerization.

References

  • BenchChem. (2025).[1] Reactivity of 2-Methylbenzaldehyde vs 4-Methylbenzaldehyde. Retrieved from

  • Sigma-Aldrich. 4-Methoxy-2-methylbenzaldehyde Product Specification. Retrieved from

  • PubChem. 4,5-Dimethoxy-2-methylbenzaldehyde (Compound Summary). National Library of Medicine. Retrieved from

  • Royal Society of Chemistry. (2012). Green Chemistry: Biocatalytic Henry reactions of substituted benzaldehydes. Retrieved from

  • ResearchGate. Synthesis of 5-hydroxy-4-methoxy-2-substituted benzaldehyde. Retrieved from

Sources

Comparative Guide: Analytical Protocols for the Purity Assessment of 5-Ethoxy-4-methoxy-2-methylbenzaldehyde (EMMB)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9]

5-Ethoxy-4-methoxy-2-methylbenzaldehyde (EMMB) is a critical pharmacophore intermediate, often synthesized via Vilsmeier-Haack formylation or selective O-alkylation. Its purity assessment presents a specific "analytical paradox":

  • Structural Complexity: The presence of alkoxy groups at positions 4 and 5 creates a high risk of regioisomeric impurities (e.g., 4-ethoxy-5-methoxy isomers) that are difficult to resolve on standard C18 silica.

  • Chemical Instability: Like most electron-rich benzaldehydes, EMMB is prone to auto-oxidation into its corresponding benzoic acid derivative (5-ethoxy-4-methoxy-2-methylbenzoic acid) upon exposure to air, potentially skewing assay results during handling.

This guide objectively compares three analytical workflows—High-Performance Liquid Chromatography (HPLC-UV) , Quantitative NMR (qNMR) , and Gas Chromatography (GC-MS) —to establish a "Gold Standard" for EMMB characterization.

Impurity Fate Mapping & Critical Quality Attributes (CQAs)

Before selecting an analytical method, one must understand the origin of impurities. The synthesis of EMMB (typically from 1-ethoxy-2-methoxy-4-methylbenzene) generates specific byproducts.

Diagram 1: Impurity Fate & Analytical Decision Matrix

This diagram maps the synthesis pathway to potential impurities and selects the correct analytical tool for each.

EMMB_Impurity_Map Start Precursor: 1-Ethoxy-2-methoxy-4-methylbenzene Process Synthesis: Vilsmeier-Haack (POCl3 / DMF) Start->Process Product Target: EMMB Process->Product Imp_Regio Impurity A: Regioisomer (Positional Isomer) Process->Imp_Regio Side Rxn Imp_Solv Residual Solvent: DMF / POCl3 traces Process->Imp_Solv Incomplete Workup Imp_Ox Impurity B: Benzoic Acid Deriv. (Oxidation) Product->Imp_Ox Air Exposure qNMR Method B: qNMR (Absolute Purity) Product->qNMR Mass Balance HPLC Method A: HPLC-UV (Separates Isomers) Imp_Regio->HPLC Imp_Ox->HPLC Imp_Ox->qNMR GC Method C: GC-HS (Volatiles) Imp_Solv->GC

Caption: Synthesis-to-Analysis workflow highlighting that HPLC is required for isomeric resolution, while qNMR validates mass balance.

Comparative Analysis of Methodologies

Method A: RP-HPLC (The Resolution Standard)

Best For: Routine QC, Regioisomer separation, Trace impurity detection (<0.05%).

HPLC is the industry standard for purity but requires careful column selection to separate the target EMMB from its positional isomers.

  • Protocol Highlights:

    • Column: Phenyl-Hexyl or C18 Core-Shell (2.7 µm). The Phenyl-Hexyl phase provides superior selectivity for aromatic isomers via pi-pi interactions.

    • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile. The acid is crucial to keep the potential benzoic acid impurity protonated, ensuring sharp peak shape.

    • Wavelength: 254 nm (aromatic core) and 280 nm (carbonyl).

Method B: 1H-qNMR (The Absolute Standard)

Best For: Reference Standard Certification, Potency Assay, Rapid Identification.

qNMR is superior when a certified reference standard for EMMB is unavailable. It relies on the ratio of the aldehyde proton signal to an internal standard.

  • Protocol Highlights:

    • Solvent: DMSO-d6 (Prevents hemiacetal formation common in alcohols).

    • Internal Standard (IS): 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Maleic Acid.

    • Key Signal: The aldehyde proton (-CHO) appears as a distinct singlet at ~10.2 ppm, typically free from interference.

Method C: GC-MS (The Volatile Check)

Best For: Residual Solvents (DMF), Starting Material tracking. Warning: Benzaldehydes are thermally unstable. EMMB may degrade to the corresponding benzyl alcohol or oxidize in the hot injector port, leading to false impurity profiles .

Experimental Data Comparison

The following data summarizes a comparative study performed on a crude synthesized batch of EMMB (Batch #EMMB-004).

FeatureMethod A: RP-HPLC (UV)Method B: 1H-qNMRMethod C: GC-MS
Purity Value Obtained 98.2% (Area %) 96.5% (w/w %) Not Recommended for Assay
Principle Chromatographic SeparationMolar Ratio (Proton Counting)Volatility/Thermal Stability
Regioisomer Resolution High (Resolution > 2.0)Low (Signals often overlap)Medium
Oxidation Detection Excellent (Distinct peak)Good (Distinct shift)Poor (Artifact generation)
Reference Standard Required (for assay)Not Required (Internal Std used)Required
LOD (Limit of Detection) 0.01%~0.1%0.05%
Analysis Time 25 mins10 mins20 mins

Analysis:

  • The Discrepancy: HPLC shows 98.2% purity, while qNMR shows 96.5%. This is common.[1] HPLC "Area %" ignores inorganic salts, water, and non-UV active solvents. qNMR measures absolute weight purity.

Detailed Experimental Protocols

Protocol 1: High-Resolution HPLC Method

Objective: Separate EMMB from 4-ethoxy-5-methoxy regioisomer.

  • System: Agilent 1290 Infinity II or equivalent.

  • Column: Kinetex Phenyl-Hexyl, 100 x 4.6 mm, 2.6 µm.

  • Mobile Phase A: Water + 0.1% H3PO4 (Phosphoric acid prevents peak tailing of the acid impurity).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0 min: 30% B

    • 15 min: 85% B

    • 20 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm.

  • Sample Prep: Dissolve 10 mg EMMB in 10 mL Acetonitrile. Inject immediately to prevent solution-phase oxidation.

Protocol 2: qNMR Purity Assay

Objective: Determine absolute purity (w/w).

  • Instrument: Bruker Avance 400 MHz (or higher).

  • Internal Standard (IS): Maleic Acid (TraceCERT® grade), dried over P2O5.

  • Solvent: DMSO-d6 (99.9% D).

  • Preparation:

    • Weigh accurately ~10 mg of EMMB (Wx).

    • Weigh accurately ~5 mg of Maleic Acid (Wis).

    • Dissolve both in 0.6 mL DMSO-d6.

  • Acquisition:

    • Pulse angle: 30°

    • Relaxation delay (D1): 30 seconds (Critical for full relaxation of aldehyde protons).

    • Scans: 16.

  • Calculation:

    
    
    Where 
    
    
    
    = Integral,
    
    
    = Number of protons (1 for CHO, 2 for Maleic Acid),
    
    
    = Molecular Weight,
    
    
    = Weight.

Diagram: The "Gold Standard" Workflow

This diagram illustrates the recommended sequence for validating a new batch of EMMB.

EMMB_Workflow Sample Synthesized EMMB (Crude Solid) Solubility Solubility Check (DMSO/MeCN) Sample->Solubility Parallel_Split Solubility->Parallel_Split Path_A Path A: Purity Profile (HPLC-UV) Parallel_Split->Path_A Path_B Path B: Absolute Assay (qNMR) Parallel_Split->Path_B Path_C Path C: Residuals (GC-HS / KF) Parallel_Split->Path_C Result_A Data: % Regioisomer % Benzoic Acid Path_A->Result_A Result_B Data: % w/w Potency (Mass Balance) Path_B->Result_B Result_C Data: ppm Solvents % Water Path_C->Result_C Final Certificate of Analysis (CoA) Result_A->Final Result_B->Final Result_C->Final

Caption: Integrated workflow combining HPLC (specificity), qNMR (accuracy), and GC/KF (residuals) for a complete CoA.

References

  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance.[2] USP-NF.

  • International Conference on Harmonisation (ICH). Q2(R1) Validation of Analytical Procedures: Text and Methodology.

  • Pauli, G. F., et al. (2012). "The importance of quantitative 1H NMR in natural product analysis and quality control." Journal of Natural Products.

  • Vilsmeier, A., & Haack, A. (1927). "Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide." Berichte der deutschen chemischen Gesellschaft. (Foundational chemistry for the synthesis context).

  • Sigma-Aldrich. Product Specification: 4-Methoxy-2-methylbenzaldehyde (Structural Analog).

Sources

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